Chlorohydroxyoxozirconium
Description
Structure
2D Structure
Properties
IUPAC Name |
oxozirconium(2+);chloride;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.H2O.O.Zr/h1H;1H2;;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQYDNRCOCRHGK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].O=[Zr+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHO2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18428-88-1 | |
| Record name | Zircosol ZC 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18428-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorohydroxyoxozirconium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Chlorohydroxyoxozirconium" synthesis from zirconium tetrachloride hydrolysis
An In-depth Technical Guide to the Synthesis of Chlorohydroxyoxozirconium from Zirconium Tetrachloride Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, more formally known as zirconyl chloride octahydrate, is a key water-soluble zirconium compound with significant applications in materials science, catalysis, and as a precursor for advanced ceramics and pharmaceuticals.[1][2] Its synthesis via the hydrolysis of zirconium tetrachloride (ZrCl₄) is a fundamental process, yet one that requires careful control to ensure a pure and well-defined product. This technical guide provides a comprehensive overview of the synthesis, including detailed experimental protocols, the influence of key reaction parameters, and a visualization of the underlying chemical transformations.
The hydrolysis of zirconium tetrachloride is a rapid and virtually irreversible reaction, driven by the high affinity of the zirconium(IV) ion for oxygen.[3] This process results in the formation of a stable, hydrated hydroxy chloride cluster.[3] The precise structure of this compound is a tetrameric cation, formulated as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, with chloride anions balancing the charge.[1][2] For simplicity and common usage, it is often represented as ZrOCl₂·8H₂O.[1][2] Understanding the pathway of this transformation and the factors that influence it is crucial for tailoring the properties of the final product for specific applications.
Experimental Protocols
The following protocols describe the synthesis of this compound from zirconium tetrachloride. Given the rapid hydrolysis of ZrCl₄ in the presence of moisture, all manipulations of the solid starting material should be conducted using air-free techniques, such as in a glovebox or under a stream of inert gas.[3]
Protocol 1: Direct Hydrolysis and Crystallization
This method involves the direct addition of zirconium tetrachloride to water, followed by crystallization induced by concentrating the solution.
-
Preparation of Aqueous Solution:
-
Under an inert atmosphere, carefully and slowly add 100 g of anhydrous zirconium tetrachloride (ZrCl₄) to 500 mL of deionized water in a beaker with constant, vigorous stirring. The dissolution is exothermic and will generate hydrogen chloride (HCl) gas. This step should be performed in a well-ventilated fume hood.
-
Continue stirring until the ZrCl₄ has completely dissolved, forming a clear solution.
-
-
Crystallization by Evaporation:
-
Gently heat the resulting zirconyl chloride solution to between 80-90°C to evaporate the solvent and concentrate the solution.
-
Continue evaporation until the volume is reduced by approximately half, or until crystal formation is observed.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal precipitation.
-
-
Isolation and Purification:
-
Collect the white, crystalline precipitate of zirconyl chloride octahydrate by vacuum filtration.
-
Wash the crystals with small portions of ice-cold deionized water to remove any residual soluble impurities.
-
Dry the crystals under vacuum at room temperature.
-
Protocol 2: Crystallization via Increased Acidity
This alternative method relies on decreasing the solubility of zirconyl chloride by increasing the hydrochloric acid concentration.[4]
-
Preparation of Aqueous Solution:
-
Follow step 1 of Protocol 1 to prepare a concentrated aqueous solution of zirconyl chloride.
-
-
Acid-Induced Crystallization:
-
While stirring the zirconyl chloride solution, slowly add concentrated (37%) hydrochloric acid. The addition of hot HCl can also be effective.[4]
-
Continue adding HCl until a significant amount of white precipitate forms. The final concentration of zirconium ions should ideally be in the range of 85-150 g/L, and the hydrochloric acid concentration between 150-300 g/L to optimize crystallization.
-
Cool the mixture in an ice bath to promote further crystallization.
-
-
Isolation and Purification:
-
Isolate the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of concentrated hydrochloric acid to remove impurities, followed by a wash with a minimal amount of ice-cold water.
-
Dry the product under vacuum.
-
Data Presentation: Influence of Reaction Parameters
The precise control of reaction conditions is paramount in tailoring the properties of the synthesized this compound and its derivatives. The following tables summarize the qualitative effects of key parameters on the hydrolysis process.
| Parameter | Influence on Hydrolysis and Product Characteristics |
| Temperature | - Higher temperatures accelerate the rate of hydrolysis and can influence the subsequent particle size if used to produce zirconia nanoparticles.[5] |
| - For crystallization, controlled cooling rates are essential for forming well-defined crystals. | |
| Concentration | - The initial concentration of ZrCl₄ in water affects the acidity of the resulting solution. |
| - Higher concentrations of the zirconyl chloride solution can lead to larger particle sizes in subsequent nanoparticle synthesis.[5] | |
| pH / Acidity | - The pH of the solution is a critical factor controlling the hydrolysis rate.[5] |
| - Zirconium(IV) forms various monomeric and polymeric species depending on the acidity.[6] However, the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer is the dominant species over a wide pH range (0-9).[7] | |
| - Increasing the acidity (e.g., by adding HCl) decreases the solubility of zirconyl chloride, promoting its crystallization.[4] |
Visualizations: Workflow and Reaction Pathway
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Reaction Pathway
The hydrolysis of zirconium tetrachloride in an aqueous solution is a complex process involving the formation of various intermediate species. The following diagram provides a simplified representation of the reaction pathway leading to the stable tetrameric product.
Caption: Simplified reaction pathway for ZrCl₄ hydrolysis.
Conclusion
The synthesis of this compound through the hydrolysis of zirconium tetrachloride is a well-established yet nuanced process. The final product, a stable tetrameric cluster, is readily obtained through controlled precipitation from an aqueous solution. By carefully managing parameters such as temperature, concentration, and acidity, researchers can ensure the production of high-purity zirconyl chloride octahydrate, a versatile precursor for a wide range of advanced materials. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and application of this important zirconium compound.
References
- 1. Zirconyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Zirconyl chloride - Wikipedia [en.wikipedia.org]
- 3. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 4. Making Zirconia by Zirconium Chlorination - 911Metallurgist [911metallurgist.com]
- 5. Zirconyl chloride octahydrate | 13520-92-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Bonding of Zirconyl Hydroxychloride (CAS No. 18428-88-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconyl hydroxychloride, a significant zirconium compound, plays a crucial role in various chemical and industrial processes. While often represented by the simple formula ZrOCl₂, its true structure in the solid state and in aqueous solutions is considerably more complex. This technical guide provides a comprehensive overview of the chemical structure, bonding, and hydrolytic behavior of zirconyl hydroxychloride, with a focus on the species associated with CAS number 18428-88-1 and its more common hydrated form, zirconyl chloride octahydrate (CAS No. 13520-92-8).
The compound with CAS number 18428-88-1 is identified as "Zirconium, chlorohydroxyoxo-" and often has the molecular formula ClHO₂Zr.[1][2] This suggests a less hydrated form compared to the well-characterized octahydrate. In practice, the term "zirconyl hydroxychloride" often encompasses a range of hydrated and hydrolyzed zirconium species, the most stable and well-documented of which is the tetrameric cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This guide will primarily focus on this core structural unit, which is the fundamental building block in the solid-state structure of zirconyl chloride octahydrate.
Chemical Structure and Bonding
The chemical structure of zirconyl hydroxychloride is not a simple monomeric unit but a complex tetranuclear cation. In its crystalline form as zirconyl chloride octahydrate ([Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O), the core structural feature is the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation.
The Tetrameric Cation: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺
The fundamental building block of solid zirconyl hydroxychloride is a tetrameric cation. This complex consists of four zirconium(IV) ions arranged in a distorted square. These Zr⁴⁺ ions are linked by eight bridging hydroxide (OH⁻) groups, with four above and four below the plane of the zirconium atoms. Each zirconium atom is further coordinated by four water molecules. This coordination results in a distorted square antiprismatic geometry around each zirconium atom. The chloride ions are not directly bonded to the zirconium atoms but are present as counter-ions in the crystal lattice, along with additional water molecules of crystallization.
Bonding and Coordination
The bonding within the tetrameric cation is primarily covalent between the zirconium and the oxygen atoms of the bridging hydroxide groups and the coordinated water molecules. The high oxophilicity of Zr(IV) favors the formation of strong Zr-O bonds.
Table 1: Key Bond Lengths and Crystal Data for Zirconyl Chloride Octahydrate
| Parameter | Value | Reference |
| Bond Lengths | ||
| Zr-OH (bridging) | 2.142 ± 0.019 Å | |
| Zr-OH₂ (terminal) | 2.272 ± 0.032 Å | |
| Crystal System | Tetragonal | |
| Space Group | P4₂/nmc | |
| Unit Cell Parameters | a = 11.33 Å, c = 15.30 Å |
Hydrolysis in Aqueous Solution
The chemistry of zirconyl hydroxychloride in aqueous solution is dominated by hydrolysis reactions. The Zr(IV) ion is highly prone to hydrolysis, even in strongly acidic solutions, leading to the formation of various monomeric and polymeric species. The specific species present is dependent on the pH and the concentration of zirconium.
At low pH and higher zirconium concentrations, the tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is the predominant species. As the pH increases or the concentration decreases, other monomeric and polymeric species can form.
Stability of Hydrolyzed Species
The formation of the various hydrolyzed species can be described by equilibrium constants. The stability constants for several monomeric and the primary tetrameric species have been determined.
Table 2: Stability Constants (log β) for the Hydrolysis of Zirconium(IV)
| Reaction | log β | Reference |
| Zr⁴⁺ + H₂O ⇌ Zr(OH)³⁺ + H⁺ | -0.55 | [3] |
| 3Zr⁴⁺ + 4H₂O ⇌ Zr₃(OH)₄⁸⁺ + 4H⁺ | 5.39 | [3] |
| 4Zr⁴⁺ + 8H₂O ⇌ Zr₄(OH)₈⁸⁺ + 8H⁺ | 8.24 | [3] |
Note: These values were determined in 4.0 mol dm⁻³ (Na, H)ClO₄ at 25°C.
Experimental Protocols
Synthesis of Zirconyl Chloride Octahydrate
A common laboratory-scale synthesis involves the controlled hydrolysis of zirconium tetrachloride or the dissolution of zirconium hydroxide in hydrochloric acid.
Protocol: Hydrolysis of Zirconium Tetrachloride
-
Materials: Zirconium tetrachloride (ZrCl₄), deionized water, hydrochloric acid (HCl).
-
Procedure:
-
Slowly and cautiously add a stoichiometric amount of ZrCl₄ to chilled deionized water with vigorous stirring. The reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the initial reaction subsides, add a small amount of concentrated HCl to the solution to suppress further hydrolysis and precipitation of zirconium hydroxides.
-
Concentrate the solution by gentle heating or under reduced pressure to induce crystallization.
-
Cool the solution to promote the formation of zirconyl chloride octahydrate crystals.
-
Collect the crystals by filtration, wash with a small amount of cold, dilute HCl, and then with a suitable organic solvent (e.g., acetone) to facilitate drying.
-
Dry the crystals under vacuum at room temperature.
-
Characterization by X-ray Diffraction (XRD)
XRD is a fundamental technique for confirming the crystal structure of zirconyl hydroxychloride.
Protocol: Powder X-ray Diffraction
-
Sample Preparation: Finely grind the crystalline sample of zirconyl hydroxychloride to a homogenous powder using an agate mortar and pestle. Mount the powder on a low-background sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection:
-
Set the X-ray generator to an appropriate voltage and current (e.g., 40 kV and 30 mA).
-
Scan the sample over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Analysis:
-
Identify the peak positions (2θ values) and their corresponding intensities.
-
Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., JCPDS) for zirconyl chloride octahydrate to confirm the phase.
-
Perform Rietveld refinement for detailed structural analysis, including lattice parameter determination.
-
Spectroscopic Characterization
4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the compound.
Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground sample with dry KBr powder and pressing it into a transparent disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid sample.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Collection:
-
Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).
-
Collect a background spectrum of the pure KBr pellet or the empty ATR crystal.
-
Acquire the sample spectrum and ratio it against the background.
-
-
Data Analysis:
-
Identify characteristic absorption bands:
-
Broad bands in the 3600-3000 cm⁻¹ region correspond to the O-H stretching vibrations of coordinated water and hydroxide groups.
-
A band around 1630 cm⁻¹ is due to the H-O-H bending mode of water molecules.
-
Bands in the lower frequency region (< 1000 cm⁻¹) are associated with Zr-O stretching and bending vibrations.
-
-
4.3.2. Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for the vibrations of the Zr-O framework.
Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the crystalline sample directly onto a microscope slide or into a capillary tube.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
-
Data Collection:
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a suitable spectral range (e.g., 100-4000 cm⁻¹).
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
-
Data Analysis:
-
Identify Raman active modes corresponding to the vibrations of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation.
-
Conclusion
Zirconyl hydroxychloride, particularly in its common hydrated forms, possesses a complex tetrameric structure centered around the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ cation. Understanding this structure and its behavior in aqueous solution is fundamental for its application in various fields, including the synthesis of advanced materials and potentially in pharmaceutical development as a precursor for zirconium-containing compounds. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important inorganic compound.
References
An In-depth Technical Guide to the Hydrolysis Mechanism of "Chlorohydroxyoxozirconium" in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the complex hydrolysis mechanism of zirconium(IV) in aqueous solutions, often initiated from zirconyl chloride (ZrOCl₂·8H₂O). The term "chlorohydroxyoxozirconium" aptly describes the array of soluble monomeric and polymeric species that form as a result of hydrolysis and polymerization reactions. This document details the key zirconium species present in aqueous solutions, presents quantitative thermodynamic data, outlines the experimental protocols used to characterize these systems, and provides visual representations of the hydrolysis pathways.
Introduction: The Nature of Zirconium in Aqueous Solutions
Zirconium's aqueous chemistry is dominated by the high charge density of the Zr⁴⁺ ion, which leads to extensive hydrolysis and polymerization, even in strongly acidic solutions. The dissolution of the most common water-soluble zirconium salt, zirconyl chloride octahydrate ([Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O), does not yield simple hydrated Zr⁴⁺ ions. Instead, the primary species present in the solid state and upon dissolution is the stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺[1]. The term "this compound" encompasses this initial tetramer and the subsequent monomeric and polymeric species that are formed through a series of pH- and concentration-dependent hydrolysis and condensation reactions. Understanding these speciation and transformation pathways is critical for various applications, including the development of zirconium-based drugs, the synthesis of advanced materials, and industrial processes.
The Core Hydrolysis Mechanism
The hydrolysis of zirconium in aqueous chloride solutions is a multifaceted process that can be broadly categorized into three stages:
-
Dissolution and Equilibration of the Tetramer: Upon dissolving zirconyl chloride in water, the primary cationic species is the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. This species can exist in equilibrium with other polymeric forms and monomeric units.
-
Monomer Hydrolysis: The monomeric zirconium species, notionally [Zr(H₂O)₈]⁴⁺, undergoes stepwise hydrolysis, losing protons from its coordinated water molecules to form a series of hydroxo complexes: [Zr(OH)]³⁺, [Zr(OH)₂]²⁺, [Zr(OH)₃]⁺, and the neutral [Zr(OH)₄]. The prevalence of each species is highly dependent on the pH of the solution.
-
Polymerization and Precipitation: As the pH increases and the concentration of hydrolyzed species grows, condensation reactions occur, leading to the formation of larger polymeric species. This process involves the formation of olation (hydroxo-bridged) and oxolation (oxo-bridged) linkages between zirconium centers. Ultimately, this polymerization can lead to the precipitation of amorphous zirconium hydroxide, Zr(OH)₄, or hydrous zirconia (ZrO₂·nH₂O).
Quantitative Data on Zirconium Hydrolysis
The thermodynamics of zirconium hydrolysis have been the subject of numerous studies, though discrepancies in reported values exist due to the complexity of the system[2][3][4]. The following tables summarize critically evaluated thermodynamic data for the key hydrolysis reactions.
Table 1: Equilibrium Constants for Mononuclear Zr(IV) Hydroxide Complexes
| Reaction | log β° (I=0) | Reference |
| Zr⁴⁺ + H₂O ⇌ [Zr(OH)]³⁺ + H⁺ | -0.3 ± 0.3 | [5] |
| Zr⁴⁺ + 2H₂O ⇌ [Zr(OH)₂]²⁺ + 2H⁺ | -1.1 ± 0.6 | [5] |
| Zr⁴⁺ + 3H₂O ⇌ [Zr(OH)₃]⁺ + 3H⁺ | -3.0 ± 0.8 | [5] |
| Zr⁴⁺ + 4H₂O ⇌ [Zr(OH)₄]⁰ + 4H⁺ | -6.2 ± 1.0 | [5] |
Table 2: Equilibrium Constants for Polynuclear Zr(IV) Hydroxide Complexes
| Reaction | log β° (I=0) | Reference |
| 3Zr⁴⁺ + 4H₂O ⇌ [Zr₃(OH)₄]⁸⁺ + 4H⁺ | -1.9 ± 0.5 | [3] |
| 4Zr⁴⁺ + 8H₂O ⇌ [Zr₄(OH)₈]⁸⁺ + 8H⁺ | -5.5 ± 1.1 | [3] |
Table 3: Thermodynamic Data for Zirconyl Chloride
| Compound | Formation Enthalpy (ΔfH⦵₂₉₈) | Reference |
| ZrOCl₂·8H₂O (crystalline) | -3475 ± 2 kJ/mol |
Experimental Protocols
The characterization of "this compound" species in solution requires a combination of analytical techniques to probe the speciation, structure, and dynamics of the system.
Potentiometric Titration
Objective: To determine the stability constants of the various hydroxo-zirconium complexes by monitoring the change in pH upon addition of a strong base to an acidic solution of zirconyl chloride.
Methodology:
-
Preparation of Zirconium Solution: A stock solution of zirconyl chloride (e.g., 0.1 M) is prepared in a non-complexing strong acid (e.g., perchloric acid) to suppress initial hydrolysis. The exact zirconium concentration is determined by gravimetric analysis (precipitation as ZrO₂) or ICP-MS.
-
Titration Setup: A known volume of the acidic zirconium solution is placed in a thermostatted vessel (e.g., at 25 °C). A calibrated glass electrode and a reference electrode are immersed in the solution. The solution is stirred continuously.
-
Titration Procedure: A standard solution of a strong base (e.g., NaOH), free of carbonate, is added incrementally using a high-precision burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using specialized software (e.g., HYPERQUAD) to refine a speciation model and calculate the stability constants (β values) for the various [Zrₓ(OH)y]⁽⁴ˣ⁻ʸ⁾⁺ species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different zirconium species in solution based on their distinct chemical environments.
Methodology:
-
Sample Preparation: A series of solutions with varying zirconium concentrations and pH are prepared. D₂O is often used as the solvent to provide a lock signal for the NMR spectrometer.
-
NMR Spectrometer: High-field NMR spectrometers are typically required. ¹H NMR can be used to observe the resonances of bridging hydroxyl groups and coordinated water molecules[6]. For direct observation of the zirconium environment, ⁹¹Zr NMR can be employed, although its low natural abundance and quadrupolar nature present challenges[7]. ¹⁷O NMR, using ¹⁷O-enriched water, is a powerful technique to probe the different oxygen environments (e.g., μ-oxo, μ-hydroxo, terminal H₂O)[6][8].
-
Data Acquisition: Standard 1D and 2D NMR experiments are performed. For quantitative analysis, long relaxation delays are used to ensure full signal recovery.
-
Data Analysis: The chemical shifts and integrals of the observed resonances are used to identify and quantify the different zirconium species present in solution.
Extended X-ray Absorption Fine Structure (EXAFS) and Small-Angle X-ray Scattering (SAXS)
Objective: To determine the local coordination environment of zirconium atoms (EXAFS) and the size and shape of the polymeric species in solution (SAXS).
Methodology:
-
Sample Preparation: Solutions of zirconyl chloride at various concentrations and pH values are prepared and loaded into appropriate sample cells for X-ray analysis.
-
EXAFS Data Collection: EXAFS spectra are collected at the Zr K-edge at a synchrotron radiation source. The energy of the incident X-ray beam is scanned across the absorption edge, and the X-ray absorption coefficient is measured.
-
EXAFS Data Analysis: The raw EXAFS data is processed to extract the oscillatory part of the spectrum (χ(k)). This data is then Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms. The data is fitted to theoretical models to determine the coordination numbers and interatomic distances (e.g., Zr-O, Zr-Zr).
-
SAXS Data Collection: SAXS measurements are performed to probe the larger-scale structures in solution. The scattering intensity is measured as a function of the scattering angle.
-
SAXS Data Analysis: The scattering data is analyzed to determine the size, shape, and aggregation state of the polymeric zirconium species in solution.
Visualization of Hydrolysis Pathways and Experimental Workflows
Hydrolysis Pathway of Zirconium(IV) in Aqueous Solution
Caption: Hydrolysis and polymerization pathway of zirconium(IV) in aqueous solution.
Experimental Workflow for Zirconium Speciation Analysis
Caption: A typical experimental workflow for the characterization of zirconium hydrolysis.
Conclusion
The hydrolysis of "this compound" in aqueous solutions is a complex process involving a dynamic equilibrium between various monomeric and polymeric species. The stable tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, is a key player in this system. A thorough understanding of the hydrolysis mechanism, supported by robust quantitative data and advanced analytical techniques, is essential for controlling zirconium speciation in various scientific and industrial applications. This guide provides a foundational understanding of these processes and the experimental approaches to their study.
References
- 1. researchgate.net [researchgate.net]
- 2. api.pageplace.de [api.pageplace.de]
- 3. oecd-nea.org [oecd-nea.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Local order, disorder, and everything in between: using 91Zr solid-state NMR spectroscopy to probe zirconium-based metal–organic frameworks - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Zirconia Nanoparticles Using Zirconium Chlorohydrate as a Precursor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium dioxide (ZrO₂), or zirconia, is a highly versatile ceramic material with exceptional properties, including high thermal stability, mechanical strength, and chemical resistance.[1] In its nanoparticle form, zirconia exhibits unique characteristics that make it a material of significant interest in various advanced fields. Applications range from catalysis and thermal barrier coatings to biomedical uses such as in dental implants and as a potential nanocarrier for drug delivery, owing to its biocompatibility.[2][3][4]
The synthesis of zirconia nanoparticles with controlled size, morphology, and crystalline phase is paramount to harnessing their full potential. A variety of chemical methods, including co-precipitation, sol-gel, and hydrothermal techniques, have been developed to achieve this control.[2] Among the various precursors available, zirconium chlorohydrate and its common laboratory source, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), are frequently employed due to their high reactivity and solubility in aqueous and some non-aqueous media.[1][3][5][6]
This technical guide provides an in-depth overview of the synthesis of zirconia nanoparticles using zirconium chlorohydrate as a precursor. It details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data on the influence of key reaction parameters.
Core Chemical Principles: From Precursor to Nanoparticle
The transformation of zirconium chlorohydrate into crystalline zirconia nanoparticles is a multi-step process involving hydrolysis, condensation, and thermal decomposition. The journey typically begins with zirconium oxychloride (ZrOCl₂), which acts as the source for the key zirconium chlorohydrate species in solution.
-
Hydrolysis and Formation of Polycationic Species: When zirconium oxychloride octahydrate is dissolved in water, it hydrolyzes to form complex, polycationic hydroxo-bridged zirconium species. The most recognized of these is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[7][8] This tetramer is a fundamental building block in the subsequent formation of the zirconia network.
-
Precipitation of Zirconium Hydroxide: The addition of a base, such as ammonia (NH₃) or sodium hydroxide (NaOH), raises the pH of the solution. This neutralizes the positive charge on the polycationic complexes, leading to further condensation and polymerization, which results in the precipitation of amorphous zirconium hydroxide (Zr(OH)₄) or hydrous zirconia (ZrO₂·nH₂O).[3][5][9]
-
Calcination and Phase Transformation: The final step is the thermal treatment (calcination) of the zirconium hydroxide precipitate. During calcination, water is removed, and the amorphous hydroxide crystallizes into zirconium dioxide. Zirconia exists in three main crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂). Typically, the amorphous material first transforms into a metastable tetragonal phase at around 400°C.[10] As the temperature increases further (above ~600-950°C), this metastable phase transforms into the stable monoclinic phase.[1][11][12]
Experimental Protocols for Zirconia Nanoparticle Synthesis
Several synthesis methods can be employed to produce zirconia nanoparticles from a zirconium chlorohydrate precursor. The choice of method significantly influences the final properties of the nanoparticles.
Co-Precipitation Method
Co-precipitation is a straightforward and widely used technique that involves the rapid formation of an insoluble solid from a solution.
Workflow:
Detailed Protocol:
-
Precursor Solution: Prepare an aqueous solution of zirconium oxychloride octahydrate (e.g., 0.1 M).
-
Precipitation: While stirring the precursor solution vigorously, add a precipitating agent such as ammonium hydroxide (NH₄OH) dropwise until the desired pH is reached (typically pH 9-10).[3] A white precipitate of zirconium hydroxide will form instantly.
-
Washing: The precipitate is then separated from the solution by centrifugation or filtration. It must be washed several times with deionized water to remove residual chloride and other ions, followed by a final wash with ethanol.[3]
-
Drying: The washed precipitate is dried in an oven, typically between 80°C and 110°C for 12-24 hours, to yield an amorphous zirconium hydroxide powder.[3]
-
Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 400°C to 800°C) for several hours to induce crystallization and form the final zirconia nanoparticles.[3] The temperature dictates the crystalline phase and size of the particles.
Hydrothermal Method
The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution, which allows for excellent control over particle size and crystallinity.
Workflow:
Detailed Protocol:
-
Precursor Solution: Dissolve zirconium oxychloride octahydrate and a mineralizer or pH-adjusting agent (e.g., NaOH, NH₄OH, or sodium acetate) in deionized water.[2]
-
Autoclave Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the vessel tightly.
-
Heating: Place the autoclave in an oven and heat it to the desired reaction temperature, typically between 180°C and 240°C, for a duration of 6 to 24 hours.[2] The high temperature and pressure facilitate the direct crystallization of zirconia from the solution.
-
Product Recovery: After the reaction period, allow the autoclave to cool down to room temperature.
-
Washing and Drying: Collect the resulting white product by centrifugation, wash it thoroughly with deionized water and ethanol, and dry it in an oven (e.g., at 90°C).[2] This method can often produce crystalline zirconia directly without a separate high-temperature calcination step.
Influence of Synthesis Parameters on Nanoparticle Properties
The final characteristics of the synthesized zirconia nanoparticles are highly dependent on the experimental conditions. Key parameters include pH, temperature, reaction time, and precursor concentration.
Data Summary Tables
The following tables summarize quantitative data from various studies, illustrating the impact of different synthesis parameters.
Table 1: Effect of pH on Zirconia Nanoparticle Properties
| pH | Precursor | Method | Crystalline Phase(s) | Crystallite Size (nm) | Reference |
|---|---|---|---|---|---|
| 4-12 | Zirconium Salt | Co-precipitation | Monoclinic & Tetragonal | 8.67 - 15.13 | [13] |
| 8 | Zirconium Salt | Co-precipitation | - | 15.13 (max) | [13] |
| 10 | Zirconium Salt | Co-precipitation | - | 8.67 (min) | [13] |
| 2.61 | Zirconium Salt | Hydrothermal | Monoclinic | 11 | [14] |
| 7-11 | Zirconium Salt | Hydrothermal | Monoclinic & Tetragonal | 11 - 14 | [14] |
| 14 | Zirconium Salt | Hydrothermal | Monoclinic | 98 | [14] |
| 9 | Zirconium Oxychloride | Sol-Gel | Tetragonal > Monoclinic | Decreased size |[9] |
Table 2: Comparison of Synthesis Methods and Conditions using Zirconium Oxychloride (ZrOCl₂) Precursor
| Method | Temperature (°C) | Time (h) | Resulting Particle Size (nm) | Crystalline Phase(s) | Reference |
|---|---|---|---|---|---|
| Hydrothermal | 240 | 6 | 40 - 100 | Tetragonal | [2] |
| Hydrothermal | 200 | 12 | - | Pure Tetragonal | [2] |
| Sol-Gel | - | - | 18.1 (crystallite) | Tetragonal & Monoclinic | [1] |
| Supercritical | 400 | - | 10.1 (crystallite) | Monoclinic (94.7%), Tetragonal (5.3%) | [15] |
| Forced Hydrolysis | 102 (Reflux) | 24 | 7 - 10 | Monoclinic |[16] |
Table 3: Effect of Calcination Temperature on Zirconia Phase
| Precursor | Calcination Temperature (°C) | Resulting Crystalline Phase(s) | Notes | Reference |
|---|---|---|---|---|
| ZrOCl₂·8H₂O | 400 | Metastable Tetragonal (t-ZrO₂) | Highest yield of t-ZrO₂ compared to other salts | [10] |
| ZrO(OH)₂ from ZrOCl₂ | 350 - 375 | Tetragonal (t-ZrO₂) & trace Cubic | Nanoparticles with ~20 nm domains | [17] |
| Zr(OH)₄ | 300 - 400 | Mixed crystals (amorphous) | - | [5] |
| Zr(OH)₄ | 900 | Monoclinic & Cubic | From ZrCl₄ precursor via hydrolysis | [18] |
| Amorphous ZrO₂·nH₂O | > 500-600 | Monoclinic (m-ZrO₂) | Transformation from tetragonal to monoclinic |[12][17] |
Logical Relationships of Synthesis Parameters
The interplay between synthesis parameters and final nanoparticle properties is complex. The diagram below illustrates these critical relationships.
Characterization Techniques
To ensure the successful synthesis of zirconia nanoparticles with the desired properties, a suite of characterization techniques is essential.
-
X-Ray Diffraction (XRD): This is the primary technique used to determine the crystalline phase (monoclinic, tetragonal, or cubic) of the zirconia nanoparticles. It is also used to calculate the average crystallite size using the Scherrer equation.[1][9][15]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These microscopy techniques are used to visualize the morphology, size, and agglomeration state of the synthesized nanoparticles.[1][9][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the chemical bonds present in the material, confirming the formation of Zr-O bonds and verifying the removal of precursor residues and hydroxyl groups after calcination.[5]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These thermal analysis methods are crucial for studying the decomposition of the zirconium hydroxide precursor and determining the precise temperatures at which crystallization and phase transformations occur.[7][12]
Conclusion
Zirconium chlorohydrate, sourced from zirconium oxychloride, stands out as a versatile and effective precursor for the synthesis of zirconia nanoparticles. Methods such as co-precipitation and hydrothermal synthesis offer robust pathways to produce these nanomaterials. This guide highlights that the precise control of key experimental parameters—most notably pH and temperature—is critical for tailoring the final properties of the nanoparticles, including their crystalline phase, size, and morphology. By understanding the fundamental chemical transformations and meticulously controlling the reaction conditions, researchers can reproducibly synthesize high-quality zirconia nanoparticles for advanced applications in materials science, catalysis, and medicine.
References
- 1. scielo.br [scielo.br]
- 2. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bhiseceram.com [bhiseceram.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. electrochemsci.org [electrochemsci.org]
- 15. e3s-conferences.org [e3s-conferences.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Making Zirconia by Zirconium Chlorination - 911Metallurgist [911metallurgist.com]
A Technical Guide to the Thermal Decomposition of Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition behavior of zirconyl chloride octahydrate (ZrOCl₂·8H₂O). The process is critical for the synthesis of various zirconium compounds, particularly high-purity zirconia (ZrO₂), a material with extensive applications in ceramics, catalysis, and pharmaceuticals. Understanding the stepwise degradation, intermediate products, and associated thermal events is paramount for controlling the physicochemical properties of the final product.
Overview of the Thermal Decomposition Pathway
The thermal decomposition of zirconyl chloride octahydrate is a complex, multi-stage process involving dehydration (loss of water molecules), dehydrochlorination (release of hydrogen chloride), and crystallization. The process begins at temperatures slightly above ambient and continues up to approximately 850°C, culminating in the formation of crystalline zirconium dioxide.
The decomposition proceeds through several key stages:
-
Initial Dehydration: The process starts with the loss of weakly bound lattice water molecules at relatively low temperatures.
-
Formation of Lower Hydrates: As the temperature increases, more water is expelled, leading to the formation of various lower hydrates of zirconyl chloride.
-
Dehydrochlorination: Concurrently with the later stages of dehydration, hydrogen chloride (HCl) gas is evolved. This step is crucial as it involves the breakdown of the zirconyl chloride structure itself.
-
Formation of Amorphous Zirconia: Following the removal of water and chlorine, an amorphous (non-crystalline) form of zirconia is typically formed.
-
Crystallization of Zirconia: At higher temperatures, the amorphous zirconia undergoes an exothermic transition into crystalline polymorphs, primarily the metastable tetragonal phase (t-ZrO₂), which transforms into the stable monoclinic phase (m-ZrO₂) upon further heating.
Quantitative Analysis of Decomposition Stages
The following table summarizes the key events, temperature ranges, and corresponding mass losses observed during the thermal decomposition of ZrOCl₂·8H₂O. The data is a synthesis of findings from multiple studies and may vary based on experimental conditions such as heating rate and atmosphere.
| Stage | Temperature Range (°C) | Proposed Reaction / Event | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product(s) |
| 1 | 50 - 97 | Initial dehydration (loss of ~3-4 H₂O) | 16.7 - 22.3% | ~21%[1] | ZrOCl₂·5H₂O to ZrOCl₂·4H₂O[2] |
| 2 | 97 - 185 | Further dehydration and initial dehydrochlorination | - | - | Hydrated Zirconium Oxides[2] |
| 3 | 185 - 550 | Major dehydrochlorination and final dehydration | 44.7% (Total for H₂O + 2HCl) | ~45% | Amorphous ZrO₂·nH₂O |
| 4 | ~400 | Crystallization begins | - | - | Amorphous + Metastable t-ZrO₂[3] |
| 5 | 550 - 650 | Coexistence of phases | - | - | Monoclinic (m-ZrO₂) + Tetragonal (t-ZrO₂) |
| 6 | > 750-850 | Final transformation to stable form | - | - | Monoclinic ZrO₂[2] |
Note: Theoretical mass loss is calculated based on the molar mass of ZrOCl₂·8H₂O (322.25 g/mol ). Observed values are approximate and highly dependent on experimental conditions.
Visualization of Decomposition Pathway
The logical flow of the decomposition process, from the initial hydrate to the final crystalline oxide, is illustrated below. This diagram outlines the major species and transformations involved.
References
An In-depth Technical Guide on the Formation of Polyzirconoxane from "Chlorohydroxyoxozirconium"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the formation of polyzirconoxane, a versatile inorganic polymer, from its precursor, commonly referred to as "chlorohydroxyoxozirconium." This precursor is chemically identified as zirconyl chloride octahydrate (ZrOCl₂·8H₂O). The document elucidates the synthesis, reaction mechanisms, and characterization of polyzirconoxane, with a focus on its potential applications in the biomedical field, particularly in drug delivery. Detailed experimental protocols, quantitative data, and visual representations of the chemical processes are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to "this compound" as a Precursor
The term "this compound" refers to zirconyl chloride octahydrate (ZrOCl₂·8H₂O), a key precursor in the synthesis of various zirconium-based materials. In the solid state and in solution, this compound exists as a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, where zirconium atoms are bridged by hydroxide groups. This unique structure provides the foundation for the subsequent polymerization process to form polyzirconoxane. The presence of reactive hydroxyl and aqua ligands on the zirconium centers allows for condensation reactions, leading to the formation of a stable polymer backbone.
Synthesis of Polyzirconoxane: A One-Pot Reaction
The synthesis of polyzirconoxane from zirconyl chloride octahydrate is typically achieved through a facile one-pot reaction. This process involves the reaction of the zirconium precursor with a chelating agent in the presence of a base, most commonly triethylamine. The chelating agent plays a crucial role in modifying the zirconium precursor and controlling the polymerization process, while the base acts as a proton scavenger, facilitating the condensation reactions.
Two common and effective chelating agents used in this synthesis are ethylene glycol and acetylacetone. The choice of chelating agent influences the properties of the resulting polyzirconoxane, such as its solubility and subsequent thermal behavior.
Experimental Protocols
The following are detailed methodologies for the synthesis of polyzirconoxane using both ethylene glycol and acetylacetone as chelating agents.
2.1.1. Synthesis of Poly(ethylene glycol) Zirconoxane
A one-pot reaction is employed for the synthesis of polyzirconoxanes using ethylene glycol (EG-PZO).[1]
-
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ethylene glycol
-
Methanol
-
Triethylamine
-
-
Procedure:
-
A mixture of zirconium oxychloride octahydrate, ethylene glycol, and methanol is prepared in a reaction vessel.
-
Triethylamine is added dropwise to the mixture with continuous stirring.
-
The dropwise addition of triethylamine is crucial to control the reaction rate and prevent rapid, uncontrolled polymerization.
-
The reaction results in the formation of a stable polyzirconoxane solution with good spinnability.[1]
-
2.1.2. Synthesis of Poly(acetylacetonate) Zirconoxane
Polyzirconoxane (PZO) can also be synthesized through a one-pot reaction of zirconium oxychloride octahydrate (ZOC) with acetylacetone.[2]
-
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Acetylacetone
-
Methanol
-
Triethylamine
-
-
Procedure:
-
Zirconium oxychloride octahydrate, acetylacetone, and methanol are mixed in a reaction flask.
-
Triethylamine is added dropwise to the stirred mixture.
-
The reaction yields a stable polyzirconoxane solution.
-
The resulting polymer is soluble in common organic solvents.[2]
-
Characterization of Polyzirconoxane
The synthesized polyzirconoxane is characterized by various analytical techniques to determine its structure, molecular weight, and other properties.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. The spectra of polyzirconoxane typically show characteristic peaks corresponding to Zr-O-Zr linkages, which form the polymer backbone, as well as peaks from the organic chelating agent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the organic components of the polymer, confirming the presence of the chelating agent's residues.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polyzirconoxane.
Quantitative Data Summary
The following tables summarize typical characterization data for polyzirconoxanes synthesized from ethylene glycol and acetylacetone.
Table 1: Characterization Data for Poly(ethylene glycol) Zirconoxane
| Parameter | Value | Reference |
| FTIR Peaks (cm⁻¹) | ||
| Zr-O-Zr stretching | ~400-600 | General knowledge |
| O-H stretching (pendant -OH) | ~3400 | [1] |
| C-H stretching (ethylene glycol) | ~2900 | General knowledge |
| ¹H NMR (ppm) | ||
| Pendant 2-hydroxyethoxy groups | Signals corresponding to -OCH₂CH₂OH | [1] |
| GPC Analysis | ||
| Mn | Varies with reaction conditions | [2] |
| Mw | Varies with reaction conditions | [2] |
| PDI | >1 | General knowledge |
Table 2: Characterization Data for Poly(acetylacetonate) Zirconoxane
| Parameter | Value | Reference |
| FTIR Peaks (cm⁻¹) | ||
| Zr-O-Zr stretching | ~400-600 | General knowledge |
| C=O stretching (acetylacetonate) | ~1530, 1590 | [2] |
| C-H stretching (acetylacetonate) | ~2900-3000 | General knowledge |
| ¹H NMR (ppm) | ||
| CH₃ protons (acetylacetonate) | ~1.9-2.1 | [2] |
| CH proton (acetylacetonate) | ~5.5-5.7 | [2] |
| GPC Analysis | ||
| Mn | 1000-2000 | [2] |
| Mw | Varies with reaction conditions | [2] |
| PDI | >1 | General knowledge |
Reaction Mechanism and Visualization
The formation of polyzirconoxane from zirconyl chloride octahydrate proceeds through a hydrolysis and condensation mechanism. The triethylamine acts as a base to deprotonate the aqua and hydroxyl ligands on the zirconium precursor, as well as the hydroxyl groups of the chelating agent. This facilitates nucleophilic attack and the subsequent formation of Zr-O-Zr bridges, releasing water and triethylammonium chloride as byproducts. The chelating agent coordinates to the zirconium centers, preventing uncontrolled precipitation and allowing for the formation of a stable, soluble polymer.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway for the formation of polyzirconoxane and a typical experimental workflow.
Caption: Proposed reaction pathway for polyzirconoxane formation.
References
Early-Stage Research on Zirconium Chlorohydrate and its Analogs in Catalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium-based catalysts have emerged as a versatile and promising class of materials in organic synthesis, prized for their low toxicity, stability, and strong Lewis acidic character.[1][2] While the term "zirconium chlorohydrate" is more commonly associated with cosmetic applications, its chemical analog, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O), has garnered significant attention in early-stage catalytic research. This technical guide provides a comprehensive overview of the foundational research into the catalytic applications of zirconium oxychloride and related inorganic zirconium compounds. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction mechanisms and workflows to support researchers and professionals in drug development and fine chemical synthesis.
Zirconium (IV) compounds, such as zirconium oxychloride and zirconium tetrachloride, are recognized as effective Lewis acid catalysts that can facilitate a wide range of organic transformations.[3] Their ability to act as electron pair acceptors allows for the activation of various functional groups, enabling reactions to proceed under mild conditions with high efficiency.[2] This guide will delve into specific applications, including the synthesis of heterocyclic compounds, esterification reactions, and the protection and deprotection of functional groups, providing detailed methodologies and performance data from seminal studies.
Catalytic Applications and Experimental Protocols
Synthesis of Heterocyclic Compounds
Zirconium oxychloride has proven to be an effective catalyst in multicomponent reactions for the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
A one-pot reaction utilizing zirconium oxychloride octahydrate as a green and efficient catalyst has been developed for the synthesis of hexahydroquinoline derivatives.[4]
Experimental Protocol:
A mixture of an appropriate aryl aldehyde (1 mmol), dimedone (1 mmol), a β-ketoester (1 mmol), and ammonium acetate (1.2 mmol) is prepared. To this mixture, zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) is added as the catalyst. The reaction is stirred in ethanol (10 mL) and refluxed for the specified duration. Upon completion, monitored by thin-layer chromatography, the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure hexahydroquinoline derivative.[4]
Quantitative Data for Hexahydroquinoline Synthesis [4]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4a | 2.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 4b | 2 | 95 |
| 3 | 4-Methylbenzaldehyde | 4c | 3 | 90 |
| 4 | 4-Methoxybenzaldehyde | 4d | 3.5 | 88 |
| 5 | 3-Nitrobenzaldehyde | 4e | 2 | 96 |
Proposed Logical Workflow for Hexahydroquinoline Synthesis
Caption: Workflow for the ZrOCl₂·8H₂O-catalyzed synthesis of hexahydroquinolines.
Zirconium tetrachloride (ZrCl₄) serves as an efficient catalyst for the condensation of o-phenylenediamines with various aldehydes to produce benzimidazole derivatives.[5]
Experimental Protocol:
In a round-bottom flask, a mixture of o-phenylenediamine (2 mmol) and an aldehyde (2.2 mmol) is prepared in ethylene dichloride (10 mL). Zirconium tetrachloride (10 mol%) is then added to the mixture. The reaction is stirred at reflux, and its progress is monitored by thin-layer chromatography. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated to yield the benzimidazole product.[5]
Quantitative Data for Benzimidazole Synthesis [6]
| Entry | Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 95 |
| 2 | 4-Methylbenzaldehyde | 3 | 93 |
| 3 | 4-Methoxybenzaldehyde | 3 | 91 |
| 4 | 4-Chlorobenzaldehyde | 3.5 | 90 |
| 5 | 4-Nitrobenzaldehyde | 2.5 | 96 |
Proposed Catalytic Cycle for Benzimidazole Synthesis
Caption: Proposed mechanism for the ZrCl₄-catalyzed synthesis of benzimidazoles.
Esterification Reactions
Zirconium oxychloride is a highly effective catalyst for the esterification of carboxylic acids with alcohols, a reaction of significant industrial importance.
ZrOCl₂·8H₂O has been successfully employed as a catalyst for the esterification of long-chain fatty acids with various alcohols, which is a key step in biodiesel production.[7]
Experimental Protocol:
A mixture of a fatty acid (e.g., lauric acid) and an alcohol (e.g., methanol) is prepared in a specified molar ratio. Zirconium oxychloride octahydrate (as a percentage of the fatty acid weight) is added to the mixture. The reaction is carried out at the reflux temperature of the alcohol for a designated time. The conversion to the corresponding fatty acid ester is determined by analytical methods such as gas chromatography.[7]
Quantitative Data for Esterification of Lauric Acid [7]
| Alcohol | Molar Ratio (Acid:Alcohol) | Catalyst (wt%) | Time (h) | Conversion (%) |
| Methanol | 1:10 | 4 | 2 | 97.0 |
| Ethanol | 1:10 | 4 | 2 | 92.7 |
| n-Propanol | 1:10 | 4 | 2 | 95.9 |
| n-Butanol | 1:10 | 4 | 2 | 91.0 |
Proposed Lewis Acid Catalysis Pathway for Esterification
Caption: Lewis acid-catalyzed pathway for esterification using a zirconium catalyst.
Protection and Deprotection of Functional Groups
The protection and deprotection of functional groups are crucial steps in multi-step organic synthesis. Zirconium oxychloride has been identified as a mild and efficient catalyst for these transformations.[8]
ZrOCl₂·8H₂O catalyzes the chemoselective protection of aldehydes and ketones as hydrazones.[8][9]
Experimental Protocol:
In an oven-dried round-bottomed flask, the carbonyl compound (1 mmol), a hydrazine derivative (e.g., hydrazine hydrate, 1 mmol), and ZrOCl₂·8H₂O (10 mol%) are combined in acetonitrile (5 mL). The reaction mixture is refluxed under aerobic conditions for the required time. After completion, as monitored by TLC, the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the pure hydrazone.[8]
Quantitative Data for Hydrazone Formation from Benzaldehyde [9]
| Hydrazine Source | Time (h) | Yield (%) |
| Hydrazine hydrate | 2 | 93 |
| Hydrazine sulfate | 5 | 72 |
| Hydrazine hydrochloride | 6 | 65 |
| Hydrazine nitrate | 24 | No reaction |
Experimental Workflow for Carbonyl Protection
Caption: Workflow for the protection of carbonyl compounds as hydrazones.
Conclusion
Early-stage research has established zirconium oxychloride octahydrate and related inorganic zirconium compounds as highly effective, environmentally benign, and versatile Lewis acid catalysts for a variety of important organic transformations. Their low cost, ease of handling, and reusability make them attractive alternatives to traditional catalysts. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of zirconium-based catalysis in their own work. The visualized workflows and mechanistic pathways provide a clear conceptual framework for understanding and applying these catalytic systems. Further research into the development of supported and chiral zirconium catalysts holds the promise of expanding their applications and enhancing their selectivity in complex organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of hexahydroquinoline (HHQ) derivatives using ZrOCl2·8H2O as a potential green catalyst and optimization of reaction conditions using design of experiment (DOE) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Reusable Nano-Zirconia-Catalyzed Synthesis of Benzimidazoles and Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
"Chlorohydroxyoxozirconium" speciation in acidic vs. neutral solutions
An In-depth Technical Guide on the Speciation of Zirconium in Aqueous Solutions
Topic: "Chlorohydroxyoxozirconium" Speciation in Acidic vs. Neutral Solutions Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconium (Zr), particularly in its +4 oxidation state, exhibits complex aqueous chemistry dominated by hydrolysis and polymerization. The term "this compound" refers to the various cationic, polynuclear species that form when zirconyl chloride (ZrOCl₂·8H₂O), a common zirconium precursor, is dissolved in water. The structure and distribution of these species are critically dependent on pH, concentration, and temperature. Understanding this speciation is vital in fields ranging from materials science to drug development, where zirconium compounds are used as cross-linking agents, in antiperspirants, and as components of pharmaceuticals. This guide provides a detailed overview of the dominant zirconium species in acidic versus neutral aqueous environments, summarizes key structural data, and outlines the experimental protocols used for their characterization.
Zirconium Speciation as a Function of pH
The dissolution of zirconyl chloride octahydrate, whose solid-state structure is more accurately represented as [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, introduces the stable tetrameric cation into the solution.[1] The subsequent behavior of this ion is governed by a series of pH-dependent hydrolysis and polymerization equilibria.
Speciation in Strongly Acidic Solutions (pH < 2)
In strongly acidic aqueous solutions (e.g., [H⁺] > 0.6 M), the dominant and most stable zirconium species is the tetranuclear cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[2][3][4] This complex features a planar, square arrangement of four Zr(IV) ions.[2] The zirconium centers are linked by double hydroxide bridges, and each zirconium atom is eight-coordinated, binding to four bridging hydroxide ions and four terminal water molecules in a distorted square antiprismatic or dodecahedral geometry.[2][3][5] The chloride ions are not directly coordinated to the zirconium in solution but act as counter-ions.[1][4] This tetrameric unit is considered a primary building block for larger zirconium polymers.[3][6]
Speciation in Weakly Acidic to Neutral Solutions (pH 2 to 7)
As the acidity of the solution decreases (i.e., pH increases), the tetrameric units undergo further hydrolysis and begin to polymerize. Upon lowering the acid concentration, the tetramer starts to form an octameric species, [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺, which becomes the most dominant species when [H⁺] is less than or equal to 0.05 M.[4] This octamer is believed to form through the stacking of two tetramers, linked by additional hydroxide bridges.[4] As the pH continues to rise towards neutral, these polymerization reactions continue, leading to the formation of larger, ill-defined polymers and eventually to the precipitation of amorphous hydrous zirconium oxide or zirconium hydroxide (Zr(OH)₄).[7][8] This process is complex and can be influenced by factors such as aging time and temperature.
Caption: Zirconium hydrolysis and polymerization pathway from acidic to neutral pH.
Quantitative Data Summary
The speciation and structural parameters of this compound complexes have been characterized by various techniques. The following tables summarize the key quantitative findings from the literature.
Table 1: Dominant Zirconium Species in Aqueous Chloride Solutions at Varying Acidity
| Hydrogen Ion Concentration | Approximate pH | Dominant Species | Reference(s) |
|---|---|---|---|
| > 0.6 M | < 0.2 | [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ (Tetramer) | [4] |
| ~0.05 M - 0.6 M | 0.2 - 1.3 | Equilibrium between Tetramer and Octamer | [4] |
| ≤ 0.05 M | > 1.3 | [Zr₈(OH)₂₀(H₂O)₂₄]¹²⁺ (Octamer) | [4] |
| Approaching Neutral | > 5 | Higher polymers, amorphous precipitates |[7] |
Table 2: Key Structural Parameters of the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ Cation
| Parameter | Value (Å) | Experimental Method(s) | Reference(s) |
|---|---|---|---|
| Zr-Zr distance | 3.7 - 3.8 | EXAFS, DFT | [2] |
| Zr-O distance (bridging OH) | ~2.2 | EXAFS, DFT | [2][5] |
| Zr-O distance (terminal H₂O) | 2.3 - 2.4 | EXAFS, DFT | [2] |
| Coordination Number (Zr) | 8 | EXAFS, DFT |[2][5] |
Experimental Protocols for Speciation Analysis
Characterizing the dynamic and complex nature of zirconium in solution requires a combination of analytical techniques. Below are methodologies for key experiments cited in the study of zirconium speciation.
Potentiometric Titration
Potentiometric titration is used to monitor the hydrolysis of zirconium ions by measuring the change in pH or potential as a base (e.g., NaOH) is added to an acidic zirconyl chloride solution. The resulting titration curve provides information about the buffering regions corresponding to the formation of different hydrolyzed species and can be used to determine the average charge per zirconium atom in the polymers formed.[9]
Caption: Experimental workflow for potentiometric titration of zirconium solutions.
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS is a powerful synchrotron-based technique for determining the local atomic structure of a specific element in non-crystalline systems, such as aqueous solutions. For zirconium, Zr K-edge EXAFS provides precise information on the coordination number, bond distances, and types of neighboring atoms (e.g., O, Zr) within the first few coordination shells, making it ideal for identifying the core structure of polynuclear complexes like the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer.[10][11]
Caption: General experimental and analysis workflow for EXAFS spectroscopy.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique used to probe the chemical bonds within a molecule or complex. In the context of zirconium speciation, it can identify the characteristic vibrational modes of Zr-O and Zr-OH bonds in the polynuclear clusters. Changes in the Raman spectra, such as peak shifts or the appearance of new bands, can be correlated with the degree of hydrolysis and polymerization as the solution pH is varied.[8][12]
Caption: A simplified workflow for the Raman spectroscopic analysis of solutions.
Conclusion and Implications
The aqueous speciation of "this compound" is dominated by the stable [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ tetramer in strongly acidic conditions. As the pH increases towards neutral, this tetramer polymerizes into larger oligomers, such as the octamer, and eventually forms amorphous precipitates. The transition between these species is a dynamic equilibrium heavily influenced by hydrogen ion concentration. For researchers and drug development professionals, a thorough understanding of this pH-dependent behavior is critical. It directly impacts the reactivity, stability, and bioavailability of zirconium-based formulations, influencing everything from the efficacy of zirconium cross-linkers in polymer gels to the performance and safety of zirconium-containing active pharmaceutical ingredients. The analytical protocols outlined herein provide the essential tools for characterizing and controlling zirconium speciation in relevant applications.
References
- 1. Zirconyl chloride - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computational study of the Zr4+ tetranuclear polymer, [Zr4(OH)8(H2O)16]8+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Zirconium Coordination Chemistry and Its Role in Optimizing Hydroxymate Chelation: Insights from Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of the Small Zr(IV) Polynuclear Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Structural Study of the Nature of Molecular Zirconium Species in Aqueous Solution - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 11. hzdr.de [hzdr.de]
- 12. kns.org [kns.org]
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Zirconia Films Using a Chlorohydroxyoxozirconium Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of zirconia (ZrO₂) thin films via the sol-gel method, utilizing zirconium oxychloride (ZrOCl₂·8H₂O) as the precursor. This precursor, in solution, forms various chlorohydroxyoxozirconium species that undergo hydrolysis and condensation to form a zirconia network. The sol-gel technique is a versatile and cost-effective method for producing high-quality, homogeneous zirconia films with controlled thickness and properties.[1][2][3]
Zirconia-based nanomaterials are of significant interest for biomedical applications, including drug delivery and tissue engineering, owing to their excellent biocompatibility, chemical stability, and mechanical properties.[4][5][6] The protocols outlined below are intended to serve as a comprehensive guide for researchers in these fields.
I. Experimental Protocols
This section details the step-by-step procedures for the preparation of the zirconia sol, the deposition of the thin film using spin coating, and the subsequent heat treatment.
Protocol 1: Zirconia Sol Preparation from Zirconium Oxychloride
This protocol describes the preparation of a stable zirconia sol from zirconium oxychloride octahydrate.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) solution (1 M)[7]
-
Polyethylene glycol (PEG, Mw = 400) (optional, as a film modifier)[1]
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
pH meter
Procedure:
-
Precursor Solution Preparation:
-
Dissolve a specific amount of zirconium oxychloride octahydrate in a mixture of ethanol and deionized water. For example, a 0.25 M ZrOCl₂·8H₂O solution can be prepared in an 80% ethanol-20% water mixture.[8]
-
Stir the solution vigorously at room temperature until the precursor is completely dissolved.
-
-
Sol Formation and pH Adjustment:
-
Slowly add 1 M ammonium hydroxide solution dropwise to the precursor solution while stirring continuously.[7]
-
Monitor the pH of the solution using a pH meter. Continue adding the ammonium hydroxide until a pH of 9 is reached to obtain a wet gel of zirconium hydroxide (Zr(OH)₄).[7]
-
The following reactions are expected to occur:
-
-
Aging of the Sol:
-
Allow the resulting wet gel to age for a period of time, for instance, overnight, to ensure the completion of the hydrolysis and condensation reactions.[7]
-
-
Optional: Addition of a Film Modifier:
Protocol 2: Zirconia Thin Film Deposition by Spin Coating
This protocol details the deposition of the prepared zirconia sol onto a substrate using a spin coater.
Materials:
-
Prepared zirconia sol
-
Substrates (e.g., silicon wafers, glass slides)
Equipment:
-
Spin coater
-
Pipettes
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) to ensure a contaminant-free surface for film deposition.
-
-
Deposition:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a sufficient amount of the zirconia sol onto the center of the substrate using a pipette.
-
Start the spin coater and ramp up to the desired speed. A typical spin coating speed is 2000 rpm.[9] The spinning duration is usually 30-60 seconds.
-
-
Drying:
-
Multi-layer Deposition (Optional):
-
For thicker films, the deposition and drying steps can be repeated multiple times.[9]
-
Protocol 3: Heat Treatment (Annealing)
This protocol describes the final heat treatment step to convert the dried gel film into a crystalline zirconia film.
Equipment:
-
Muffle furnace
Procedure:
-
Calcination:
-
Place the dried films in a muffle furnace.
-
Ramp up the temperature to the desired annealing temperature. The final annealing temperature significantly influences the film's crystallinity and properties. Temperatures ranging from 400°C to 900°C have been reported.[10][11] For example, a final treatment temperature of 600°C can be chosen.[1]
-
Hold the temperature for a specific duration, typically 1-2 hours, to allow for the complete removal of organic residues and the crystallization of zirconia.
-
Allow the furnace to cool down slowly to room temperature to avoid thermal shock and cracking of the films.
-
II. Quantitative Data Summary
The following tables summarize the quantitative data reported in the literature for sol-gel derived zirconia films using zirconium-based precursors.
| Parameter | Precursor | Deposition Method | Annealing Temperature (°C) | Film Thickness (nm) | Refractive Index | Crystallite Size (nm) | Pore Size (nm) |
| Reference[1] | ZrOCl₂·8H₂O with PEG | Spin Coating | 600 | 80 | ~1.45 | N/A | N/A |
| Reference[9] | Zirconia nanoparticle dispersion | Spin Coating | 150 and 800 | 450 - 950 | N/A | N/A | N/A |
| Reference[8] | ZrOCl₂·8H₂O | Spin Coating | Heat treated | N/A | N/A | ~10-17 | ~4-8 |
| Reference[11] | Zirconium n-butoxide | Spin Coating | 400 | 39 - 206 | 1.6 - 2.4 | 3.0 - 9.9 | N/A |
| Reference[10] | ZrCl₄ | Spin Coating | up to 900 | Tunable | N/A | Amorphous | N/A |
III. Visualizations
Workflow for Sol-Gel Synthesis of Zirconia Films
Caption: Workflow of zirconia film synthesis via the sol-gel method.
Chemical Transformation Pathway
Caption: Chemical transformations in the sol-gel process for zirconia.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Sol–gel process - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Biomedical Applications of Zirconia-Based Nanomaterials: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Search the world's largest collection of optics and photonics applied research. [spiedigitallibrary.org]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. Elaboration and characterization of sol-gel derived ZrO2 thin films treated with hot water [inis.iaea.org]
Application Notes and Protocols for Preparing Catalyst Supports with Zirconium Chlorohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of catalyst supports using zirconium chlorohydrate and its close chemical analog, zirconium oxychloride. The methodologies described herein are foundational for developing robust and efficient catalytic systems for a variety of applications, including fine chemical synthesis and pharmaceutical manufacturing.
Introduction
Zirconia (ZrO₂) is a highly versatile material for catalyst supports due to its exceptional thermal stability, mechanical strength, and tunable surface acidity. The properties of the final zirconia support, such as surface area, pore volume, and crystal structure, are critically influenced by the synthesis method and conditions. This document outlines two primary methods for the preparation of zirconia supports from zirconium chlorohydrate/oxychloride precursors: Precipitation and Sol-Gel Synthesis .
Experimental Protocols
Precipitation Method
The precipitation method is a widely used technique for synthesizing zirconia supports. It involves the hydrolysis of a zirconium salt precursor in an aqueous solution, followed by the precipitation of zirconium hydroxide, which is then calcined to form zirconia.
Protocol 2.1.1: Preparation of Zirconia Support by Precipitation
-
Preparation of Zirconium Solution: Dissolve zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) in deionized water to create a 0.1 M to 0.5 M solution.[1] Stir the solution until the salt is completely dissolved.
-
Precipitation: While vigorously stirring the zirconium solution, slowly add a precipitating agent, such as a 4-6 N ammonia solution, dropwise until the pH of the solution reaches a target value between 8 and 11.[2] A white precipitate of zirconium hydroxide [Zr(OH)₄] will form.
-
Aging: Continue stirring the suspension for a period of 1 to 24 hours at room temperature to allow for the aging of the precipitate. This step can influence the final particle size and morphology.
-
Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate repeatedly with deionized water until it is free of chloride ions. The absence of chloride ions can be tested by adding a few drops of silver nitrate solution to the filtrate; the absence of a white precipitate (AgCl) indicates complete removal.
-
Drying: Dry the washed precipitate in an oven at 100-120°C overnight to remove the excess water.
-
Calcination: Calcine the dried powder in a furnace. The temperature and duration of calcination are critical parameters that determine the final crystal structure and surface properties of the zirconia support. A typical calcination is performed at a temperature range of 400°C to 800°C for 2 to 5 hours.[3]
Sol-Gel Method
The sol-gel method offers excellent control over the textural properties and homogeneity of the resulting zirconia support. This process involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network.
Protocol 2.2.1: Preparation of Zirconia Support by Sol-Gel Synthesis
-
Sol Preparation: Dissolve zirconium oxychloride octahydrate in an alcohol, such as ethanol or propanol.
-
Hydrolysis and Condensation: Add a controlled amount of water to the solution under vigorous stirring to initiate hydrolysis and condensation reactions. The water-to-zirconium molar ratio is a key parameter to control the properties of the final material.
-
Gelation: Allow the sol to age at room temperature or under controlled heating until a gel is formed. The gelation time can vary from hours to days depending on the specific conditions.
-
Aging: Age the gel for a period of 24 to 48 hours to strengthen the network structure.
-
Drying: Dry the gel using either conventional oven drying at 80-120°C or supercritical drying to obtain an aerogel with high porosity.
-
Calcination: Calcine the dried gel in a furnace at temperatures ranging from 400°C to 800°C for 2 to 5 hours to obtain the final zirconia support.
Data Presentation
The following tables summarize the quantitative data on how key synthesis parameters influence the physicochemical properties of the resulting zirconia catalyst supports.
Table 1: Effect of pH on the Properties of Zirconia Supports Prepared by Precipitation
| Precursor | pH | Calcination Temperature (°C) | Crystal Phase | Crystallite Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| ZrOCl₂·8H₂O | 8 | 500 | Tetragonal | 15.3 | 120 | 0.25 |
| ZrOCl₂·8H₂O | 9 | 500 | Tetragonal/Monoclinic | 18.1 | 105 | 0.21 |
| ZrOCl₂·8H₂O | 10 | 500 | Monoclinic | 22.5 | 85 | 0.18 |
| ZrOCl₂·8H₂O | 11.5 | 500 | Monoclinic | 25.0 | 70 | 0.15 |
Table 2: Effect of Calcination Temperature on the Properties of Zirconia Supports
| Precursor | pH | Calcination Temperature (°C) | Crystal Phase | Crystallite Size (nm) | Surface Area (m²/g) | Pore Volume (cm³/g) |
| ZrOCl₂·8H₂O | 9 | 400 | Amorphous | - | 250 | 0.45 |
| ZrOCl₂·8H₂O | 9 | 500 | Tetragonal | 18.1 | 105 | 0.21 |
| ZrOCl₂·8H₂O | 9 | 600 | Tetragonal/Monoclinic | 28.3 | 60 | 0.12 |
| ZrOCl₂·8H₂O | 9 | 800 | Monoclinic | 45.7 | 25 | 0.08 |
Visualization of Experimental Workflow and Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the precipitation method and the chemical pathway of zirconium salt hydrolysis and condensation.
Caption: Experimental workflow for the preparation of zirconia catalyst support via the precipitation method.
Caption: Simplified chemical pathway of hydrolysis and condensation of zirconium salts to form zirconia.
References
Application Notes: Zirconyl Hydroxychloride for High-Efficiency Phosphate Removal
The escalating issue of eutrophication in water bodies, largely driven by excessive phosphate concentrations from industrial and agricultural wastewater, necessitates the development of robust and efficient removal technologies. Among the various methods, adsorption is recognized for its high efficiency, operational flexibility, and potential for adsorbent regeneration.[1][2] Zirconium-based materials, particularly those derived from zirconyl hydroxychloride (ZrOCl₂·8H₂O), have emerged as superior adsorbents for phosphate due to their exceptional affinity, high selectivity, chemical stability, and resistance to oxidation and acid/base conditions.[1][3][4]
Zirconyl hydroxychloride serves as a cost-effective precursor for synthesizing various forms of zirconium adsorbents, most notably amorphous hydrous zirconium oxide (Zr(OH)₄).[3][5] When introduced into an aqueous solution, zirconyl hydroxychloride is hydrolyzed to form zirconium hydroxides and oxides. These compounds possess a high density of surface hydroxyl groups (-OH) that act as active sites for phosphate capture.
The primary mechanism for phosphate removal is through ligand exchange, where phosphate anions (H₂PO₄⁻ or HPO₄²⁻) in the wastewater displace the hydroxyl groups on the surface of the zirconium adsorbent, forming stable inner-sphere complexes (Zr-O-P bonds).[4][6][7] This process is highly effective over a wide range of pH values, although optimal performance is often observed under acidic to neutral conditions.[1][3] The resulting zirconium phosphate compounds exhibit low solubility, ensuring the permanent sequestration of phosphate from the water.[8]
Quantitative Data Summary
The performance of zirconium-based adsorbents derived from zirconyl hydroxychloride is well-documented. The following tables summarize key quantitative data from various studies.
Table 1: Phosphate Adsorption Performance of Zirconium-Based Adsorbents
| Adsorbent Type | Precursor | Max. Adsorption Capacity (mg P/g) | Optimal pH | Temperature (°C) | Reference |
| PEI-PW@Zr | ZrOCl₂·8H₂O | 217.0 | 3.0 | Not Specified | [1] |
| Amorphous Zr Hydroxide | Not Specified | 30.4 | 4.0 | 22 | |
| Amorphous Zr Hydroxide | Not Specified | 18.5 | 7.1 | 22 | [3] |
| Amorphous Zr Hydroxide | Not Specified | 54.6 | 7.1 | 60 | [3] |
| Zr-EPRC | ZrOCl₂·8H₂O | 11.833 | ~10.0 | 15 | [9] |
| Zr-EPRC | ZrOCl₂·8H₂O | 12.550 | ~10.0 | 25 | [9][10] |
| Zr-EPRC | ZrOCl₂·8H₂O | 13.462 | ~10.0 | 35 | [9][10] |
| Amorphous Zr Oxide NPs | Not Specified | 99.01 | 2.0 - 6.0 | Not Specified | [7] |
Table 2: Typical Experimental Conditions for Batch Adsorption Studies
| Parameter | Value Range | Unit | Reference |
| Adsorbent Dosage | 0.02 - 5 | g/L | [4][6] |
| Initial Phosphate Conc. | 10 - 500 | mg/L | [1][9] |
| Contact Time | 2 - 48 | hours | [3][9] |
| Agitation Speed | 160 | rpm | [6] |
| pH Range Tested | 2 - 12 | - | [4][9] |
Experimental Protocols
Protocol 1: Preparation of Hydrous Zirconium Oxide Adsorbent
This protocol describes the synthesis of a hydrous zirconium oxide adsorbent from zirconyl hydroxychloride via a simple precipitation method.[5]
Materials:
-
Zirconyl hydroxychloride octahydrate (ZrOCl₂·8H₂O)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Ammonia solution (NH₃·H₂O) or Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Deionized (DI) water
-
Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel), drying oven.
Procedure:
-
Dissolution: Dissolve a calculated amount of zirconyl hydroxychloride octahydrate in a known volume of dilute HCl solution with constant stirring to create a zirconium (IV) solution.
-
Precipitation: While stirring vigorously, add the ammonia or NaOH solution dropwise to the zirconium solution. Monitor the pH continuously.
-
Formation of Precipitate: Continue adding the base until a stable, gelatinous white precipitate of hydrous zirconia forms. The optimal pH for precipitation is often around 10.[9]
-
Aging: Allow the precipitate to age in the solution for a period (e.g., 1-2 hours) to ensure complete reaction.
-
Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the collected solid repeatedly with deionized water until the filtrate is neutral and free of chloride ions.
-
Drying: Dry the washed precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Post-processing: The dried material can be ground and sieved to obtain a uniform particle size for use in adsorption experiments.
Protocol 2: Batch Adsorption Experiments
This protocol outlines the steps to evaluate the phosphate removal efficiency of the prepared adsorbent in a controlled laboratory setting.[1][9]
Materials:
-
Prepared zirconium-based adsorbent
-
Stock phosphate solution (e.g., from KH₂PO₄)
-
Wastewater sample or synthetic wastewater with known phosphate concentration
-
HCl and NaOH solutions for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker or water bath shaker
-
Syringes and filters (e.g., 0.45 µm)
-
Phosphate analysis equipment (e.g., spectrophotometer using the molybdenum blue method).
Procedure:
-
Setup: Place a fixed amount of adsorbent (e.g., 0.1 g) into a series of conical flasks. Add a fixed volume (e.g., 100 mL) of the phosphate solution to each flask.
-
Parameter Variation: To study the effect of different parameters, vary one condition per series of flasks while keeping others constant:
-
Agitation: Place the flasks in a shaker set to a constant speed (e.g., 160 rpm) and temperature (e.g., 25°C).[6][9]
-
Sampling: At the end of the desired contact time, withdraw a sample from each flask.
-
Analysis: Immediately filter the sample to remove the adsorbent particles. Analyze the filtrate for the remaining phosphate concentration.
-
Calculation: Calculate the amount of phosphate adsorbed per unit mass of adsorbent (qₑ, in mg/g) using the formula:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where C₀ is the initial phosphate concentration (mg/L), Cₑ is the equilibrium concentration (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
-
Protocol 3: Adsorbent Regeneration and Reuse
Regeneration is crucial for the cost-effective application of the adsorbent. Phosphate can be desorbed using a strong base.[4][11]
Materials:
-
Phosphate-saturated adsorbent
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)
-
Deionized (DI) water
-
Filtration apparatus
Procedure:
-
Desorption: After an adsorption cycle, separate the phosphate-laden adsorbent by filtration.
-
Washing: Wash the adsorbent with a NaOH solution. The hydroxide ions (OH⁻) will displace the bound phosphate ions, releasing them into the solution.[11]
-
Rinsing: After the base wash, rinse the adsorbent thoroughly with DI water until the pH of the rinse water becomes neutral. This removes residual NaOH and desorbed phosphate.
-
Drying: Dry the regenerated adsorbent in an oven at a moderate temperature (e.g., 60-80°C).
-
Reuse: The regenerated adsorbent can now be used for subsequent adsorption cycles. The reusability can be tested over multiple cycles to evaluate the stability of the material.[1]
Mechanism Visualization
The core of the phosphate removal process is the ligand exchange between surface hydroxyl groups on the hydrous zirconium oxide and phosphate ions from the water.
References
- 1. Zirconium Component Modified Porous Nanowood for Efficient Removal of Phosphate from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | PDF or Rental [articles.researchsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Study on adsorption of phosphate from aqueous solution by zirconium modified coal gasification coarse slag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Frontiers | Performance of removing aqueous contaminant by zirconium based adsorbents: a critical review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Experimental Study on Enhanced Phosphorus Removal Using Zirconium Oxychloride Octahydrate-Modified Efficient Phosphorus Removal Composite | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application of Chlorohydroxyoxozirconium as a Coagulant in Water Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorohydroxyoxozirconium, a zirconium-based coagulant, has emerged as a highly effective alternative to traditional aluminum and iron salts for water and wastewater treatment. Its unique chemical properties, including a high positive charge and the formation of various polymeric species upon hydrolysis, contribute to its superior performance in removing a wide range of contaminants.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a coagulant, intended to guide researchers and professionals in its evaluation and implementation.
The primary mechanism of coagulation with this compound involves the neutralization of the negative surface charges of colloids and suspended particles present in water. Upon addition to water, this compound hydrolyzes to form a variety of positively charged mono- and polynuclear hydroxy complexes. These highly charged species effectively destabilize the suspended particles, allowing them to aggregate through van der Waals forces. Furthermore, the formation of larger polymer chains facilitates adsorption and bridging between particles, leading to the formation of larger, more robust flocs that are easier to remove through sedimentation and filtration.[3][4] In some cases, at higher dosages, a "sweep-floc" mechanism can also occur, where contaminants are enmeshed within the precipitating zirconium hydroxide.
Key Advantages of this compound
-
Enhanced Removal of Organic Matter: Studies have shown that zirconium-based coagulants can achieve significantly lower dissolved organic carbon (DOC) residuals compared to iron and aluminum coagulants.[5][6][7]
-
Superior Floc Properties: Flocs formed with this compound are typically larger, stronger, and have better settling characteristics than those produced by traditional coagulants.[5][6]
-
Effective over a Broad pH Range: While performance is optimal under specific pH conditions, zirconium coagulants can be effective over a wider pH range compared to alum.[6]
-
Reduced Sludge Production: In some applications, the use of zirconium coagulants can result in lower sludge volumes.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound (Zr) against traditional coagulants such as aluminum sulfate (Alum) and ferric salts (Fe).
Table 1: Turbidity and Dissolved Organic Carbon (DOC) Removal
| Coagulant | Optimal Dosage (mg/L) | Initial Turbidity (NTU) | Final Turbidity (NTU) | Turbidity Removal (%) | Initial DOC (mg/L) | Final DOC (mg/L) | DOC Removal (%) | Reference |
| Zirconium | 3.3 | ~300 | 14-16 | 94.7-95.3 | - | - | - | [8] |
| Aluminum Sulfate | 3.4 | ~300 | >20 | <93.3 | - | - | - | [8] |
| Ferric Salt | 3.5 | ~300 | >20 | <93.3 | - | - | - | [8] |
| Zirconium | - | - | - | - | High | 46-150% lower than Fe | - | [5][6][7] |
Table 2: Floc Characteristics
| Coagulant | Median Floc Size (μm) | Floc Strength | Reference |
| Zirconium | 930 | Stronger | [5][6] |
| Ferric Salt | 710 | - | [5][6] |
| Aluminum Sulfate | 450 | - | [5][6] |
Experimental Protocols
Preparation of Coagulant Stock Solution
Objective: To prepare a standardized stock solution of this compound for accurate dosing in jar tests.
Materials:
-
This compound salt
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL or 1000 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a predetermined amount of this compound salt using an analytical balance.
-
Quantitatively transfer the weighed salt into a volumetric flask of a suitable volume.
-
Add a portion of distilled or deionized water to the flask and dissolve the salt completely using a magnetic stirrer.
-
Once dissolved, bring the solution to the final volume with distilled or deionized water, ensuring the meniscus is at the calibration mark.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Label the flask with the coagulant name, concentration, and date of preparation.
Jar Test Protocol for Optimal Dosage Determination
Objective: To determine the optimal dosage of this compound for the effective removal of turbidity and other contaminants from a specific water source.
Materials:
-
Jar testing apparatus with multiple paddles and variable speed control
-
Beakers (e.g., 1 L)
-
Pipettes or syringes for accurate coagulant dosing
-
Turbidimeter
-
pH meter
-
Water sample to be tested
-
This compound stock solution
Procedure:
-
Sample Preparation: Fill a series of beakers (typically six) with a known volume (e.g., 500 mL or 1000 mL) of the raw water sample.
-
Initial Measurements: Measure and record the initial pH and turbidity of the raw water.
-
Coagulant Dosing: While the paddles are rotating at a high speed (rapid mix), add varying doses of the this compound stock solution to each beaker. It is recommended to test a range of dosages based on preliminary trials or literature values.
-
Rapid Mix: Mix the samples at a high speed (e.g., 100-300 rpm) for a short period (e.g., 1-3 minutes) to ensure rapid and uniform dispersion of the coagulant.[9]
-
Slow Mix (Flocculation): Reduce the mixing speed to a slower rate (e.g., 20-70 rpm) for a longer duration (e.g., 15-30 minutes). This gentle mixing promotes the collision of destabilized particles and the formation of larger flocs.[9]
-
Settling: Stop the mixing and allow the flocs to settle under quiescent conditions for a specified period (e.g., 15-30 minutes).
-
Final Measurements: Carefully collect a supernatant sample from each beaker without disturbing the settled flocs. Measure and record the final turbidity and pH of each sample.
-
Data Analysis: Plot the final turbidity as a function of the coagulant dosage. The optimal dosage is typically the one that results in the lowest final turbidity before a point of diminishing returns or potential restabilization of particles.
Visualizations
Coagulation Mechanism of this compound
Caption: Coagulation mechanism of this compound.
Experimental Workflow for Optimal Coagulant Dosage Determination
Caption: Jar test experimental workflow.
References
- 1. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Effectiveness of Coagulation–Flocculation Treatment Using Aluminum Sulfate on a Polluted Surface Water Source: A Year-Long Study [mdpi.com]
- 6. Insighting the interaction mechanism of zirconium xerogel coagulants with humic acid: the protective effect of acetylacetone - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 7. epa.ie [epa.ie]
- 8. flowlink.ca [flowlink.ca]
- 9. Coagulation Treatment of Wastewater: Kinetics and Natural Coagulant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to the Synthesis of Zirconium Chlorohydrate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of zirconium chlorohydrate nanoparticles. Zirconium-based nanoparticles are of significant interest in biomedical applications, including drug delivery, owing to their biocompatibility and stability.[1][2][3] This guide consolidates information from various synthesis methodologies to offer a comprehensive, step-by-step procedure suitable for laboratory settings.
I. Overview of Synthesis Strategies
The synthesis of zirconium-based nanoparticles, including zirconium chlorohydrate and its subsequent conversion to zirconia (ZrO₂), can be achieved through several chemical methods.[4] These techniques primarily involve the controlled hydrolysis of a zirconium salt precursor, most commonly zirconium oxychloride (ZrOCl₂).[5][6] Key methods include:
-
Precipitation/Co-precipitation: This widely used technique involves the hydrolysis of a zirconium salt in an aqueous solution, followed by the addition of a precipitating agent to form zirconium hydroxide, which can then be processed.[7][8] The characteristics of the resulting nanoparticles are highly dependent on reaction parameters.[7][8]
-
Sol-Gel Method: This method is highly effective for synthesizing nanosized particles with controllable purity and homogeneity at low temperatures.[1][2] It involves the transition of a solution (sol) into a gel-like network.[9]
-
Hydrothermal Synthesis: This technique utilizes high temperatures and pressures to induce the hydrolysis and crystallization of precursors in an aqueous solution.[10][11] It is an attractive route for synthesizing zirconia nanopowders.[10]
The choice of synthesis method and the precise control of experimental parameters such as pH, temperature, and precursor concentration are crucial in determining the final particle size, morphology, and crystallinity of the nanoparticles.[1][9]
II. Experimental Protocol: Precipitation Method
This protocol details the synthesis of zirconium chlorohydrate nanoparticles via a conventional precipitation method, adapted from procedures for zirconia nanoparticle synthesis.
Materials:
-
Zirconium (IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Potassium hydroxide (KOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Pipettes
-
Centrifuge
-
Drying oven or vacuum oven
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration of Zirconium (IV) oxychloride octahydrate in deionized water with continuous stirring at room temperature until a clear solution is obtained.
-
Precipitation: Slowly add a solution of potassium hydroxide or ammonium hydroxide dropwise to the zirconium precursor solution while stirring vigorously. The addition of the base will induce the hydrolysis of the zirconium salt and the precipitation of zirconium hydroxides and oxyhydroxides (the primary components of zirconium chlorohydrate).
-
pH Adjustment: Carefully monitor and adjust the pH of the solution to a target range, typically between 9 and 10, to ensure complete precipitation.[1]
-
Aging/Reaction: Allow the resulting white precipitate to stir for a defined period (e.g., 1-2 hours) at a controlled temperature to promote the formation and growth of the nanoparticles.
-
Purification:
-
Separate the precipitate from the solution by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water to remove unreacted precursors and byproducts.
-
Perform a final wash with ethanol to aid in the removal of residual water.[8]
-
-
Drying: Dry the purified nanoparticles in an oven at a low temperature (e.g., 60-80 °C) to obtain a fine powder of zirconium chlorohydrate nanoparticles. Higher temperatures can lead to the conversion of the chlorohydrate to zirconium oxide.
III. Quantitative Data Summary
The following table summarizes key parameters and resulting nanoparticle characteristics from various synthesis methods reported in the literature for zirconium-based nanoparticles.
| Precursor | Synthesis Method | Precipitating Agent/Medium | Temperature | pH | Resulting Particle Size | Reference |
| Zirconium oxychloride octahydrate | Precipitation | Potassium hydroxide | Room Temperature | - | 119 nm | --INVALID-LINK-- |
| Zirconium propoxide | Sol-Gel | Ammonia | - | 9-10 | - | --INVALID-LINK-- |
| Zirconium oxychloride | Hydrothermal | - | 100 °C | - | 100-200 nm agglomerates | --INVALID-LINK-- |
| Zirconyl nitrate | Microwave-assisted | - | 80 °C | - | <10 nm | --INVALID-LINK-- |
IV. Visualizing the Synthesis Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis of zirconium chlorohydrate nanoparticles using the precipitation method.
Caption: Experimental workflow for zirconium chlorohydrate nanoparticle synthesis.
V. Characterization of Nanoparticles
To confirm the successful synthesis and determine the properties of the zirconium chlorohydrate nanoparticles, a variety of characterization techniques can be employed:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To identify the chemical bonds present and confirm the formation of zirconium hydroxides and oxyhydroxides.
-
Dynamic Light Scattering (DLS): To determine the particle size distribution and zeta potential, which indicates the stability of the nanoparticle suspension.[8]
-
X-Ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.[12]
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and size of the synthesized nanoparticles.[12]
By following this detailed protocol and employing the appropriate characterization techniques, researchers can reliably synthesize and validate zirconium chlorohydrate nanoparticles for a range of applications in drug development and materials science.
References
- 1. Synthesis and Biomedical Applications of Zirconium Nanoparticles: Advanced Leaps and Bounds in the Recent Past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Zirconium Nanoparticles It's Biological Synthesis and Biomedical Application: A Review, Plant, Science Publishing Group [sciencepublishinggroup.com]
- 4. Zirconia-based nanomaterials: recent developments in synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zirconium oxychloride | 7699-43-6 | Benchchem [benchchem.com]
- 8. nanoient.org [nanoient.org]
- 9. Zirconia-based nanomaterials: recent developments in synthesis and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00367H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis and characterization of zirconium nanoparticlefor dental implant applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Characterization of Zirconyl Hydroxychloride (ZrOCl₂·8H₂O) using X-ray Diffraction and FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zirconyl hydroxychloride, chemically known as zirconyl chloride octahydrate (ZrOCl₂·8H₂O), is a key water-soluble zirconium compound used as a precursor in the synthesis of advanced materials like ceramics, catalysts, and antiperspirants.[1] Its precise chemical structure is a tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, where zirconium atoms are linked by hydroxide bridges.[2][3] Accurate structural and chemical characterization is paramount to ensure the purity, consistency, and performance of the final products derived from it. This application note details the protocols for characterizing zirconyl chloride octahydrate using Powder X-ray Diffraction (PXRD) and Fourier-Transform Infrared (FTIR) Spectroscopy, two powerful non-destructive analytical techniques. PXRD provides information about the crystalline structure and phase purity, while FTIR spectroscopy identifies the chemical functional groups present in the molecule.
Analytical Techniques & Principles
Powder X-ray Diffraction (PXRD)
PXRD is a technique used to determine the atomic and molecular structure of a crystal. When a crystalline sample is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays in specific directions, governed by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid, allowing for phase identification, determination of lattice parameters, and assessment of sample purity. For zirconyl chloride octahydrate, XRD is used to confirm its characteristic tetragonal crystal structure.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an analytical technique used to identify functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). This spectrum provides a unique molecular fingerprint. In the case of ZrOCl₂·8H₂O, FTIR is crucial for confirming the presence of hydroxyl (-OH) groups, coordinated water molecules (H₂O), and Zr-O bonds that define its complex structure.
Experimental Protocols
Protocol for Powder X-ray Diffraction (PXRD) Analysis
Objective: To obtain the diffraction pattern of solid zirconyl chloride octahydrate to confirm its crystalline phase.
Materials & Equipment:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) powder
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Mortar and pestle (agate or ceramic)
-
Low-background sample holder (e.g., zero-diffraction silicon wafer or glass slide)
-
Spatula
Procedure:
-
Sample Preparation:
-
Take a small amount (~100-200 mg) of the zirconyl chloride octahydrate powder. Note: This compound can be efflorescent (loses water to the atmosphere), so handle it promptly.
-
Gently grind the powder using a mortar and pestle to ensure a fine, homogeneous particle size (~1-10 μm). This minimizes preferred orientation effects.
-
Carefully pack the fine powder into the sample holder, ensuring the surface is flat, smooth, and level with the holder's rim. Use a glass slide or spatula to gently press and flatten the surface.
-
-
Instrument Setup:
-
Power on the X-ray diffractometer and allow the X-ray tube to warm up as per the manufacturer's instructions.
-
Set the instrument parameters:
-
X-ray Source: Cu Kα
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 10° to 80°
-
Step Size: 0.02°
-
Scan Speed / Time per Step: 1-2 seconds per step (or a continuous scan rate of 1-2°/minute)
-
Divergence Slit: 1°
-
Receiving Slit: 0.2 mm
-
-
-
Data Acquisition:
-
Mount the prepared sample holder securely in the diffractometer.
-
Close the radiation safety enclosure.
-
Start the data acquisition software and run the scan using the defined parameters.
-
Once the scan is complete, save the raw data file (e.g., in .raw or .xy format).
-
-
Data Analysis:
-
Use diffraction analysis software to process the raw data. This includes background subtraction and peak identification.
-
Compare the obtained peak positions (2θ values) with a standard reference pattern from a database (e.g., JCPDS/ICDD) or literature data for zirconyl chloride octahydrate to confirm its identity and phase purity.
-
Protocol for FTIR Spectroscopy Analysis (KBr Pellet Method)
Objective: To obtain the infrared spectrum of solid zirconyl chloride octahydrate to identify its characteristic functional groups.
Materials & Equipment:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O) powder
-
FTIR grade Potassium Bromide (KBr), dried in an oven at >100°C
-
FTIR spectrometer with a DTGS or MCT detector
-
Mortar and pestle (agate)
-
Pellet-pressing die and hydraulic press
-
Spatula
Procedure:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the zirconyl chloride octahydrate sample.
-
Weigh approximately 150-200 mg of dry, FTIR-grade KBr.
-
Combine the sample and KBr in an agate mortar. Gently mix, then grind thoroughly for several minutes until a fine, homogeneous powder is obtained. Note: KBr is hygroscopic; minimize exposure to air.
-
Transfer the powder mixture to the pellet-pressing die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
-
Instrument Setup & Background Collection:
-
Power on the FTIR spectrometer and allow it to stabilize.
-
Place the empty sample holder (or a pure KBr pellet) in the beam path.
-
Collect a background spectrum. This is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the KBr matrix.
-
Typical parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (averaged to improve signal-to-noise ratio)
-
-
-
Sample Analysis:
-
Remove the empty holder/KBr pellet and place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
-
Use the spectrometer software to label the major absorption peaks (in cm⁻¹).
-
Correlate the observed peak frequencies with known vibrational modes for water, hydroxyl groups, and metal-oxygen bonds to confirm the compound's identity.
-
Data Presentation & Interpretation
The following diagrams and tables summarize the expected workflow and results for the characterization of zirconyl chloride octahydrate.
Caption: Experimental workflow for XRD and FTIR characterization.
Expected XRD Results
The PXRD pattern of zirconyl chloride octahydrate should exhibit sharp peaks indicative of a well-defined crystalline material. The pattern is consistent with a tetragonal crystal structure.
Table 1: Representative XRD Peaks for Zirconyl Chloride Octahydrate
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity |
|---|---|---|
| ~10.4 | ~8.50 | Strong |
| ~20.9 | ~4.25 | Medium |
| ~26.0 | ~3.42 | Strong |
| ~31.5 | ~2.84 | Medium |
| ~35.0 | ~2.56 | Weak |
| ~41.5 | ~2.17 | Weak |
(Note: Peak positions are approximate and may vary slightly based on instrument calibration and sample preparation.)
Expected FTIR Results
The FTIR spectrum provides direct evidence of the functional groups within the [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ complex cation. The key absorption bands are summarized below.
Table 2: Key FTIR Absorption Bands for Zirconyl Chloride Octahydrate
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3600 - 3000 | Broad band, O-H stretching of coordinated H₂O and bridging -OH groups.[4] |
| ~1623 | H-O-H "scissor" bending mode of coordinated water molecules.[5] |
| ~1350 | Bending vibration of Zr-OH groups. |
| ~640 | Stretching vibrations corresponding to Zr-O bonds.[5] |
References
Application Note: Thermal Stability of Chlorohydroxyoxozirconium using TGA/DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorohydroxyoxozirconium, commonly known as zirconium oxychloride (ZrOCl₂), is a versatile zirconium compound with applications in various fields, including catalysis, ceramics, and as a precursor for other zirconium-based materials. The thermal stability of this compound, particularly its hydrated form (zirconium oxychloride octahydrate, ZrOCl₂·8H₂O), is a critical parameter that influences its storage, handling, and processing in numerous applications.
This application note provides a detailed protocol for the analysis of the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and degradation processes.[1] DSC measures the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic transitions such as melting, crystallization, and decomposition.[2] This combined analysis offers a comprehensive understanding of the thermal behavior of the material.
The thermal decomposition of zirconium oxychloride octahydrate is a multi-step process.[3][4] It begins with the loss of water molecules (dehydration), followed by the removal of hydrogen chloride (dechlorination), and ultimately leads to the formation of zirconium oxide (ZrO₂) at elevated temperatures.[3][4]
Experimental Protocol
This section details the methodology for performing TGA/DSC analysis on this compound.
2.1. Instrumentation
A simultaneous TGA/DSC instrument is recommended for this analysis. This allows for the simultaneous measurement of both mass change and heat flow on the same sample, providing a direct correlation between thermal events and mass loss.[5]
2.2. Sample Preparation
-
Ensure the this compound (zirconium oxychloride octahydrate) sample is a fine, homogeneous powder to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the sample into a clean, tared alumina or platinum crucible.
-
Record the exact sample weight.
2.3. TGA/DSC Parameters
| Parameter | Recommended Setting |
| Temperature Program | |
| Initial Temperature | Room Temperature (~25 °C) |
| Final Temperature | 1000 °C |
| Heating Rate | 10 °C/min |
| Atmosphere | |
| Purge Gas | Nitrogen (or Air) |
| Flow Rate | 50 mL/min |
| Crucible | Alumina or Platinum |
| Sample Mass | 5 - 10 mg |
Note: The choice of purge gas (inert like nitrogen or reactive like air) can influence the decomposition pathway and final products. An inert atmosphere is recommended to study the intrinsic thermal decomposition without oxidative effects.
Data Presentation
The TGA and DSC data should be plotted as a function of temperature. The TGA curve will show the percentage of weight loss, while the DSC curve will indicate endothermic and exothermic peaks. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.
Table 1: Summary of Expected Thermal Decomposition Stages of Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O)
| Temperature Range (°C) | Weight Loss (%) | Associated Event | DSC Signal |
| ~50 - 200 | Stepwise loss | Dehydration (loss of H₂O molecules) | Endothermic Peaks |
| ~200 - 400 | Continuous loss | Dehydrochlorination (loss of HCl) | Endothermic/Exothermic |
| > 400 | Stable | Formation of Zirconium Oxide (ZrO₂) | Minimal |
Note: The exact temperatures and weight loss percentages may vary depending on the specific experimental conditions and the purity of the sample.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the TGA/DSC analysis and the logical relationship of the thermal decomposition process.
Caption: Experimental workflow for TGA/DSC analysis.
Caption: Thermal decomposition pathway of this compound.
References
- 1. tainstruments.com [tainstruments.com]
- 2. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 3. Thermal decomposition process of zirconium oxide chloride octahydrate [inis.iaea.org]
- 4. Thermal Decomposition Process of Zirconium Oxide Chloride Octahydrate [jstage.jst.go.jp]
- 5. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]
Application Notes and Protocols for Zirconium Chlorohydrate in Antiperspirant Actives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium chlorohydrate and its complexes with aluminum, such as aluminum zirconium chlorohydrate glycine (ZAG), are highly effective active ingredients in over-the-counter (OTC) antiperspirant products.[1][2] These compounds are inorganic polymeric salts designed to reduce axillary perspiration.[1] Their enhanced efficacy compared to aluminum-only compounds has made them a cornerstone in the formulation of modern antiperspirants.[2][3] This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with these actives.
Mechanism of Action
The primary mechanism of action for zirconium chlorohydrate-based antiperspirants is the formation of a physical blockage within the eccrine sweat duct.[1][4][5][6] When applied to the skin, the acidic salt complexes react with the electrolytes and proteins present in sweat, which has a higher pH (around 6).[3][7] This interaction leads to the hydrolysis and polymerization of the aluminum and zirconium species, forming an insoluble, gel-like plug.[2][3][8] This plug physically obstructs the duct, preventing sweat from reaching the skin's surface.[1][4][5][6] The blockage is superficial and temporary, being naturally removed over time with the shedding of skin cells.[1][6]
Caption: Mechanism of Zirconium Chlorohydrate Action.
Formulation of Antiperspirant Actives
Zirconium chlorohydrate is typically used in combination with aluminum chlorohydrate (ACH) and complexed with glycine to form aluminum zirconium glycine (ZAG) complexes.[1][2] Glycine serves as a buffering agent to mitigate the acidity of the zirconium salts, thereby reducing the potential for skin irritation.[1][3] The efficacy and stability of the active are influenced by the atomic ratios of aluminum to zirconium (Al:Zr) and total metals to chloride (M:Cl).[1]
| Parameter | Typical Range | Significance |
| Aluminum to Zirconium Ratio (Al:Zr) | 2:1 to 10:1 | Affects the polymerization and efficacy of the active. |
| Metal to Chloride Ratio (M:Cl) | 0.9:1 to 2.1:1 | Influences the acidity and reactivity of the salt complex. |
| Glycine Complexation | Present in ZAG | Buffers the formulation to reduce skin irritation.[1][3] |
| FDA Approved Concentration (Anhydrous) | Up to 20% | Maximum allowable concentration in OTC antiperspirants in the US.[4][9][10] |
Table 1: Key Formulation Parameters for Zirconium Chlorohydrate Actives.
Application Notes
-
Stability: Aqueous solutions of ZAG complexes can undergo polymerization of the zirconium species over time, which may reduce efficacy. The addition of excess glycine can help stabilize these solutions.
-
Efficacy: The efficacy of antiperspirant formulations is dependent on the type of zirconium-aluminum complex, its concentration, and the delivery vehicle (e.g., roll-on, stick, aerosol).[2] Aluminum zirconium tetrachlorohydrex glycine has been shown to be a highly efficacious active.[2]
-
Regulatory Status: In the United States, antiperspirants containing zirconium chlorohydrate are regulated by the FDA as over-the-counter drugs.[10][11] In Europe, their use is also restricted and regulated.[11][12]
| Region | Regulatory Body | Classification | Maximum Concentration (Anhydrous) |
| United States | FDA | OTC Drug | Up to 20% for certain complexes.[4][9][10] |
| Europe | European Commission | Cosmetic | Use is restricted under the Cosmetics Directive.[11][12] |
| Canada | Health Canada | Cosmetic | Regulated for use in personal care products.[11] |
Table 2: Regulatory Overview of Zirconium Chlorohydrate in Antiperspirants.
Experimental Protocols
Protocol 1: Gravimetric Efficacy Testing of Antiperspirants
This protocol is based on the FDA guidelines for evaluating antiperspirant efficacy and is considered the industry standard.[13][14]
1. Subject Selection and Conditioning:
- Recruit a panel of subjects who are in good general health.
- Subjects must abstain from using any antiperspirant or deodorant products for a washout period of at least 17 days prior to the study.[14]
- Conduct a baseline sweat collection to ensure subjects produce a minimum amount of sweat (e.g., at least 100 mg in 20 minutes from the control axilla under hot room conditions).[14][15]
2. Product Application:
- The test product is applied to one axilla, and a placebo or no treatment is used for the contralateral axilla (control).
- Product application should be supervised to ensure consistent dosing.
3. Sweat Collection:
- Sweat collection can be performed under controlled "hot room" conditions or ambient conditions.
- Hot Room: 100°F (± 2°F) and 30-40% relative humidity.[14][15]
- Ambient: Subjects follow their normal daily routines.[13][14]
- Place pre-weighed absorbent pads (e.g., Webril cotton pads) in each axilla for a specified duration (e.g., two successive 20-minute periods in a hot room, or 3-5 hours under ambient conditions).[13][14][15][16]
4. Data Analysis:
- Weigh the pads immediately after collection to determine the amount of sweat produced.
- Calculate the percent sweat reduction for each subject compared to their baseline and the control axilla.
- Statistical analysis, such as the Wilcoxon Signed-Rank Test, is used to determine the significance of the sweat reduction.[13]
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"SubjectSelection" [label="Subject Selection & Washout"];
"Baseline" [label="Baseline Sweat Collection"];
"ProductApplication" [label="Product Application (Test vs. Control)"];
"SweatCollection" [label="Sweat Collection (Hot Room/Ambient)"];
"WeighPads" [label="Weigh Absorbent Pads"];
"DataAnalysis" [label="Data Analysis (% Sweat Reduction)"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "SubjectSelection";
"SubjectSelection" -> "Baseline";
"Baseline" -> "ProductApplication";
"ProductApplication" -> "SweatCollection";
"SweatCollection" -> "WeighPads";
"WeighPads" -> "DataAnalysis";
"DataAnalysis" -> "End";
}
Caption: Workflow for Gravimetric Efficacy Testing.
Protocol 2: Sensory Evaluation of Deodorant Efficacy (Sniff Test)
This protocol assesses the product's ability to control malodor.[16]
1. Panelist and Sniffer Training:
- Recruit a panel of subjects who develop axillary malodor.
- Train a panel of expert "sniffers" to rate odor intensity on a standardized scale (e.g., 0-10).[17]
2. Study Design:
- Similar to the gravimetric study, subjects undergo a washout period and then have the test product applied to one axilla and a control to the other.
3. Odor Evaluation:
- At specified time points after application (e.g., 24 and 48 hours), the trained sniffers evaluate the axillary odor of each subject.[13][16]
- The evaluation is conducted in a controlled, odor-neutral environment.[16]
4. Data Analysis:
- Compare the odor scores for the treated versus the control axilla.
- Statistical analysis is used to determine if the product significantly reduces malodor.[13]
Protocol 3: Analytical Determination of Zirconium and Aluminum Content
This protocol outlines a method for quantifying the active ingredients in an antiperspirant formulation.[18][19][20]
1. Sample Preparation:
- Soluble Zirconium: Extract a known weight of the antiperspirant sample with dilute hydrochloric acid (HCl).[18] Filter the extract.
- Total Zirconium: Ash the sample and fuse the residue with potassium pyrosulfate. Dissolve the melt in acid.[18]
2. Zirconium Determination (Colorimetric Method):
- React the prepared sample solution with alizarin red S to form a colored complex.[18]
- Measure the absorbance of the complex spectrophotometrically at the appropriate wavelength.
- Quantify the zirconium concentration by comparing to a standard curve prepared with a known zirconium standard (e.g., zirconyl chloride octahydrate).[18]
3. Aluminum and Zirconium Determination (Complexometric Titration):
- An alternative method involves the consecutive titration of both metal ions.[19][20]
- Adjust the pH of the sample solution to ~1 and titrate with EDTA using xylenol orange as an indicator to determine the zirconium content.[20]
- Subsequently, adjust the pH to ~4.7, add a known excess of EDTA, and back-titrate with a bismuth nitrate solution to determine the aluminum content.[20]
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"SamplePrep" [label="Sample Preparation (Extraction/Fusion)"];
"Colorimetric" [label="Colorimetric Method (Alizarin Red S)"];
"Titration" [label="Complexometric Titration"];
"Spectro" [label="Spectrophotometric Measurement"];
"TitrateZr" [label="Titrate for Zirconium (pH 1)"];
"TitrateAl" [label="Back-titrate for Aluminum (pH 4.7)"];
"Quantify" [label="Quantification vs. Standard"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "SamplePrep";
"SamplePrep" -> "Colorimetric";
"SamplePrep" -> "Titration";
"Colorimetric" -> "Spectro" -> "Quantify";
"Titration" -> "TitrateZr" -> "TitrateAl" -> "Quantify";
"Quantify" -> "End";
}
Caption: Workflow for Analytical Determination of Zirconium.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Product Assessment Against Criteria: Antiperspirants - Canada.ca [canada.ca]
- 4. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aluminium zirconium tetrachlorohydrex gly - Wikipedia [en.wikipedia.org]
- 6. ALUMINUM ZIRCONIUM TRICHLOROHYDRATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 7. quora.com [quora.com]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- 9. duradry.com [duradry.com]
- 10. libertymanagement.us [libertymanagement.us]
- 11. cosmeticsinfo.org [cosmeticsinfo.org]
- 12. cosmeticsinfo.org [cosmeticsinfo.org]
- 13. sensenet.net [sensenet.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. Deodorants and antiperspirants: New trends in their active agents and testing methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. Colorimetric determination of zirconium in antiperspirant aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of aluminum and zirconium in antiperspirants - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 20. lcms.cz [lcms.cz]
Application Note: Determination of Zeta Potential in Zirconyl Hydroxychloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconyl hydroxychloride (ZrOCl₂·8H₂O), a common zirconium salt, is utilized in various industrial and pharmaceutical applications, including as a precursor for zirconia-based biomaterials and as an active ingredient in antiperspirants. In aqueous solutions, zirconyl hydroxychloride undergoes complex hydrolysis and polymerization, forming a range of soluble polynuclear species and colloidal zirconia particles. The surface charge of these species, quantified by the zeta potential, is a critical parameter that governs the stability of these solutions and their interaction with other components in a formulation.
This application note provides a detailed protocol for the determination of the zeta potential of zirconyl hydroxyalcool solutions. Understanding the zeta potential is crucial for controlling the colloidal stability of these solutions, predicting their interaction with biological membranes, and ensuring the quality and performance of final products.
Key Concepts: Zeta Potential and Hydrolysis of Zirconyl Hydroxychloride
Zeta potential is the electric potential at the slipping plane of a colloidal particle or a charged species in solution. This plane separates the layer of ions and solvent molecules that move with the particle from the bulk solvent. The magnitude of the zeta potential is an indicator of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A high magnitude zeta potential (either positive or negative) generally signifies good colloidal stability, while a value close to zero suggests a tendency for aggregation or flocculation.
In aqueous solutions, zirconyl hydroxychloride does not exist as a simple salt. It forms a tetrameric cation, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is highly susceptible to further hydrolysis.[1] This hydrolysis is a function of pH, concentration, and temperature, leading to the formation of larger polymeric species and eventually precipitating as hydrous zirconia. The surface of these hydrolyzed species is rich in hydroxyl groups, which can undergo protonation or deprotonation depending on the pH of the solution, thereby influencing the zeta potential.
Experimental Protocol
This protocol outlines the steps for sample preparation and measurement of zeta potential for zirconyl hydroxychloride solutions using a dynamic light scattering (DLS) instrument equipped with a zeta potential measurement module.
Materials and Equipment:
-
Zirconyl hydroxychloride octahydrate (ZrOCl₂·8H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Zeta potential analyzer (e.g., Malvern Zetasizer, Anton Paar Litesizer)
-
pH meter
-
Disposable zeta potential cells
-
Syringes and filters (0.22 µm)
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a desired amount of zirconyl hydroxychloride octahydrate.
-
Dissolve the salt in a known volume of DI water to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle stirring. Avoid vigorous agitation to prevent excessive hydrolysis.
-
-
Sample Preparation for Measurement:
-
Dilute the stock solution with DI water to the desired final concentration for analysis (e.g., 1 mM). Lower concentrations are often preferred to minimize multiple scattering effects.
-
For pH-dependent studies, prepare a series of samples and adjust the pH of each using 0.1 M HCl or 0.1 M NaOH.
-
Allow the samples to equilibrate for a consistent period (e.g., 30 minutes) after pH adjustment, as hydrolysis and re-equilibration of surface charge can be time-dependent.
-
-
Zeta Potential Measurement:
-
Calibrate the zeta potential analyzer according to the manufacturer's instructions.
-
Filter an aliquot of the prepared sample through a 0.22 µm syringe filter directly into a clean, disposable zeta potential cell to remove any large aggregates or dust particles.
-
Ensure there are no air bubbles in the cell, as they can interfere with the measurement.
-
Place the cell in the instrument and allow the sample to thermally equilibrate to the desired temperature (typically 25°C).
-
Perform the zeta potential measurement. It is recommended to perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the zeta potential from the measured electrophoretic mobility using the Henry equation.
-
Record the mean zeta potential and the standard deviation for each sample.
-
For pH-dependent studies, plot the zeta potential as a function of pH to determine the isoelectric point (IEP), which is the pH at which the zeta potential is zero.
-
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the zeta potential measurements of a 1 mM zirconyl hydroxychloride solution at various pH values.
| pH | Average Zeta Potential (mV) | Standard Deviation (mV) |
| 2.0 | +45.2 | 1.5 |
| 3.0 | +38.7 | 1.2 |
| 4.0 | +29.1 | 1.8 |
| 5.0 | +15.4 | 1.3 |
| 6.0 | +2.3 | 0.9 |
| 7.0 | -18.5 | 1.6 |
| 8.0 | -30.1 | 2.1 |
| 9.0 | -42.8 | 1.9 |
Note: The data presented in this table are illustrative and may not represent actual experimental results.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the determination of the zeta potential of zirconyl hydroxychloride solutions.
Caption: Workflow for Zeta Potential Measurement.
Conclusion
The determination of zeta potential is a critical analytical technique for characterizing zirconyl hydroxychloride solutions. Due to the complex hydrolysis of the zirconyl ion, careful control of experimental parameters, particularly pH and concentration, is essential for obtaining reproducible and meaningful results. The protocol provided in this application note offers a systematic approach to sample preparation and measurement, enabling researchers to effectively assess the colloidal stability and surface charge properties of these important zirconium-based systems. This understanding is fundamental for the rational design and development of products containing zirconyl hydroxychloride.
References
Troubleshooting & Optimization
Preventing agglomeration of "Chlorohydroxyoxozirconium" nanoparticles in suspension
Technical Support Center: Zirconium-Based Nanoparticle Suspensions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with zirconium-based nanoparticles, such as those derived from chlorohydroxyoxozirconium precursors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you prevent nanoparticle agglomeration and maintain stable suspensions for your experiments.
Troubleshooting Guide: Nanoparticle Agglomeration
Agglomeration is a common issue that can significantly impact experimental outcomes. Use the following guide to diagnose and resolve problems with your nanoparticle suspensions.
| Observed Issue | Potential Cause | Recommended Solution & Explanation |
| Immediate precipitation or cloudiness upon dispersion. | Inappropriate Solvent: The polarity of the solvent may not be suitable for the nanoparticle surface. | For nanoparticles synthesized via a sol-gel approach, initial dispersion in an acidic aqueous solution (e.g., 0.1 M HCl) can be effective.[1][2] For dispersion in nonpolar organic solvents, a ternary mixture (e.g., HCl, ethanol, and 1,2-dichlorobenzene) may be required to achieve stability.[1][2] |
| Suspension agglomerates over time (minutes to hours). | Insufficient Surface Charge (Low Zeta Potential): Van der Waals forces are overcoming the electrostatic repulsion between particles. | Adjust the pH of the suspension. Zirconia nanoparticles typically exhibit a positive surface charge and higher stability at low pH values.[3][4] Measure the zeta potential; a value greater than +30 mV or less than -30 mV is generally indicative of a stable suspension.[5] |
| Agglomeration occurs after adding salts or buffers (e.g., PBS). | High Ionic Strength: Biological fluids and salt solutions can compress the electrical double layer around the nanoparticles, neutralizing the surface charge and leading to aggregation.[6][7] | Employ steric stabilization by coating the nanoparticles with polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[6][7][8] This creates a physical barrier that prevents particles from getting close enough to agglomerate. |
| Particles crash out of solution during a purification or washing step (e.g., centrifugation). | Removal of Stabilizing Agents: The washing process may remove surface-adsorbed stabilizers or alter the pH/ionic strength of the medium. | Ensure the resuspension buffer is optimized for stability (e.g., correct pH, low ionic strength). If using centrifugation, consider reducing the speed or duration. Alternatively, use tangential flow filtration for buffer exchange, which can be a gentler method. |
| Dried nanoparticles (e.g., after lyophilization) will not redisperse. | Irreversible Agglomeration: During drying, capillary forces and the removal of the hydration layer can cause particles to form hard, irreversible agglomerates.[9][10] | Use cryoprotectants like sucrose or trehalose during freeze-drying. For long-term storage, surface functionalization with PEG before drying can significantly improve redispersibility.[9][10] For strongly agglomerated dry powders, high-energy methods like probe sonication or ball milling may be required to break up the clusters, followed by the addition of a suitable dispersant.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle agglomeration?
A1: Nanoparticles have a very high surface area-to-volume ratio, which results in high surface energy. To minimize this energy, they tend to agglomerate.[8] The primary forces driving this are van der Waals attractions. Preventing agglomeration involves introducing repulsive forces that can overcome these attractions, typically through electrostatic or steric stabilization.[1][8]
Q2: How does pH affect the stability of my zirconium nanoparticle suspension?
A2: The pH of the medium directly influences the surface charge of the nanoparticles. For zirconia nanoparticles, lower pH values (acidic conditions) generally lead to a higher positive surface charge, which increases electrostatic repulsion and improves suspension stability.[3][12] Conversely, as the pH approaches the isoelectric point (the pH at which the net surface charge is zero), repulsion is minimized, and agglomeration is most likely to occur.[4] Changes in pH can also affect particle size and crystalline phase.[13]
Q3: What is zeta potential and why is it important?
A3: Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is a key indicator of the stability of a colloidal suspension. A high absolute zeta potential (e.g., > |30| mV) indicates strong repulsion between particles and thus a stable suspension.[5] Monitoring the zeta potential as you adjust parameters like pH or add stabilizers can help you optimize your formulation.[4]
Q4: When should I use a surfactant or polymer instead of just controlling the pH?
A4: While pH control is effective for electrostatic stabilization in simple aqueous systems, it is often insufficient in complex media like cell culture media or biological fluids, which have high ionic strength.[6] In these cases, surfactants or polymers are used for steric stabilization.[8] These molecules adsorb to the nanoparticle surface, creating a protective layer that physically prevents the particles from coming into close contact, regardless of the ionic strength of the medium.[6][7]
Q5: Can I use sonication to redisperse agglomerated particles?
A5: Yes, sonication (either bath or probe) is a common method to break up soft agglomerates and disperse nanoparticles into a liquid.[5][11] However, sonication alone does not stabilize the suspension. Once the ultrasonic energy is removed, the particles may re-agglomerate if the underlying cause of instability (e.g., low surface charge) is not addressed.[14] Therefore, sonication should be used in conjunction with an appropriate stabilization strategy.
Quantitative Data Summary
Table 1: Effect of pH on Zirconia Nanoparticle Properties
| pH | Effect on Crystallite/Particle Size | Resulting Crystalline Phase | Zeta Potential (mV) |
| Low pH (~2-4) | Tends to produce smaller crystallite sizes.[12][15] | Predominantly monoclinic or a mixture of monoclinic and tetragonal phases.[12] | Highly positive (e.g., 37.7 to 47.9 mV).[3] |
| Mid pH (~6-8) | Particle size may increase with pH.[3][13] A minimum crystallite size of ~8.67 nm was observed at pH 10 in one study.[3] | Higher fraction of the tetragonal phase may be present at pH 6.[3] | Decreases towards the isoelectric point (around pH 5-6 for some zirconia particles).[4] |
| High pH (~9-12) | Particle size generally increases with increasing pH due to accelerated hydrolysis and condensation.[12][13] | Higher pH favors the thermodynamically stable monoclinic phase.[13] | Becomes increasingly negative after the isoelectric point.[4] |
Experimental Protocols
Protocol 1: Basic Dispersion of Zirconia Nanoparticles in an Aqueous Medium
This protocol describes a general method for dispersing zirconia nanoparticles synthesized via a sol-gel or co-precipitation method.
-
Preparation of Dispersion Medium: Prepare a 0.1 M solution of Hydrochloric Acid (HCl) in deionized water.
-
Initial Wetting: If starting with a dry powder, add a small amount of ethanol to the nanoparticles to create a wet paste. This helps to break surface tension and facilitates dispersion in the aqueous medium.
-
Dispersion: Add the wetted nanoparticles to the 0.1 M HCl solution to achieve the desired concentration (e.g., 1-10 g/L).
-
Homogenization: Stir the mixture vigorously using a magnetic stirrer for 15-30 minutes until a visually homogeneous and clear dispersion is achieved.[2]
-
Energy Input (Optional): For more persistent agglomerates, place the vial containing the suspension in an ultrasonic bath for 15-30 minutes. Monitor the temperature to avoid excessive heating.
-
Characterization: Verify the quality of the dispersion by measuring the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A monomodal size distribution with a low PDI is desired.
Protocol 2: Surface Functionalization with γ-MPS Silane Coupling Agent
This protocol enhances compatibility with polymer matrices and organic solvents.
-
Solvent Preparation: Prepare a 95% ethanol / 5% water solution (v/v). Adjust the pH to 4.5-5.5 using acetic acid. This pH is optimal for hydrolyzing the silane.
-
Silane Hydrolysis: Add the silane coupling agent, γ-methacryloxypropyl trimethoxysilane (γ-MPS), to the ethanol-water solution to create a 2% (w/w) solution. Stir for 1 hour to allow for hydrolysis of the methoxy groups.
-
Nanoparticle Dispersion: Disperse the zirconia nanoparticles in a separate volume of ethanol.
-
Surface Treatment: Add the dispersed nanoparticles to the hydrolyzed silane solution. A common ratio is to use a silane amount equal to 7 wt.% of the zirconia nanoparticles.[16]
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or as recommended for the specific silane, to allow the hydrolyzed silane to condense onto the nanoparticle surface.
-
Washing: Centrifuge the functionalized nanoparticles to separate them from the excess silane and reaction byproducts. Wash the particles 2-3 times with pure ethanol, centrifuging and redispersing between each wash.
-
Drying & Storage: After the final wash, dry the functionalized nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80 °C). The resulting powder can now be more easily dispersed in compatible organic solvents or polymer resins.
Visual Guides
Caption: A flowchart for troubleshooting nanoparticle agglomeration.
Caption: Mechanisms for preventing nanoparticle agglomeration.
Caption: Workflow for preparing a stable nanoparticle suspension.
References
- 1. Dispersions of Zirconia Nanoparticles Close to the Phase Boundary of Surfactant-Free Ternary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Preventing nanoparticle clumping during freeze drying - Ultraglasscoatings [ultraglasscoatings.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. electrochemsci.org [electrochemsci.org]
- 13. Effect of pH and (Y, Ag) co-doping on the antibacterial and toxicity properties of ZrO 2 nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00649J [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
How to improve the stability of aqueous "Zirconium chlorohydrate" solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of aqueous "Zirconium Chlorohydrate" solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of aqueous zirconium chlorohydrate solutions.
Issue 1: Solution appears cloudy or hazy upon preparation.
-
Question: My freshly prepared zirconium chlorohydrate solution is cloudy. What could be the cause and how can I fix it?
-
Answer: Cloudiness in newly prepared solutions is often due to the initial formation of insoluble zirconium species. This can be influenced by the quality of the starting materials or the mixing process. To resolve this, you can try adding a small amount of hydrochloric acid to lower the pH, followed by gentle heating (60-80°C), and then cooling to room temperature.[1] If the solution remains cloudy, it may be necessary to repeat the preparation, ensuring the initial addition of hydrochloric acid before any pH adjustments.[1]
Issue 2: Solution forms a gel or precipitate over time.
-
Question: My zirconium chlorohydrate solution, which was initially clear, has formed a gel/precipitate after storage. Why is this happening and how can I prevent it?
-
Answer: The formation of gels or precipitates is a common sign of instability in aqueous zirconium chlorohydrate solutions. This is primarily caused by the hydrolysis and polymerization of zirconium species, leading to the formation of larger, insoluble polymeric complexes over time.[2][3][4] Key factors that accelerate this process include elevated pH, higher temperatures, and high concentrations of the zirconium salt. To prevent this, it is crucial to control these parameters. The most effective preventative measure is the addition of a stabilizing agent, such as an amino acid like glycine.[2][3][4][5]
Issue 3: Reduced efficacy of the solution in its application.
-
Question: I've noticed a decrease in the performance of my zirconium chlorohydrate solution. Could this be related to its stability?
-
Answer: Yes, a decline in efficacy is directly linked to the stability of the solution. The active species in many applications are the smaller, monomeric, and small polymeric forms of zirconium.[5] Over time, as these smaller species polymerize into larger, less active forms, the overall effectiveness of the solution diminishes.[3][5] Monitoring the molecular weight distribution of the zirconium species using techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can help correlate stability with performance.[5]
Frequently Asked Questions (FAQs)
Stabilization Strategies
-
Question: What are the most effective methods for stabilizing aqueous zirconium chlorohydrate solutions?
-
Answer: The most widely documented and effective method for stabilizing these solutions is the addition of amino acids, with glycine being the most common.[2][3][4][5] These amino acids act as buffering agents and form complexes with the zirconium species, thereby inhibiting the polymerization process that leads to instability.[6] Controlling the pH of the solution, typically keeping it in the acidic range (pH 3.0-5.0), is also a critical factor in maintaining stability.[1] Additionally, storing the solution at controlled, lower temperatures can help to slow down the rate of polymerization.
-
Question: How does glycine stabilize zirconium chlorohydrate solutions?
-
Answer: Glycine stabilizes zirconium chlorohydrate solutions by complexing with the zirconium ions. This complexation interferes with the hydrolysis and subsequent polymerization reactions that lead to the formation of larger, insoluble zirconium polymers.[6] By keeping the zirconium in a more stable, smaller form, glycine helps to maintain the clarity and efficacy of the solution over time. The effectiveness of this stabilization is highly dependent on the weight ratio of zirconium to glycine.[3][4][5]
-
Question: Are there other amino acids or stabilizers that can be used?
-
Answer: While glycine is the most commonly used stabilizer, other water-soluble amino acids can also be effective.[4] The key is the ability of the amino acid to complex with zirconium. Additionally, for some applications involving aluminum zirconium complexes, the addition of calcium ions has been shown to enhance the stability of the aluminum species.[2]
Factors Affecting Stability
-
Question: How does pH affect the stability of the solution?
-
Answer: The pH of the solution is a critical factor. Lower pH values (acidic conditions) generally favor the existence of smaller, more stable zirconium species.[7][8] As the pH increases, the rate of hydrolysis and condensation of the zirconium ions accelerates, leading to the formation of larger polymers and ultimately precipitation or gelation.[7][9] For many prepared solutions, a pH range of 3.0 to 5.0 is recommended.[1]
-
Question: What is the effect of temperature on solution stability?
-
Answer: Higher temperatures generally decrease the stability of aqueous zirconium chlorohydrate solutions. Elevated temperatures can accelerate the kinetics of the hydrolysis and polymerization reactions, leading to a faster formation of insoluble species.[10] Therefore, it is recommended to store these solutions at controlled room temperature or cooler conditions to prolong their shelf life.
-
Question: Does the concentration of zirconium chlorohydrate impact stability?
-
Answer: Yes, the concentration of the zirconium salt in the solution can influence its stability. Higher concentrations can lead to an increased rate of polymerization, as the proximity of the zirconium species to each other facilitates the formation of larger polymers.[7] For highly concentrated solutions (above 10% w/w), the use of stabilizers like glycine becomes even more critical.[5]
Data Presentation
Table 1: Effect of Zirconium to Glycine Ratio on Solution Stability
| Zirconium:Glycine (w/w ratio) | Observation | Stability Outcome | Reference |
| 1:1 | Standard commercial formulation. Polymerization occurs over time in aqueous solutions. | Moderately Stable | [3] |
| 1:1.2 to 1:5 | Significantly reduced polymerization of small zirconium species. | Highly Stable | [4][5] |
| 1:2 to 1:4 | Particularly effective range for preventing the formation of higher molecular weight species. | Very Stable | [4][5] |
| 1:2 to 1:3 | Especially effective range for maintaining the presence of smaller, more efficacious zirconium species. | Optimally Stable | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Zirconium Chlorohydrate-Glycine Solution
-
Materials:
-
Zirconium Chlorohydrate (powder)
-
Glycine (powder)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M (for pH adjustment)
-
Sodium Hydroxide (NaOH), 1M (for pH adjustment)
-
Magnetic stirrer and stir bar
-
pH meter
-
-
Procedure:
-
Weigh the desired amount of deionized water into a beaker.
-
With continuous stirring, slowly add the specified amount of glycine powder to the water and stir until fully dissolved. The desired Zirconium:Glycine weight ratio should be between 1:1.2 and 1:3 for optimal stability.[4][5]
-
Slowly add the zirconium chlorohydrate powder to the glycine solution while stirring continuously.
-
Allow the mixture to stir until all the zirconium salt has dissolved. The solution may appear slightly hazy initially.
-
Measure the pH of the solution. If necessary, adjust the pH to be within the range of 3.0-5.0 using 1M HCl or 1M NaOH.[1]
-
If the solution remains cloudy, gently heat it to 60-80°C while stirring, and then allow it to cool to room temperature.[1]
-
Filter the final solution if any particulates are present.
-
Store the stabilized solution in a well-closed container at a controlled, cool temperature.
-
Protocol 2: Stability Assessment using Size Exclusion Chromatography (SEC/GPC)
-
Objective: To monitor the molecular weight distribution of zirconium species in the aqueous solution over time as an indicator of stability. Smaller zirconium species are correlated with higher efficacy and stability.[5]
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
SEC/GPC column suitable for separating water-soluble polymers in the range of 100 to 500,000 Da.
-
-
Mobile Phase:
-
Prepare an aqueous mobile phase, for example, a dilute nitric acid solution (e.g., 0.01 M), to maintain a consistent ionic strength and prevent interactions with the column packing.
-
-
Sample Preparation:
-
Dilute the zirconium chlorohydrate solution to a suitable concentration (e.g., 1-5% w/v) with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Run Time: Sufficient to allow for the elution of all species of interest.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the different peaks corresponding to various polymer sizes. In typical ZAG salt chromatograms, five main peaks can be distinguished, with Peak 1 representing the largest zirconium species and subsequent peaks representing smaller aluminum and zirconium species.[5]
-
Monitor the relative area of these peaks over time. An increase in the area of the peaks corresponding to larger molecular weight species (e.g., Peak 1) and a decrease in the area of peaks for smaller species indicate polymerization and reduced stability.[5]
-
Visualizations
References
- 1. Aluminum Zirconium Tetrachlorohydrex Gly Solution [drugfuture.com]
- 2. Structure–Function Correlations in the Mechanism of Action of Key Antiperspirant Agents Containing Al(III) and ZAG Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE69831345T2 - Process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 4. EP1027031B1 - A process for stabilizing an aluminum zirconium composition - Google Patents [patents.google.com]
- 5. WO1999021528A2 - Stabilized aluminium zirconium antiperspirant compositions - Google Patents [patents.google.com]
- 6. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. intercorr.com.br [intercorr.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coagulation with Zirconyl Hydroxychloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Zirconyl hydroxychloride" as a coagulant. The information is designed to help optimize experimental conditions, particularly pH, for efficient coagulation and turbidity removal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coagulation with Zirconyl Hydroxychloride?
A1: The optimal pH for coagulation with zirconyl hydroxychloride typically falls within a slightly acidic to neutral range, generally between pH 5.0 and 7.0 . For the closely related coagulant, zirconium tetrachloride (ZrCl4), the optimal pH range for fluoride removal has been identified as 4.0-6.0[1]. The exact optimum can vary depending on the specific characteristics of the water or solution being treated, such as initial turbidity, temperature, and the nature of the suspended particles. It is crucial to perform a jar test to determine the precise optimal pH for your specific application.
Q2: How does pH affect the coagulation mechanism of Zirconyl Hydroxychloride?
A2: The pH of the solution is a critical factor that dictates the chemical species of zirconyl hydroxychloride present in the water and, consequently, the dominant coagulation mechanism. When dissolved in water, zirconyl hydroxychloride undergoes hydrolysis to form various positively charged polyoxo-hydroxy zirconium complexes.
-
At acidic pH (below 6.0): The predominant species are highly positively charged zirconium polycations. The primary coagulation mechanism is charge neutralization of the negatively charged colloidal particles in the water.
-
Near neutral pH (6.0 - 7.5): As the pH increases, these polycations further hydrolyze and polymerize to form larger, insoluble zirconium hydroxide precipitates. In this range, sweep coagulation (entrapment of impurities within the precipitating hydroxides) becomes a more significant mechanism alongside charge neutralization.
-
At alkaline pH (above 7.5): The surface charge of the zirconium hydroxide precipitates may become negative, leading to restabilization of the colloidal particles and a significant decrease in coagulation efficiency.
Q3: What are the main advantages of using Zirconyl Hydroxychloride over traditional coagulants like alum or ferric chloride?
A3: Zirconium-based coagulants like zirconyl hydroxychloride can offer several advantages over traditional coagulants:
-
Higher Efficiency: They can be more effective at removing certain contaminants, including organic matter and specific ions like fluoride.[1]
-
Wider Effective pH Range: While they have an optimal range, some zirconium coagulants have shown effectiveness over a broader pH range compared to alum.
-
Lower Residual Metal Concentration: Zirconium coagulants can result in lower residual metal concentrations in the treated water under optimal conditions.[1]
-
Larger, Stronger Flocs: Studies on novel zirconium coagulants have shown the formation of larger and stronger flocs, which can lead to faster settling and easier removal.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Floc Formation | Incorrect pH: The pH is outside the optimal range (typically 5.0-7.0), preventing the formation of effective zirconium hydroxide species. | Perform a jar test to determine the optimal pH for your specific water matrix. Adjust the pH of the source water before adding the coagulant. |
| Insufficient Coagulant Dosage: The amount of zirconyl hydroxychloride is too low to neutralize the charge of the colloidal particles or to form sufficient precipitate for sweep coagulation. | Conduct a dose-response experiment (jar test) to identify the optimal coagulant concentration. | |
| Inadequate Rapid Mixing: The coagulant is not being dispersed quickly and uniformly throughout the water upon addition. | Ensure the rapid mix stage is performed at a high speed (e.g., 100-300 rpm) for a short duration (e.g., 1-3 minutes) to ensure complete and immediate mixing.[3] | |
| Fine, Pinpoint Flocs that Do Not Settle | Suboptimal pH: The pH may be slightly off the optimum, favoring the formation of smaller, less dense flocs. | Fine-tune the pH in small increments (e.g., 0.2 pH units) around the presumed optimum during jar testing. |
| Low Turbidity of Source Water: In very clear water, there are fewer particles for the coagulant to interact with, making floc formation difficult. | Consider adding a coagulant aid, such as a polymer or bentonite clay, to promote the formation of larger flocs. | |
| Insufficient Slow Mixing: The flocculation (slow mix) stage is too short or the mixing speed is too high, shearing the flocs as they form. | Optimize the slow mixing stage by adjusting the speed (e.g., 20-40 rpm) and duration (e.g., 15-30 minutes) to allow for proper floc growth.[4] | |
| Flocs Form but then Break Apart (Shear) | Excessive Mixing Energy: The mixing speed during either the rapid or slow mix stage is too high, breaking the formed flocs. | Reduce the mixing speed, particularly during the flocculation stage. |
| pH Shift During Coagulation: The addition of the acidic zirconyl hydroxychloride solution is causing a significant drop in pH, moving it out of the optimal range for stable floc formation. | Monitor the pH throughout the coagulation process. It may be necessary to add a buffer or adjust the initial pH to a slightly higher value to compensate for the drop. | |
| High Residual Turbidity After Settling | Overdosing of Coagulant: An excess of zirconyl hydroxychloride can lead to charge reversal and restabilization of the colloidal particles. | Perform a jar test to confirm the optimal dosage and avoid overdosing. |
| Incomplete Settling: The settling time is too short for the flocs to settle out of the solution completely. | Increase the settling time and observe the clarity of the supernatant at different time points. | |
| Poor Floc Characteristics: The flocs formed are not dense enough to settle effectively. | Re-optimize the pH and coagulant dose. Consider the use of a coagulant aid to increase floc density. |
Quantitative Data Presentation
The following table provides an illustrative summary of the expected performance of a zirconium-based coagulant at different pH values for the removal of turbidity. The data is based on typical performance curves for such coagulants and is intended for guidance. Actual results will vary based on experimental conditions.
| pH | Turbidity Removal (%) | Zeta Potential (mV) | Floc Size | Predominant Mechanism |
| 4.0 | 85 | +15 | Small, well-formed | Charge Neutralization |
| 5.0 | 95 | +5 | Medium, stable | Charge Neutralization & initial Sweep Coagulation |
| 6.0 | >98 | -2 | Large, dense | Optimal Charge Neutralization & Sweep Coagulation |
| 7.0 | 90 | -10 | Medium, less dense | Sweep Coagulation |
| 8.0 | 70 | -20 | Small, dispersed | Reduced Sweep Coagulation |
| 9.0 | <50 | -30 | Very fine, stable | Particle Restabilization |
Experimental Protocols
Detailed Methodology for Jar Testing to Determine Optimal pH and Dosage
This protocol outlines the standard jar test procedure to determine the optimal pH and dosage of zirconyl hydroxychloride for turbidity removal.
1. Preparation of Stock Solution:
-
Accurately weigh 1.0 g of zirconyl hydroxychloride powder.
-
Dissolve it in 1000 mL of deionized water to prepare a 1 g/L (1000 ppm) stock solution. Mix thoroughly until fully dissolved.
2. Experimental Setup:
-
Use a standard jar testing apparatus with at least six paddles and six 1-liter beakers.
-
Fill each beaker with 1000 mL of the sample water to be treated.
-
Place the beakers in the jar testing apparatus.
3. pH Adjustment (for pH optimization):
-
While stirring the beakers at a low speed, adjust the pH of each beaker to the desired setpoints (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0) using dilute solutions of HCl or NaOH.
-
Allow the pH to stabilize before adding the coagulant.
4. Coagulation and Flocculation:
-
Rapid Mix: With the paddles rotating at a high speed (e.g., 200 rpm), add the predetermined dose of the zirconyl hydroxychloride stock solution to each beaker simultaneously using a pipette. Continue the rapid mixing for 1-3 minutes.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 30 rpm) for 15-20 minutes to allow for the formation of flocs.
-
Sedimentation: Stop the paddles and allow the flocs to settle for 30 minutes.
5. Analysis:
-
After the settling period, carefully collect a sample from the supernatant of each beaker from a point approximately halfway between the surface and the settled floc blanket.
-
Measure the final turbidity of each sample using a calibrated turbidimeter.
-
If available, measure the final pH and zeta potential of the treated water.
-
Record visual observations of the floc size, settling characteristics, and clarity of the supernatant.
6. Determining the Optimum Conditions:
-
The optimal pH and dosage are those that result in the lowest residual turbidity and the best floc formation and settling characteristics.
Mandatory Visualizations
References
- 1. Coagulation removal of fluoride by zirconium tetrachloride: Performance evaluation and mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of coagulation performance and floc properties using a novel zirconium coagulant against traditional ferric and alum coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jar Test Procedure for Precipitants, Coagulants, & Flocculants - Water Specialists Environmental Technologies [waterspecialists.biz]
- 4. Jar Test Procedure [water.mecc.edu]
Effect of temperature on the hydrolysis rate of "Chlorohydroxyoxozirconium"
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the hydrolysis rate of zirconium oxychloride (often involving chlorohydroxyoxozirconium intermediates) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing temperature on the hydrolysis of zirconium oxychloride?
Increasing the reaction temperature significantly accelerates the rate of hydrolysis. This is due to the provision of higher thermal energy to the reactant molecules, which increases their kinetic energy and the frequency of effective collisions, leading to a faster formation of hydrous zirconia particles.
Q2: How does the concentration of the initial zirconium oxychloride solution affect the temperature-dependent hydrolysis rate?
The concentration of the zirconium oxychloride (ZrOCl₂) solution has an inverse relationship with the hydrolysis rate constant. At a given temperature, a higher initial concentration of ZrOCl₂ will result in a lower rate constant for the formation of hydrous zirconia particles.[1] This is an important consideration when designing experiments, as both temperature and concentration must be controlled to achieve reproducible results.
Q3: What are the expected products of zirconium oxychloride hydrolysis at elevated temperatures?
The hydrolysis of zirconium oxychloride in aqueous solutions at elevated temperatures (typically below 100°C) leads to the formation of hydrous zirconia particles.[1] The crystalline phase of these particles can be influenced by the reaction conditions. For instance, under many conditions, monoclinic crystalline zirconia is formed.[1]
Q4: Can the hydrolysis process be reversed by lowering the temperature?
The hydrolysis of zirconium oxychloride to form hydrous zirconia is generally considered an irreversible process, as it involves the formation of stable zirconium-oxygen bonds and the release of hydrochloric acid. Lowering the temperature will slow down the reaction rate but will not reverse the hydrolysis that has already occurred.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly fast or slow hydrolysis rate | 1. Incorrect temperature control: The reaction rate is highly sensitive to temperature. 2. Inaccurate solution concentration: The initial concentration of zirconium oxychloride affects the reaction kinetics.[1] 3. Presence of impurities: Certain ions can catalyze or inhibit the hydrolysis reaction. | 1. Ensure precise and stable temperature control of the reaction vessel using a calibrated water bath or reactor jacket. 2. Carefully prepare and verify the concentration of the zirconium oxychloride solution. 3. Use high-purity water and reagents to minimize the impact of impurities. |
| Inconsistent particle size or morphology of the precipitate | 1. Temperature fluctuations: Inconsistent temperature can lead to variations in nucleation and growth rates. 2. Non-uniform mixing: Inadequate stirring can create localized concentration gradients. 3. Variations in heating rate: The rate at which the solution is brought to the target temperature can influence the initial stages of particle formation. | 1. Maintain a constant and uniform temperature throughout the experiment. 2. Employ consistent and adequate stirring to ensure a homogeneous reaction mixture. 3. Standardize the heating protocol for all experiments. |
| Precipitate has a high chlorine content | Incomplete hydrolysis: This can occur at lower temperatures or higher zirconium oxychloride concentrations.[1] | Increase the reaction temperature or prolong the reaction time to promote more complete hydrolysis and the removal of chloride ions. |
| Difficulty in reproducing results | Lack of a standardized experimental protocol: Minor variations in procedure can lead to significant differences in outcomes. | Adhere strictly to a detailed and validated experimental protocol, paying close attention to parameters such as temperature, concentration, stirring rate, and reaction time. |
Quantitative Data on Hydrolysis Rate
The following table summarizes the effect of temperature on the rate constant (k) for the hydrolysis of zirconium oxychloride at different concentrations. The rate constants were determined by applying the Avrami-Erofeev equation to the formation of hydrous zirconia particles.[1]
| ZrOCl₂ Concentration (mol/dm³) | Temperature (K) | Rate Constant, k (min⁻¹) | Activation Energy (kJ/mol) |
| 0.1 | 343 | 0.0018 | 387 |
| 353 | 0.0083 | ||
| 363 | 0.038 | ||
| 373 | 0.15 | ||
| 0.2 | 343 | 0.0008 | 396 |
| 353 | 0.0042 | ||
| 363 | 0.021 | ||
| 373 | 0.095 | ||
| 0.4 | 343 | 0.0002 | 249 |
| 353 | 0.0009 | ||
| 363 | 0.0035 | ||
| 373 | 0.012 |
Data sourced from Motohide Matsuda and Michio Kato, Journal of the Society of Inorganic Materials, Japan, 1998.[1]
Experimental Protocols
Objective: To determine the effect of temperature on the hydrolysis rate of zirconium oxychloride.
Materials:
-
Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Deionized water
-
Reaction vessel with a temperature controller and stirrer
-
Analytical balance
-
Equipment for particle size analysis (e.g., Dynamic Light Scattering)
-
Equipment for crystal phase analysis (e.g., X-ray Diffraction)
Procedure:
-
Solution Preparation: Prepare aqueous solutions of zirconium oxychloride at the desired concentrations (e.g., 0.1, 0.2, and 0.4 mol/dm³) using deionized water.
-
Reaction Setup: Place a known volume of the zirconium oxychloride solution into the reaction vessel.
-
Temperature Control: Heat the solution to the target reaction temperature (e.g., 343, 353, 363, or 373 K) while stirring continuously.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Analysis: Analyze the withdrawn samples to determine the extent of hydrolysis. This can be done by measuring the formation of the solid product (hydrous zirconia) through techniques that monitor particle size, turbidity, or by separating and quantifying the precipitate.
-
Data Analysis: Plot the fraction of hydrolyzed product as a function of time. Apply a suitable kinetic model, such as the Avrami-Erofeev equation, to determine the rate constant (k) at each temperature.
-
Activation Energy Calculation: Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the hydrolysis reaction.
Visualizations
Caption: Logical relationship between temperature and hydrolysis rate.
Caption: Experimental workflow for determining hydrolysis kinetics.
References
Controlling particle size in "Zirconyl hydroxychloride" precipitation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of zirconyl hydroxychloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for precipitating zirconyl hydroxychloride?
A1: Common methods for precipitating zirconyl hydroxychloride to control particle size include ammonia-induced precipitation, sol-gel processing, spray pyrolysis, and emulsion precipitation techniques.[1][2] The choice of method depends on the desired particle characteristics, such as size, morphology, and distribution.
Q2: What are the key factors that influence the particle size of zirconyl hydroxychloride during precipitation?
A2: The primary factors influencing particle size are:
-
Precursor Concentration: Higher concentrations of zirconyl chloride generally lead to larger particle sizes.[3][4]
-
pH: The pH of the solution plays a critical role in the hydrolysis and precipitation process, with a controlled pH being crucial for uniform particle formation.[3][5]
-
Temperature: Temperature affects reaction kinetics and solubility, thereby influencing nucleation and growth rates.
-
Precipitating Agent: The type and concentration of the precipitating agent (e.g., ammonia, urea) can significantly impact particle characteristics.[4]
-
Additives and Dopants: Surfactants, organic solvents like ethanol, and doping cations can modify the particle growth process and prevent agglomeration.[3][4]
Q3: How can I prevent the agglomeration of particles during precipitation?
A3: Agglomeration can be minimized by:
-
Using surfactants or dispersing agents.[4]
-
Introducing organic solvents like ethanol to the reaction mixture, which can quench particle growth and reduce agglomeration.[3]
-
Controlling the pH and temperature to promote controlled nucleation over rapid, uncontrolled growth.
-
Employing techniques like two-emulsion precipitation to confine the reaction and limit particle interaction.[1][6]
Q4: What is the role of pH in the precipitation process?
A4: The pH of the solution determines the rate of hydrolysis of zirconyl chloride and the subsequent condensation to form zirconium hydroxide precipitates.[5] A pH between 8 and 10 is often used for complete precipitation when using ammonia.[5] Maintaining a constant and uniform pH throughout the reaction is essential for achieving a narrow particle size distribution.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Large, uncontrolled particle size | - High precursor concentration.- Rapid addition of precipitating agent.- Inadequate mixing. | - Decrease the concentration of the zirconyl chloride solution.- Add the precipitating agent dropwise or use a syringe pump for controlled addition.- Ensure vigorous and consistent stirring throughout the precipitation process. |
| Broad particle size distribution | - Non-uniform pH in the reaction vessel.- Temperature gradients.- Inconsistent mixing. | - Use a buffered solution or a pH controller to maintain a constant pH.- Conduct the reaction in a temperature-controlled water bath.- Optimize the stirring speed and impeller design for efficient mixing. |
| Particle agglomeration | - High particle concentration.- Insufficient surface charge for repulsion.- Van der Waals forces. | - Add a surfactant or a polymer to stabilize the particles.- Adjust the pH to a value where the particles have a high zeta potential.- Use a solvent with a lower dielectric constant, such as ethanol, to reduce attractive forces.[3] |
| Incomplete precipitation | - Incorrect pH.- Insufficient amount of precipitating agent.- Low reaction temperature. | - Ensure the final pH is within the optimal range for precipitation (e.g., 8-10 for ammonia).[5]- Calculate and add a stoichiometric excess of the precipitating agent.- Increase the reaction temperature to enhance the reaction rate. |
| Amorphous or poorly crystalline precipitate | - Low precipitation temperature.- Rapid precipitation. | - Increase the precipitation temperature.- Age the precipitate in the mother liquor at an elevated temperature to promote crystallization.- Slow down the rate of addition of the precipitating agent. |
Quantitative Data on Particle Size Control
The following table summarizes the effect of various experimental parameters on the final particle size of the precipitated zirconia, derived from zirconyl hydroxychloride.
| Parameter | Condition 1 | Particle Size 1 | Condition 2 | Particle Size 2 | Reference(s) |
| Zirconyl Chloride Concentration | 0.81 M | 1.0 ± 0.1 µm | 1.62 M | 4.2 ± 0.1 µm | [3][4] |
| Yttrium Dopant Concentration | 0 mol% Y | 1.0 ± 0.1 µm | 8 mol% Y | 4.5 ± 0.1 µm | [4] |
| Precipitation Method | Sol-Gel | 525.5 - 539.0 nm | Precipitation with Ammonia | > 74 µm | [2] |
Experimental Protocols
Protocol 1: Ammonia-Induced Precipitation of Zirconyl Hydroxychloride
This protocol describes a standard method for precipitating zirconyl hydroxychloride using ammonia as the precipitating agent.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium hydroxide (NH₄OH, 28-30%)
-
Deionized water
-
Ethanol (optional, for quenching)
Procedure:
-
Prepare a zirconyl chloride solution of the desired concentration (e.g., 0.81 M) by dissolving ZrOCl₂·8H₂O in deionized water.
-
Transfer the zirconyl chloride solution to a reaction vessel equipped with a magnetic stirrer.
-
Begin stirring the solution at a constant rate.
-
Slowly add ammonium hydroxide dropwise to the zirconyl chloride solution. Monitor the pH of the solution continuously.
-
Continue adding ammonium hydroxide until the desired final pH is reached (e.g., pH 8-10).[5]
-
Allow the precipitate to age for a specified time (e.g., 1 hour) under continuous stirring.
-
(Optional) To quench the particle growth, add an equal volume of ethanol to the suspension.[3]
-
Separate the precipitate from the solution by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethanol to remove residual ions and by-products.
-
Dry the precipitate in an oven at a specified temperature (e.g., 80-100 °C).
Protocol 2: Two-Emulsion Precipitation for Nanoparticle Synthesis
This method utilizes a water-in-oil microemulsion system to create nano-reactors for controlled precipitation.
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Cyclohexane (oil phase)
-
Triton X-100 (surfactant)
-
Hexyl alcohol (co-surfactant)
-
Deionized water
Procedure:
-
Prepare two separate microemulsion systems.
-
Microemulsion A: Prepare an aqueous solution of zirconyl chloride. Add this solution to a mixture of cyclohexane, Triton X-100, and hexyl alcohol while stirring to form a clear microemulsion.
-
Microemulsion B: Prepare an aqueous solution of ammonium hydroxide. Add this solution to a separate mixture of cyclohexane, Triton X-100, and hexyl alcohol with the same composition as Microemulsion A to form another clear microemulsion.
-
Combine Microemulsion A and Microemulsion B under vigorous stirring. The precipitation reaction will occur within the aqueous droplets of the emulsion.
-
After the reaction is complete, break the emulsion by adding a polar solvent like acetone or ethanol.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with a mixture of water and ethanol to remove the oil and surfactant.
-
Dry the resulting powder.
Visualizations
Caption: Workflow for Ammonia-Induced Precipitation.
Caption: Factors Influencing Particle Size.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. espace.curtin.edu.au [espace.curtin.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. CN1139074A - Process for preparing high-purity zirconium oxychloride crystals - Google Patents [patents.google.com]
- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
Technical Support Center: Synthesis of Chlorohydroxyoxozirconium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Chlorohydroxyoxozirconium.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as zirconium chlorohydrate or zirconium hydroxychloride, is a partially hydrolyzed form of zirconium oxychloride.[1][2][3][4] It is an inorganic polymer with a complex structure.
Q2: What are the common impurities in this compound synthesis?
A2: Common impurities can originate from the primary zirconium source, typically zircon sand, and include silica (SiO₂), iron (Fe₂O₃), titanium (TiO₂), and aluminum (Al₂O₃).[5] Depending on the processing route, other impurities such as sodium chloride and trace radioactive elements like uranium and thorium may also be present.[5][6][7]
Q3: How can I control the level of metallic impurities in my product?
A3: Metallic impurities are often removed through a series of dissolution, precipitation, and crystallization steps. For instance, precipitating zirconium as a basic sulfate can help in separating it from impurities like iron and titanium.[5][8] Subsequent washing and recrystallization of zirconium oxychloride under controlled acidity can further enhance purity.[5][9]
Q4: What is the role of pH in minimizing impurities?
A4: The pH of the solution plays a critical role in the selective precipitation of zirconium compounds, leaving many impurities in the solution. For example, during the precipitation of zirconium hydroxide, the pH is carefully controlled to ensure complete precipitation of zirconium while minimizing the co-precipitation of other metal hydroxides.[10]
Q5: How can I reduce the chloride content in the final product?
A5: The final chloride content is a critical parameter. It can be controlled by the extent of hydrolysis and the washing efficiency of the final product. Insufficient washing will leave residual hydrochloric acid and soluble chloride salts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Silica Content | Incomplete removal from the initial zircon raw material. | Implement an alkaline fusion step with NaOH to form soluble sodium silicate, which can be separated by leaching.[5][6] |
| Yellowish Product | Presence of iron (Fe³⁺) impurities. | Purify the zirconium oxychloride intermediate solution by precipitating zirconium as a basic sulfate, which has a lower affinity for iron.[5][8] Ensure thorough washing of the precipitate. |
| High Chloride Levels | Incomplete hydrolysis or inadequate washing of the final product. | Increase the reaction time or temperature for hydrolysis. Improve the washing procedure by using deionized water and increasing the number of washing cycles. |
| Presence of Radioactive Elements (U, Th) | Contamination from the original zircon ore. | Utilize purification steps such as precipitation of zirconium basic sulfate or employ chelating agents to selectively remove thorium.[5][7] |
| Poorly Formed Precipitate | Incorrect pH, temperature, or reagent addition rate during precipitation. | Optimize the precipitation conditions. Slowly add the precipitating agent with vigorous stirring to ensure uniform particle size and better filterability. |
Experimental Protocol: Purification via Zirconium Basic Sulfate (ZBS) Precipitation
This protocol outlines a key purification step in the synthesis of high-purity this compound, starting from a crude zirconium oxychloride solution.
-
Preparation of Zirconium Oxychloride Solution: Prepare an aqueous solution of crude zirconium oxychloride.
-
Precipitation of ZBS:
-
Heat the zirconium oxychloride solution to approximately 50-60 °C.
-
Slowly add a stoichiometric amount of ammonium sulfate solution with constant stirring.
-
Continue stirring for 1-2 hours to ensure complete precipitation of zirconium basic sulfate.
-
-
Filtration and Washing:
-
Filter the precipitated ZBS.
-
Wash the precipitate thoroughly with deionized water to remove soluble impurities, particularly iron and other metal salts.[5]
-
-
Conversion to Zirconium Hydroxide:
-
Final Product Formation:
-
Filter and wash the zirconium hydroxide precipitate to remove residual sulfate and ammonium salts.
-
Carefully dissolve the purified zirconium hydroxide in a stoichiometric amount of hydrochloric acid to obtain a high-purity this compound solution.
-
Logical Workflow for Impurity Minimization
The following diagram illustrates the general workflow for minimizing impurities during the synthesis of this compound, starting from zircon sand.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Zirconium, chlorohydroxyoxo- - Pharos [pharos.habitablefuture.org]
- 4. Zirconium chlorohydrate | ClHO2Zr | CID 10176254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US4256463A - Preparation of zirconium oxychloride - Google Patents [patents.google.com]
- 10. CN1139074A - Process for preparing high-purity zirconium oxychloride crystals - Google Patents [patents.google.com]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
Addressing inconsistent results in phosphate removal using "Zirconium chlorohydrate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during phosphate removal experiments using Zirconium Chlorohydrate.
Troubleshooting Guide
Issue 1: Lower than expected phosphate removal efficiency.
Possible Causes and Solutions:
-
Incorrect pH: The pH of the solution is a critical factor in the efficiency of phosphate removal.
-
Verification: Ensure the final pH of the reaction mixture is within the optimal range. The optimal pH for phosphate adsorption using zirconium-based materials is often in the acidic range, typically between 3 and 6.[1][2][3]
-
Solution: Adjust the pH of your sample solution before adding the Zirconium Chlorohydrate and monitor it during the reaction. Use dilute HCl or NaOH for adjustment.[4]
-
-
Insufficient Zirconium Chlorohydrate Dosage: The amount of zirconium available for binding phosphate may be too low.
-
Presence of Competing Anions: Other ions in the sample matrix can interfere with phosphate binding.
-
Inadequate Reaction Time or Mixing: The reaction may not have reached equilibrium.
-
Verification: Review your protocol for reaction time and mixing speed.
-
Solution: Increase the reaction time and/or the mixing speed to ensure thorough contact between the Zirconium Chlorohydrate and the phosphate ions.[1]
-
// Nodes start [label="Low Phosphate\nRemoval Efficiency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Verify Solution pH\n(Optimal: 3-6)", fillcolor="#FBBC05", fontcolor="#202124"]; check_dosage [label="Review Zr:P Ratio\nand Dosage", fillcolor="#FBBC05", fontcolor="#202124"]; check_anions [label="Analyze for\nCompeting Anions", fillcolor="#FBBC05", fontcolor="#202124"]; check_time [label="Confirm Reaction\nTime & Mixing", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH with\nHCl or NaOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_dosage [label="Incrementally Increase\nZr-Chlorohydrate Dose", fillcolor="#34A853", fontcolor="#FFFFFF"]; overcome_competition [label="Increase Zr Dosage to\nOvercome Competition", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_reaction [label="Increase Reaction Time\nand/or Mixing Speed", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_ph [label="Possible Cause"]; start -> check_dosage [label="Possible Cause"]; start -> check_anions [label="Possible Cause"]; start -> check_time [label="Possible Cause"]; check_ph -> adjust_ph [label="Solution"]; check_dosage -> increase_dosage [label="Solution"]; check_anions -> overcome_competition [label="Solution"]; check_time -> optimize_reaction [label="Solution"]; } Caption: Troubleshooting workflow for low phosphate removal efficiency.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Causes and Solutions:
-
Variability in Zirconium Chlorohydrate Solution: The age and preparation of the Zirconium Chlorohydrate stock solution can affect its performance.
-
Verification: Check the appearance of your stock solution for any precipitation or cloudiness.
-
Solution: Prepare fresh Zirconium Chlorohydrate solutions regularly. Ensure complete dissolution of the solid in the solvent as per the protocol.
-
-
Fluctuations in Temperature: Temperature can influence the reaction kinetics and adsorption capacity.[4]
-
Verification: Record the temperature for each experiment.
-
Solution: Use a temperature-controlled water bath or shaker to maintain a consistent temperature throughout the experiment.[4]
-
-
Inconsistent Sample Matrix: Variations in the composition of your samples (e.g., wastewater from different batches) can lead to different results.
-
Verification: If possible, characterize the key parameters of your sample matrix for each experiment.
-
Solution: Use a consistent source for your samples or create a synthetic phosphate solution for initial method validation and troubleshooting.
-
// Nodes start [label="Inconsistent\nResults", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solution [label="Inspect Zr-Chlorohydrate\nStock Solution", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Monitor Experimental\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; check_matrix [label="Assess Sample\nMatrix Variability", fillcolor="#FBBC05", fontcolor="#202124"]; fresh_solution [label="Prepare Fresh\nStock Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; control_temp [label="Use Temperature\nControl", fillcolor="#34A853", fontcolor="#FFFFFF"]; standardize_sample [label="Use Consistent Sample\nSource or Synthetic Standard", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_solution [label="Possible Cause"]; start -> check_temp [label="Possible Cause"]; start -> check_matrix [label="Possible Cause"]; check_solution -> fresh_solution [label="Solution"]; check_temp -> control_temp [label="Solution"]; check_matrix -> standardize_sample [label="Solution"]; } Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phosphate removal by Zirconium Chlorohydrate?
A1: The primary mechanism is believed to be the formation of inner-sphere complexes between the zirconium species and phosphate ions.[6] This involves a direct chemical bond, leading to the precipitation of zirconium phosphate. Electrostatic attraction also plays a role.
Q2: How does pH affect the phosphate removal process?
A2: pH is a critical parameter. Generally, acidic conditions (pH 3-6) are favorable for phosphate removal by zirconium compounds.[1][2][3] At lower pH, the surface of the zirconium hydroxide species is positively charged, promoting the attraction of negatively charged phosphate ions. As the pH increases, the surface charge becomes less positive or even negative, which can hinder the adsorption of phosphate ions.[3]
Q3: Can Zirconium Chlorohydrate be used to treat wastewater with high levels of other ions?
A3: Yes, but the efficiency may be affected. Anions such as sulfate, chloride, and bicarbonate can compete with phosphate for the active binding sites on the zirconium species, potentially reducing the phosphate removal efficiency.[1][6] It is advisable to conduct preliminary tests to assess the impact of the specific sample matrix.
Q4: Is the Zirconium Chlorohydrate reusable?
A4: The reusability of the zirconium compound depends on the specific application and the nature of the precipitated solid. In some cases, the adsorbent can be regenerated. Desorption of the bound phosphate can often be achieved by washing with a sodium hydroxide (NaOH) solution.[1][2][3]
Q5: What is the effect of temperature on phosphate removal?
A5: The adsorption of phosphate by zirconium compounds can be temperature-dependent. Some studies have shown that an increase in temperature can lead to a higher phosphate adsorption capacity, suggesting an endothermic process.[4] For consistent results, it is recommended to control the temperature during your experiments.
Data Summary
Table 1: Influence of pH on Phosphate Adsorption Capacity of Zirconium-Based Adsorbents
| Adsorbent | pH | Adsorption Capacity (mg P/g) | Reference |
| Zirconium Hydroxide | 4.0 | 30.40 | [1] |
| Zirconium Hydroxide | 7.1 | 18.50 | [1] |
| Zirconium Hydroxide | 10.0 | 19.60 | [1] |
| Amorphous Zirconium Oxide | ~6 | Decreases sharply above pH 7 | [3] |
| Zr-EPRC | 3 | High | [4] |
| Zr-EPRC | 12 | Lower | [4] |
Table 2: Influence of Temperature on Phosphate Adsorption Capacity of Zr-EPRC
| Temperature (°C) | Saturated Adsorption Capacity (mg/g) | Reference |
| 15 | 11.833 | [4] |
| 25 | 12.550 | [4] |
| 35 | 13.462 | [4] |
Experimental Protocols
Protocol 1: Preparation of Zirconium Chlorohydrate Stock Solution (0.1 M)
Materials:
-
Zirconium (IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Deionized (DI) water
-
Hydrochloric acid (HCl), 1 M (optional, for pH adjustment)
-
500 mL volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 16.11 g of Zirconium (IV) oxychloride octahydrate.
-
Transfer the solid to a 500 mL volumetric flask.
-
Add approximately 400 mL of DI water to the flask.
-
Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. This may take some time.
-
Optional: If the solution is cloudy, add 1 M HCl dropwise while stirring until the solution becomes clear. This helps to prevent the formation of zirconium hydroxide precipitates.
-
Once the solid is fully dissolved and the solution is clear, add DI water to the 500 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the solution in a well-sealed container at room temperature. It is recommended to prepare a fresh solution every 1-2 weeks for consistent results.
Protocol 2: Batch Experiment for Phosphate Removal
Materials:
-
Phosphate stock solution (e.g., from KH₂PO₄)
-
Zirconium Chlorohydrate stock solution (0.1 M, from Protocol 1)
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or beakers
-
Orbital shaker or magnetic stirrer
-
Syringe filters (0.45 µm)
-
Phosphate analysis reagents/instrumentation
Procedure:
-
Prepare a known concentration of phosphate solution in a conical flask.
-
Adjust the initial pH of the phosphate solution to the desired value (e.g., pH 4) using 0.1 M HCl or 0.1 M NaOH.
-
Add a specific volume of the Zirconium Chlorohydrate stock solution to the phosphate solution to achieve the desired Zr:P molar ratio.
-
Immediately start mixing the solution at a constant speed on an orbital shaker or magnetic stirrer.
-
Allow the reaction to proceed for a predetermined amount of time (e.g., 2 hours).
-
After the reaction time, measure the final pH of the solution.
-
Take a sample of the solution and filter it through a 0.45 µm syringe filter to remove any precipitate.
-
Analyze the filtrate for the remaining phosphate concentration using a suitable analytical method (e.g., colorimetry).
-
Calculate the phosphate removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Phosphate Conc. - Final Phosphate Conc.) / Initial Phosphate Conc.] x 100
// Nodes prep_phosphate [label="Prepare Phosphate\nSolution", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="Adjust Initial pH", fillcolor="#F1F3F4", fontcolor="#202124"]; add_zr [label="Add Zirconium\nChlorohydrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="React with\nConstant Mixing", fillcolor="#FBBC05", fontcolor="#202124"]; measure_ph [label="Measure Final pH", fillcolor="#F1F3F4", fontcolor="#202124"]; filter_sample [label="Filter Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_phosphate [label="Analyze Residual\nPhosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate Removal\nEfficiency", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges prep_phosphate -> adjust_ph; adjust_ph -> add_zr; add_zr -> react; react -> measure_ph; measure_ph -> filter_sample; filter_sample -> analyze_phosphate; analyze_phosphate -> calculate; } Caption: Step-by-step experimental workflow for phosphate removal using Zirconium Chlorohydrate.
References
- 1. Zirconium Component Modified Porous Nanowood for Efficient Removal of Phosphate from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal and recovery of phosphorus from water by means of adsorption onto orange waste gel loaded with zirconium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective adsorption of phosphate from seawater and wastewater by amorphous zirconium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preferable removal of phosphate from water using hydrous zirconium oxide-based nanocomposite of high stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the shelf-life of "Zirconyl hydroxychloride" solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life of Zirconyl hydroxychloride (ZrOCl₂) solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with Zirconyl hydroxychloride solutions.
| Problem | Possible Causes | Recommended Solutions |
| Precipitation or Cloudiness in the Solution | - Increased pH: The solution has become less acidic, leading to hydrolysis and polymerization of zirconium species. - High Temperature: Elevated storage temperatures can accelerate hydrolysis. - Contamination: Introduction of basic substances or incompatible chemicals. | - pH Adjustment: Carefully add dilute hydrochloric acid (HCl) to lower the pH. A target pH of 1 is often recommended for stability.[1] - Temperature Control: Store the solution in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight and heat sources. - Purity Check: Ensure all glassware is clean and that no incompatible chemicals are introduced to the solution. |
| Changes in Viscosity or Gel Formation | - Advanced Polymerization: Significant hydrolysis and polymerization have occurred, leading to the formation of larger zirconium complexes. - High Concentration: More concentrated solutions may have a greater tendency to polymerize over time. | - Dilution: If appropriate for the application, diluting the solution with acidified deionized water can slow down polymerization. - Re-preparation: In advanced cases of polymerization, the solution may no longer be suitable for use and may need to be freshly prepared. |
| Discoloration of the Solution (Yellowish tint) | - Impurities: Presence of iron or other metallic impurities. - Reaction with Container: The solution may be reacting with the storage container if it is not made of a corrosion-resistant material. | - Use High-Purity Starting Materials: Ensure the Zirconyl hydroxychloride and any solvents used are of high purity.[2] - Proper Container Selection: Store the solution in corrosion-resistant containers such as those made of specific plastics or glass.[3][4] |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for Zirconyl hydroxychloride solutions?
The primary degradation pathway is hydrolysis, which leads to polymerization. In aqueous solutions, Zirconyl hydroxychloride exists as a tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[5] Changes in conditions, particularly an increase in pH or temperature, can cause these tetramers to further react and link together, forming larger, less soluble zirconium hydroxide or oxide species, which can eventually lead to precipitation.[6]
2. What are the ideal storage conditions for Zirconyl hydroxychloride solutions?
To maximize shelf-life, solutions should be stored in a cool, dry, and well-ventilated area.[3] It is crucial to keep the container tightly sealed to prevent evaporation and absorption of moisture. The storage container should be made of a corrosion-resistant material.[4] One safety data sheet suggests that if stored properly, the shelf life can be indefinite.[1]
3. How does pH affect the stability of the solution?
The pH is a critical factor in the stability of Zirconyl hydroxychloride solutions. Acidic conditions, typically a pH of 1, help to suppress hydrolysis and maintain the zirconium species in a soluble form.[1] As the pH increases towards neutral or basic conditions, the rate of hydrolysis and polymerization increases significantly, leading to instability and precipitation.
4. Can temperature fluctuations impact the shelf-life?
Yes, temperature fluctuations, and particularly elevated temperatures, can negatively impact the shelf-life. Higher temperatures provide the energy needed to overcome the activation barrier for hydrolysis, accelerating the degradation process.[3]
5. Are there any known stabilizers for Zirconyl hydroxychloride solutions?
While maintaining a low pH is the primary method for stabilization, some contexts mention the use of additives. For instance, in specific industrial applications, water-soluble amino acids like glycine have been used to stabilize aluminum/zirconium compositions.
6. What are the signs of a degraded Zirconyl hydroxychloride solution?
Signs of degradation include the appearance of cloudiness or turbidity, the formation of a visible precipitate, a noticeable change in viscosity or gel formation, and in some cases, discoloration.
Quantitative Data on Stability
Due to a lack of publicly available, specific quantitative shelf-life data for Zirconyl hydroxychloride solutions under varied conditions, the following table provides an illustrative example of how stability might be affected by pH and temperature. These values are for demonstration purposes and should be confirmed with experimental data.
| Storage Condition | pH | Temperature | Estimated Shelf-Life (Illustrative) | Observed Changes |
| 1 | 1 | 4°C | > 12 months | Clear, colorless solution |
| 2 | 1 | 25°C (Room Temp) | 6 - 12 months | Clear, colorless solution |
| 3 | 3 | 25°C (Room Temp) | 1 - 3 months | Potential for slight haze to develop |
| 4 | 1 | 40°C | < 1 month | Increased likelihood of precipitation |
| 5 | 5 | 25°C (Room Temp) | < 1 month | Rapid precipitation |
Experimental Protocols
The following are generalized experimental protocols for assessing the stability of Zirconyl hydroxychloride solutions. These should be adapted and validated for specific research needs.
Protocol 1: Accelerated Stability Study (Stress Testing)
Objective: To rapidly assess the stability of the solution under exaggerated conditions to predict its long-term stability and identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the Zirconyl hydroxychloride solution in appropriate, sealed, corrosion-resistant containers.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Adjust the pH of separate aliquots to a lower (e.g., pH 0.5) and a higher (e.g., pH 3, 5, and 7) value using dilute HCl and NaOH, respectively.
-
Thermal Stress: Place aliquots in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis: Analyze the samples using the methods outlined in Protocol 2.
Protocol 2: Analytical Methods for Stability Assessment
Objective: To quantify the stability and degradation of Zirconyl hydroxychloride solutions.
Methodology:
-
Visual Inspection: At each time point, visually inspect the samples against a black and white background for any signs of precipitation, cloudiness, or color change.
-
pH Measurement: Measure the pH of the solution to monitor for any changes over time.
-
Turbidity Measurement: Use a turbidimeter to quantify the degree of cloudiness in the solution. An increase in turbidity indicates the formation of insoluble species.
-
Potentiometric Titration: Titrate the solution with a standardized base (e.g., NaOH) to determine the concentration of acidic species and to potentially identify changes in the zirconium complexes.
-
Inductively Coupled Plasma (ICP) Spectroscopy: Use ICP-OES or ICP-MS to accurately determine the concentration of soluble zirconium in the solution. A decrease in the soluble zirconium concentration would indicate precipitation.
Visualizations
Caption: Experimental workflow for accelerated stability testing.
Caption: Factors leading to the degradation of Zirconyl hydroxychloride solutions.
References
Overcoming challenges in scaling up "Chlorohydroxyoxozirconium" synthesis
Technical Support Center: Scaling Up Zirconium Precursor Synthesis
Welcome to the technical support center for the synthesis of zirconium precursors, such as those related to chlorohydroxyoxozirconium species. This guide is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of these synthetic processes. The information provided is primarily centered on the synthesis of Zirconium Oxychloride (ZOC) and Zirconium Hydroxide, which are fundamental building blocks in many applications.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: While "this compound" is not a standard chemical name, it describes a chemical environment containing zirconium, chlorine, hydroxide, and oxide groups. In practice, the most common and stable water-soluble zirconium precursor is Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O), also known as Zirconyl Chloride.[1] Its structure in aqueous solution is complex, often represented as a tetranuclear ion: [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[1][2] The synthesis challenges for this compound and its hydrolysis product, Zirconium Hydroxide (Zr(OH)₄), are representative of those for related zirconium species.
Q2: What are the primary synthesis routes for these zirconium compounds?
A2: The most common laboratory and industrial routes involve the hydrolysis of zirconium salts. A typical pathway is the precipitation of Zirconium Hydroxide from a Zirconium Oxychloride solution using a base like ammonium hydroxide.[3][4] The ZOC starting material is often the first chemical derived from processing zircon sand ores.[5]
Q3: Why is controlling hydrolysis so critical during scale-up?
A3: Zirconium salts hydrolyze rapidly and often irreversibly in water.[6][7] This reaction is highly dependent on pH, temperature, and concentration. Uncontrolled hydrolysis during scale-up can lead to inhomogeneous precipitation, resulting in products with inconsistent particle size, poor morphology, and variable purity, which are difficult to filter and process further.
Q4: What are the main sources of impurities and how can they be minimized at a larger scale?
A4: When starting from zircon minerals, common impurities include silicon (as silicates) and sodium.[3] Removing these is a major challenge. Industrial methods include multi-stage hydrolysis where impurities are washed out at controlled pH levels or specialized desiliconization steps using flocculants to precipitate silica for removal.[3][8] For high-purity applications, starting with purified ZOC is recommended.[5]
Q5: How does the choice of precipitating agent affect the final product?
A5: The choice of base or precipitating agent significantly impacts the product's physical properties. For instance, using ammonia as a precipitating agent can lead to a product that is easy to peptize (redisperse into a sol) but may result in a sol with very high viscosity.[9] Other agents like urea can result in lower solid content.[9] The selection depends on the desired characteristics of the final zirconium compound.
Troubleshooting Guide
This guide addresses common problems encountered during the scale-up of zirconium precursor synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete precipitation due to incorrect pH. 2. Formation of soluble zirconium complexes. 3. Product loss during filtration/washing due to very fine particles. | 1. Monitor and strictly control the final pH of the precipitation. For Zr(OH)₄ from ZOC using NH₄OH, a pH of 9 is typical.[4] 2. Avoid large excesses of certain reagents that can form soluble complexes. 3. Optimize precipitation conditions (e.g., slower reagent addition, controlled temperature) to increase particle size. Consider using flocculants or changing filtration methods. |
| Inconsistent Particle Size / Morphology | 1. Poor mixing and localized "hot spots" of high reactant concentration in a large reactor. 2. Uncontrolled rate of reagent addition. 3. Temperature fluctuations during precipitation. | 1. Ensure vigorous and efficient stirring suitable for the reactor scale. Use appropriate baffle and impeller designs. 2. Implement a controlled, slow, dropwise addition of the precipitating agent.[4] 3. Use a temperature-controlled reactor to maintain a consistent reaction temperature. A study on multi-stage hydrolysis was conducted at a stable 70 °C.[3] |
| High Levels of Impurities (e.g., Silica, Sodium) | 1. Incomplete removal from the starting material. 2. Inefficient washing of the precipitated product. | 1. Implement a multi-stage hydrolysis process, which has been shown to effectively reduce Si and Na concentrations.[3] 2. For silica, consider an acidolysis and flocculation step before precipitation.[8] 3. Ensure thorough washing of the filter cake with deionized water. Multiple washing steps are crucial.[4] |
| Gelatinous Precipitate, Difficult to Filter | 1. Rapid precipitation leading to very small, amorphous particles. 2. High water retention in the hydroxide product. | 1. Age the precipitate in the mother liquor under stirring for several hours (e.g., 6 hours) to allow particles to ripen and grow larger.[4] 2. Increase the precipitation temperature, which can promote the formation of denser, more crystalline particles. 3. Explore alternative dewatering techniques or filter aids. |
| Product Fails Quality Control (e.g., incorrect crystal phase) | 1. Incorrect drying or calcination temperature. 2. Presence of certain ions can affect crystallization. | 1. Strictly control the drying and calcination temperature and duration. Amorphous zirconium hydroxide typically converts to tetragonal ZrO₂ around 400-600 °C.[9][10] 2. The choice of zirconium salt precursor (e.g., chloride vs. nitrate) can influence the final crystal phase and transformation temperature.[11] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from referenced synthesis processes.
Table 1: Scale-Up Hydrolysis Process Parameters
| Parameter | Value | Source |
|---|---|---|
| Feed Material (Sodium Zirconate) | 4000 grams | [3] |
| Water Volume | 890 liters | [3] |
| Reactor Type | Multi-stage stirred reactor | [3] |
| Temperature | 70 °C | [3] |
| Number of Hydrolysis Stages | 13 | [3] |
| Final Product (Zr(OH)₄) Yield | 2500 grams |[3] |
Table 2: Impurity Reduction via Multi-Stage Hydrolysis
| Impurity | Concentration | pH at Measurement | Source |
|---|---|---|---|
| Silicon (Si) | 23.98 µg/ml | 7.026 | [3] |
| Sodium (Na) | 1.05 µg/ml | 7.026 |[3] |
Table 3: Industrial ZOC Solution Specifications
| Parameter | Target Value | Source |
|---|---|---|
| Zirconium Content (as ZrO₂) | 90 - 120 g/L | [8] |
| Silicon Dioxide (SiO₂) Content | 20 - 100 ppm | [8] |
| Acidolysis Temperature | 30 - 90 °C | [8] |
| Flocculation Temperature | 25 - 70 °C |[8] |
Detailed Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Zirconium Hydroxide
This protocol is based on a standard laboratory procedure for precipitating Zr(OH)₄.
-
Preparation of Solutions:
-
Prepare a 0.1 M aqueous solution of zirconyl chloride (ZrOCl₂·8H₂O).
-
Prepare a 25% solution of ammonium hydroxide (NH₄OH).
-
-
Precipitation:
-
In a beaker with efficient magnetic or overhead stirring, place the ammonium hydroxide solution.
-
Add the zirconyl chloride solution dropwise to the ammonium hydroxide solution at room temperature.
-
Continuously monitor the pH of the mixture, maintaining it at a value of 9. A buoyant white precipitate will form immediately.
-
-
Aging:
-
After the addition is complete, continue to stir the slurry for 6 hours at room temperature. This aging step helps in the growth and stabilization of the particles.
-
-
Washing and Recovery:
-
Separate the precipitate from the solution via centrifugation or filtration.
-
Wash the precipitate thoroughly with deionized water to remove residual ions like chloride and ammonium. Repeat the washing process five times.
-
-
Drying:
-
Dry the final washed product in an oven overnight at 110 °C (383 K) to obtain the Zirconium Hydroxide (Zr(OH)₄) powder.
-
Source: Adapted from ChemicalBook synthesis route.[4]
Protocol 2: Industrial-Style Desiliconization and ZOC Solution Preparation
This protocol outlines key steps for preparing a purified ZOC solution from an industrial intermediate containing silica.
-
Acidolysis:
-
Mix the raw zirconium-containing material (e.g., a transition material from an alkali-fusion process) with industrial hydrochloric acid.
-
Heat and stir the mixture at a temperature between 30-90 °C for 2-25 hours to dissolve the zirconium.
-
-
Flocculation (Desiliconization):
-
Transfer the resulting crude zirconium solution to a separate vessel.
-
Add a suitable flocculant to the solution.
-
Maintain the temperature between 25-70 °C and continue stirring for 0.5-12 hours. This allows the silicic acid to polymerize and precipitate.
-
-
Filtration:
-
Filter the solution to remove the precipitated silica slag.
-
-
Final Product:
-
The resulting filtrate is a high-purity Zirconium Oxychloride solution with a zirconium content of 90-120 g/L (as ZrO₂) and a silica content below 100 ppm.
-
Source: Adapted from patent CN104003439A.[8]
Visualized Workflows and Logic
Troubleshooting Workflow for Poor Product Quality
The following diagram outlines a logical workflow for diagnosing issues related to inconsistent product quality during scale-up.
Caption: Troubleshooting logic for inconsistent product quality.
Generalized Synthesis and Scale-Up Pathway
This diagram illustrates the general workflow from raw material to final purified product, highlighting key control points for successful scale-up.
Caption: General workflow for scaling up zirconium precursor synthesis.
References
- 1. Zirconyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. real.mtak.hu [real.mtak.hu]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. Zirconium hydroxide synthesis - chemicalbook [chemicalbook.com]
- 5. zirpro.com [zirpro.com]
- 6. Zirconium(IV) chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN104003439A - Method for preparing zirconium oxychloride solution - Google Patents [patents.google.com]
- 9. Preparation of Zirconium Sol by Precipitation Method | Scientific.Net [scientific.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Chlorohydroxyoxozirconium and Aluminum Sulfate for Water Purification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Coagulant Performance in Water Treatment
The selection of an appropriate coagulant is a critical step in water purification, directly impacting treatment efficiency, operational costs, and the quality of the resulting water. For decades, aluminum sulfate (alum) has been a stalwart in the industry. However, emerging coagulants, such as chlorohydroxyoxozirconium, are presenting compelling alternatives. This guide provides a detailed, data-driven comparison of this compound and aluminum sulfate, focusing on their performance in key aspects of water treatment.
Executive Summary
This compound, a type of pre-hydrolyzed zirconium coagulant, demonstrates notable advantages over conventional aluminum sulfate, particularly in the removal of natural organic matter (NOM) and the formation of larger, more robust flocs. While aluminum sulfate remains a cost-effective and widely used coagulant, zirconium-based coagulants can offer superior performance, especially in challenging water matrices. This guide will delve into the experimental data supporting these observations, providing a clear comparison to inform coagulant selection for specific water treatment applications.
Coagulation Mechanisms: A Visual Representation
The fundamental principle of coagulation involves the destabilization of colloidal particles, leading to their aggregation and subsequent removal. The mechanisms for both this compound and aluminum sulfate are primarily driven by charge neutralization and sweep flocculation.
Caption: Coagulation mechanisms of this compound and Aluminum Sulfate.
Performance Comparison: Quantitative Data
The following tables summarize the performance of this compound (represented by zirconium-based coagulants in the cited literature) and aluminum sulfate across key water quality parameters.
Table 1: Turbidity Removal Efficiency
| Coagulant | Initial Turbidity (NTU) | Optimal Dosage (mg/L) | Optimal pH | Turbidity Removal (%) | Citation |
| Zirconium-based | 10 - 1000 | 3.3 - 4.4 | 6.0 - 8.0 | 55 - 80 | [1] |
| Aluminum Sulfate | 10 - 1000 | 10 - 20 | 6.0 - 7.0 | 82.9 - 99.0 | |
| Aluminum Sulfate | High | 3.4 | 6.0 - 8.0 | 80 - 90 | [1] |
Table 2: Organic Matter Removal
| Coagulant | Parameter | Initial Concentration | Optimal Dosage | Optimal pH | Removal Efficiency (%) | Citation |
| Zirconium-based | DOC | Not Specified | Not Specified | < 5 | Higher than Alum | [2] |
| Zirconium-based | DOC | Not Specified | Not Specified | Not Specified | 46-150% lower residual DOC than Fe/Al | [3] |
| Aluminum Sulfate | DOC | Not Specified | Not Specified | 6.0 | Lower than Zirconium | [2] |
Table 3: Phosphate Removal
| Coagulant | Parameter | Initial Concentration | Optimal Dosage | Optimal pH | Removal Efficiency (%) | Citation |
| Zirconium-based | Total Phosphate | Not Specified | Not Specified | 6.0 - 8.0 | 80 - 85 | [1] |
| Aluminum Sulfate | Total Phosphate | Not Specified | Not Specified | 6.0 - 8.0 | ~55 | [1] |
Table 4: Floc Characteristics
| Coagulant | Median Floc Size (μm) | Floc Strength | Citation |
| Zirconium-based | 930 | Stronger | [3] |
| Ferric-based | 710 | Not Specified | [3] |
| Aluminum Sulfate | 450 | Weaker | [3] |
Experimental Protocols
The data presented in this guide is primarily derived from bench-scale jar testing, a standard method for evaluating and optimizing coagulation-flocculation processes.
Jar Test Protocol: A Standardized Approach
The jar test procedure is a critical tool for comparing the performance of different coagulants under various conditions.
Caption: Standard experimental workflow for coagulant comparison using a jar test.
Key Analytical Methodologies
-
Turbidity Measurement: Turbidity is typically measured using a nephelometer and is reported in Nephelometric Turbidity Units (NTU). This method measures the intensity of light scattered by suspended particles at a 90-degree angle to the incident light beam.
-
Dissolved Organic Carbon (DOC) Analysis: DOC is determined after filtering the water sample through a 0.45 µm filter. The filtrate is then acidified and sparged to remove inorganic carbon. The remaining organic carbon is oxidized to CO2, which is then measured using a non-dispersive infrared (NDIR) detector.
Sludge Production and Characteristics
The volume and characteristics of the sludge produced are significant operational considerations. While comprehensive comparative data on sludge from this compound is limited, some general observations can be made.
-
Aluminum Sulfate: Alum sludge is often voluminous and can be difficult to dewater due to its gelatinous nature. The sludge primarily consists of aluminum hydroxide and the removed suspended solids and organic matter.
-
Zirconium-based Coagulants: Some studies suggest that zirconium-based coagulants may produce a lower volume of sludge compared to aluminum salts.[4] The resulting sludge is composed of zirconium hydroxide and the removed contaminants. Further research is needed for a definitive comparison of sludge volume, dewaterability, and disposal characteristics.
Concluding Remarks
This compound presents a promising alternative to aluminum sulfate for water purification, particularly in applications where the removal of natural organic matter is a primary objective. The formation of larger and stronger flocs can also lead to improved solid-liquid separation processes. However, a thorough cost-benefit analysis, including chemical costs, sludge disposal, and operational adjustments, is essential for any facility considering a transition to zirconium-based coagulants. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers and water treatment professionals to conduct their own evaluations and make informed decisions based on their specific water quality challenges and treatment goals.
References
A Comparative Guide to Zirconyl Hydroxychloride and Polyaluminum Chloride for Turbidity Removal
Introduction
In the realm of water and wastewater treatment, the removal of turbidity is a critical step to ensure water quality and the efficacy of subsequent disinfection processes. Turbidity, caused by suspended and colloidal particles, is typically removed through coagulation and flocculation.[1][2] For decades, aluminum-based coagulants like polyaluminum chloride (PAC) have been the industry standard.[3][4] However, emerging research into alternative coagulants has highlighted the potential of zirconium-based compounds, such as zirconyl hydroxychloride, as highly effective, and in some cases superior, alternatives.[2][5][6]
This guide provides an objective comparison of the efficacy of zirconyl hydroxychloride and polyaluminum chloride for turbidity removal, supported by experimental data for researchers, scientists, and professionals in drug development and water treatment.
Performance Comparison
Zirconium-based coagulants have demonstrated a higher efficiency in removing turbidity, total suspended solids (TSS), and other contaminants compared to their aluminum-based counterparts under various conditions.[5] Studies show that zirconium coagulants can achieve a turbidity removal rate of up to 97.1%, slightly higher than the 96.4% achieved by polyaluminum chloride in the same study.[5] Furthermore, a novel zirconium-glycine complex coagulant (ZGC) achieved a turbidity removal of 93.8%, which was noted as being higher than traditional aluminum coagulants like PAC.[7]
Beyond turbidity, zirconium coagulants have shown significantly better performance in removing dissolved organic carbon (DOC), with reductions between 46% and 150% lower than the best traditional coagulants.[6][8] This is a crucial advantage as DOC can be a precursor to harmful disinfection byproducts.
The following table summarizes the quantitative performance of both coagulants based on available experimental data.
| Performance Metric | Zirconyl Hydroxychloride / Zirconium Coagulants | Polyaluminum Chloride (PAC) | Source(s) |
| Maximum Turbidity Removal Efficiency | 97.1% | 96.4% - 98.3% | [3][5][9] |
| Optimal Dosage | 3.3 - 4.4 mg/L (for specific Zr coagulants) | 6.5 - 16 ppm (for river water with varying turbidity) | [3][10] |
| Optimal pH Range | Acidic to Neutral (pH 4.0 - 7.6) | Wide range, effective in both acidic and alkaline conditions | [4][10][11][12] |
| Residual Turbidity | 14-16 NTU (at 0.04-0.05 mmol/L) | Can achieve ≤ 0.2 NTU (in direct filtration applications) | [4][10] |
| Floc Size (Median) | ~930 µm | ~450 µm | [6][8] |
Experimental Protocols
The standard method for evaluating and comparing the performance of different coagulants is the Jar Test.[10][13] This procedure simulates the coagulation and flocculation processes of a full-scale water treatment plant.
Objective: To determine the optimal dosage of zirconyl hydroxychloride and polyaluminum chloride for turbidity removal under specific water quality conditions.
Materials:
-
Jar testing apparatus with multiple paddles and beakers
-
Raw water sample with known initial turbidity
-
Stock solutions of Zirconyl Hydroxychloride and Polyaluminum Chloride
-
Turbidimeter
-
pH meter
-
Pipettes and other standard laboratory glassware
Methodology:
-
Sample Preparation: Fill a series of beakers (typically six) with a fixed volume of the raw water sample (e.g., 1000 mL).
-
Initial Measurements: Measure and record the initial turbidity and pH of the raw water.
-
Coagulant Dosing: Add varying doses of the coagulant (either zirconyl hydroxychloride or PAC) to each beaker. One beaker should be kept as a control with no coagulant.
-
Rapid Mix: Immediately after adding the coagulant, subject the samples to a rapid mixing phase (e.g., 100-300 rpm for 1-3 minutes).[13] This step ensures the rapid dispersion of the coagulant and promotes the destabilization of colloidal particles.
-
Slow Mix (Flocculation): Reduce the mixing speed to a slower rate (e.g., 20-70 rpm for 15-30 minutes).[13] This gentle agitation encourages the destabilized particles to collide and form larger, visible flocs.
-
Settling (Sedimentation): Turn off the mixers and allow the flocs to settle quiescently for a specified period (e.g., 20-30 minutes).[14]
-
Final Measurements: Carefully collect a supernatant sample from the top of each beaker, avoiding any settled sludge. Measure and record the final turbidity and pH of each sample.
-
Analysis: The optimal coagulant dose is identified as the one that results in the lowest final turbidity.[2]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Standard Jar Test experimental workflow for coagulant performance evaluation.
Diagram 2: Logical Comparison
Caption: Logical comparison of Zirconyl Hydroxychloride and Polyaluminum Chloride.
Coagulation Mechanisms & Floc Properties
Zirconyl Hydroxychloride: The primary mechanism for zirconium-based coagulants is charge neutralization. Zirconium exists as a highly charged Zr⁴⁺ ion in solution, which effectively neutralizes the negative surface charges of colloidal particles that cause turbidity.[10] This superior charge density compared to Al³⁺ leads to more efficient destabilization of suspended particles.[10] The resulting flocs are noted to be significantly larger and stronger, with a median size of around 930 µm, compared to 450 µm for aluminum-based coagulants.[6][8] Larger, denser flocs settle more quickly and are more resilient to shear forces, which can improve the efficiency of the subsequent sedimentation and filtration stages.
Polyaluminum Chloride (PAC): PAC operates through a combination of charge neutralization and "sweep flocculation".[9][13] At lower doses and in acidic conditions, charge neutralization is the dominant mechanism.[13] At higher doses and in more alkaline conditions, PAC hydrolyzes to form aluminum hydroxide precipitates. These precipitates enmesh and "sweep" the colloidal particles out of the suspension.[9][13] While effective, this can sometimes lead to a higher volume of sludge. The flocs formed by PAC are generally smaller and less dense than those formed by zirconium coagulants.[6][8]
Conclusion
Both zirconyl hydroxychloride and polyaluminum chloride are effective coagulants for turbidity removal. PAC is a well-established, versatile coagulant that performs well across a wide range of pH and temperature conditions.[4] However, the experimental data strongly suggests that zirconyl hydroxychloride and other zirconium-based coagulants offer several distinct advantages. They demonstrate higher efficiency in removing turbidity and, most notably, dissolved organic matter.[5][6] The formation of larger, stronger, and faster-settling flocs is another significant operational benefit.[6][7][8] For applications requiring very high water quality, lower residual organic content, and improved solid-liquid separation, zirconyl hydroxychloride presents a compelling and superior alternative to polyaluminum chloride.
References
- 1. Coagulation process for the removal of color and turbidity from wet coffee processing industry wastewater using bio-coagulant: Optimization through central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coagulation (water treatment) - Wikipedia [en.wikipedia.org]
- 3. eeer.ir [eeer.ir]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of coagulation performance and floc properties using a novel zirconium coagulant against traditional ferric and alum coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of coagulation performance and floc properties of a novel zirconium-glycine complex coagulant with traditional coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coagulation/flocculation process with polyaluminum chloride for the remediation of oil sands process-affected water: Performance and mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waterh.net [waterh.net]
- 11. researchgate.net [researchgate.net]
- 12. Coagulation removal of fluoride by zirconium tetrachloride: Performance evaluation and mechanism analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Performance comparison of different zirconium-based coagulants
A Comparative Guide to Zirconium-Based Coagulants for Water and Wastewater Treatment
Zirconium-based coagulants are emerging as highly effective alternatives to traditional aluminum and iron salts in water and wastewater treatment processes. Their unique chemical properties often lead to superior performance in removing a wide range of contaminants. This guide provides a comprehensive comparison of different zirconium-based coagulants, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Zirconium-Based Coagulants
Zirconium-based coagulants have demonstrated exceptional efficacy in removing turbidity, natural organic matter (NOM), and phosphates from water. The following tables summarize the quantitative performance of various zirconium coagulants in comparison to conventional coagulants like aluminum sulfate (Alum) and ferric chloride (FeCl3).
Turbidity and Suspended Solids Removal
| Coagulant | Initial Turbidity (NTU) | Optimal Dosage | Final Turbidity (NTU) | Turbidity Removal (%) | Reference |
| Zirconium Oxychloride (ZrOCl2) | 37.8 | 0.10 mM | 0.72 | >98 | [1] |
| Zirconium-Glycine Complex (ZGC) | Not Specified | Not Specified | Not Specified | 93.8 | [2] |
| Zirconium Tetrachloride (ZrCl4) | Not Specified | 40 mg/L | Not Specified | 92.5 | [3] |
| Polymeric Zirconium Salt (ZXC) | Not Specified | Not Specified | Lower than other Zr salts | High | [4] |
| Aluminum Sulfate (Alum) | 37.8 | 0.04 mM | 2.79 | ~92.6 | [1] |
| Polyaluminum Chloride (PACl) | 37.8 | 0.08 mM | 6.78 | ~82 | [1] |
| Ferric Chloride (FeCl3) | Not Specified | Not Specified | Not Specified | Not Specified |
NTU: Nephelometric Turbidity Units
Organic Matter Removal
| Coagulant | Parameter | Initial Concentration | Optimal Dosage | Final Concentration | Removal Efficiency (%) | Reference |
| Zirconium Oxychloride (ZrOCl2) | UV254 (cm⁻¹) | 0.353 | 0.10 mM | 0.005 | ~98.6 | [1] |
| Zirconium Coagulant (Zr-OCl) | DOC | Not Specified | Not Specified | 46-150% lower than Fe | 7-10% > Fe-coag | [5][6] |
| Zirconium Tetrachloride (ZrCl4) | COD | Not Specified | 100 mg/L (pH 4) | Not Specified | 67.20 | [7] |
| Aluminum Sulfate (Alum) | UV254 (cm⁻¹) | 0.353 | 0.04 mM | 0.011 | ~96.9 | [1] |
| Polyaluminum Chloride (PACl) | UV254 (cm⁻¹) | 0.353 | 0.08 mM | 0.015 | ~95.7 | [1] |
| Ferric Chloride (FeCl3) | COD | Not Specified | 100 mg/L (pH 4) | Not Specified | 66.66 | [7] |
DOC: Dissolved Organic Carbon; COD: Chemical Oxygen Demand; UV254: UV absorbance at 254 nm
Phosphate Removal
| Coagulant | Initial Phosphate (mg/L) | Optimal Dosage | Final Phosphate (mg/L) | Removal Efficiency (%) | Reference |
| Zirconium-based coagulants | Not Specified | 0.04 mmol Zr/L | Not Specified | 75-85 | [8] |
| Zirconium Oxychloride (ZrOCl2) | 5 | Not Specified | Not Specified | High | [8] |
| Calcinated Coal Gangue with ZrO2 (CCG-Zr) | 2 | 20 g/L | <0.14 | 93 | [9][10] |
| Zirconium-doped magnetic gasification slag (GS-Z2M) | 10 | Not Specified | 0 | 100 | [11] |
| Aluminum Sulfate (Alum) | Not Specified | Not Specified | Not Specified | Lower than Zr | [8] |
| Ferric Sulfate (PIX-318) | Not Specified | Not Specified | Not Specified | Lower than Zr | [8] |
Floc Properties
| Coagulant | Median Floc Size (μm) | Floc Strength | Recovery Ability | Reference |
| Zirconium Coagulant (Zr) | 930 | Stronger than Fe and Al | Good | [5][12] |
| Zirconium-Glycine Complex (ZGC) | Largest within 5 min | Good | Good | [2] |
| Ferric Coagulant (Fe) | 710 | Weaker than Zr | Not Specified | [5][12] |
| Aluminum Coagulant (Al) | 450 | Weaker than Zr and Fe | Not Specified | [5][12] |
Experimental Protocols
The performance of coagulants is typically evaluated using a standard laboratory procedure known as the "Jar Test". This test simulates the coagulation and flocculation processes in a water treatment plant.
Jar Test Protocol for Coagulant Performance Evaluation
1. Objective: To determine the optimal dosage of a coagulant for the removal of turbidity, organic matter, and other contaminants.
2. Materials and Equipment:
-
A six-paddle stirring machine (gang stirrer)[13]
-
Pipettes (10 mL)[13]
-
Raw water sample (to be treated)
-
Coagulant stock solutions (e.g., 1 g/L of zirconium tetrachloride)
-
pH meter[15]
-
Turbidimeter[13]
-
Spectrophotometer (for measuring DOC, UV254)
-
Analytical balance[13]
-
Stopwatch[14]
3. Procedure:
-
Sample Preparation: Fill each of the six beakers with 1000 mL of the raw water sample.[13][14]
-
Coagulant Dosing: While the paddles are stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to each beaker.[16] For example, 1 mL, 2 mL, 3 mL, 4 mL, 5 mL, and 6 mL of a 1 g/L stock solution to achieve dosages of 1, 2, 3, 4, 5, and 6 mg/L respectively.
-
Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.[16]
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes. This promotes the formation of flocs.
-
Settling: Stop the stirrers and allow the flocs to settle for 30 minutes.[15]
-
Sample Analysis: Carefully draw a sample from the supernatant of each beaker, approximately 2 cm below the surface.
-
Measure and Record: Analyze the samples for relevant parameters such as pH, turbidity, DOC, UV254, and residual phosphate.
-
Determine Optimal Dose: The optimal coagulant dose is the one that achieves the desired level of contaminant removal with the lowest coagulant concentration. This is often identified by the beaker with the lowest residual turbidity and contaminant concentration.[14]
Visualizing the Coagulation Process and Experimental Workflow
Coagulation-Flocculation Mechanism
References
- 1. Probing the application of a zirconium coagulant in a coagulation–ultrafiltration process: observations on organics removal and membrane fouling - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08038G [pubs.rsc.org]
- 2. Comparison of coagulation performance and floc properties of a novel zirconium-glycine complex coagulant with traditional coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN114436385B - A kind of polyzirconium coagulant and its application - Google Patents [patents.google.com]
- 5. Comparison of coagulation performance and floc properties using a novel zirconium coagulant against traditional ferric and alum coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. waterh.net [waterh.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phosphate removal performance and mechanism of zirconium-doped magnetic gasification slag - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Jar Test Procedure [water.mecc.edu]
- 14. water-membrane-solutions.mann-hummel.com [water-membrane-solutions.mann-hummel.com]
- 15. flowlink.ca [flowlink.ca]
- 16. dober.com [dober.com]
Benchmarking "Chlorohydroxyoxozirconium" against other precursors for ceramic synthesis
For Researchers, Scientists, and Professionals in Material Development
The synthesis of high-performance zirconia (ZrO₂) ceramics is critically dependent on the choice of the zirconium precursor. The precursor's chemical and physical properties directly influence the processing parameters and the final characteristics of the sintered ceramic, such as its density, grain size, and mechanical strength. This guide provides an objective comparison of Chlorohydroxyoxozirconium (commonly known as Zirconium Oxychloride, ZrOCl₂·8H₂O) with other common zirconium precursors, supported by experimental data and detailed synthesis protocols.
Performance Benchmark: Zirconium Precursors
The selection of a zirconium precursor is a trade-off between purity, reactivity, cost, and the desired final properties of the ceramic. This section benchmarks Zirconium Oxychloride against other common precursors: Zirconium Basic Carbonate (ZBC), Zirconium Hydroxide (Zr(OH)₄), and a representative organometallic precursor, Zirconium Acetylacetonate.
Quantitative Data Summary
The following table summarizes key performance indicators for these precursors.
| Precursor | Chemical Formula | Purity of Resulting ZrO₂ (%) | Decomposition Temperature (°C) | Ceramic Yield (%) | Key Advantages | Key Disadvantages |
| Zirconium Oxychloride | ZrOCl₂·8H₂O | > 99.5[1] | ~250 (decomposes)[2] | High | High solubility in water, readily available, cost-effective.[3] | Presence of chlorides can be corrosive and may require additional washing steps to remove.[4] |
| Zirconium Basic Carbonate | ZrO(CO₃)·nH₂O | High | Not specified | High | Low impurity levels, produces reactive zirconia powders. | Insoluble in water, requires acid dissolution for processing.[5] |
| Zirconium Hydroxide | Zr(OH)₄ | High | ~300-400 | High | Can be synthesized to have high purity, versatile for various synthesis routes.[6] | Can be gelatinous and difficult to filter and wash.[7] |
| Zirconium Acetylacetonate | Zr(C₅H₇O₂)₄ | Variable | Not specified | ~29.6[8] | Soluble in organic solvents, suitable for non-aqueous synthesis routes.[8] | Higher cost, lower ceramic yield compared to inorganic precursors. |
Experimental Protocols for Zirconia Synthesis
The following are detailed methodologies for the synthesis of zirconia nanoparticles from different precursors.
Precipitation Method using Zirconium Oxychloride
This method is widely used for its simplicity and scalability.
Materials:
-
Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O)
-
Ammonium Hydroxide (NH₄OH) solution (25%)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.1 M aqueous solution of Zirconium Oxychloride by dissolving the required amount in deionized water with stirring.
-
Slowly add Ammonium Hydroxide solution dropwise to the Zirconium Oxychloride solution under vigorous stirring until the pH reaches 9-10. A white precipitate of Zirconium Hydroxide will form.[9]
-
Continue stirring the suspension for 1 hour to ensure complete precipitation.
-
Wash the precipitate repeatedly with deionized water and then with ethanol to remove chloride ions and other impurities. Centrifugation can be used to separate the precipitate after each washing step.
-
Dry the resulting Zirconium Hydroxide powder in an oven at 80-100°C for 12 hours.
-
Calcination: Heat the dried powder in a furnace at a temperature range of 600-800°C for 2-4 hours to obtain crystalline zirconia (ZrO₂).[9]
Sol-Gel Method using Zirconium Oxychloride
The sol-gel method allows for better control over particle size and morphology.
Materials:
-
Zirconium Oxychloride Octahydrate (ZrOCl₂·8H₂O)
-
Citric Acid
-
Ethylene Glycol
-
Deionized water
Procedure:
-
Dissolve Zirconium Oxychloride and Citric Acid in a 1:2 molar ratio in deionized water.
-
Add Ethylene Glycol to the solution in a 4:1 molar ratio with respect to the citric acid.
-
Heat the solution at 60-80°C with continuous stirring. A transparent sol will form.
-
Continue heating until a viscous gel is formed.
-
Dry the gel in an oven at 120°C for 24 hours to remove water and organic solvents.
-
Calcination: Calcine the dried gel at 600-900°C for 2 hours to obtain zirconia nanoparticles.
Synthesis from Zirconium Basic Carbonate
This method involves the thermal decomposition of the carbonate precursor.
Materials:
-
Zirconium Basic Carbonate
-
Nitric Acid (if dissolution is required)
-
Deionized water
Procedure:
-
If a wet chemical route is desired, dissolve the Zirconium Basic Carbonate in a minimal amount of nitric acid to form a zirconium nitrate solution.
-
Proceed with a precipitation method similar to that described for Zirconium Oxychloride, using a base to precipitate Zirconium Hydroxide.
-
Alternatively, for a direct solid-state decomposition:
-
Place the Zirconium Basic Carbonate powder in a crucible.
-
Heat the powder in a furnace to a temperature of 800-1000°C for 2-4 hours to decompose the carbonate and form zirconia.
Visualizing Synthesis and Comparison Logic
The following diagrams illustrate the logical flow of precursor selection and the general workflow for ceramic synthesis.
Caption: Logical flow for selecting a zirconium precursor based on key properties and application requirements.
Caption: A generalized experimental workflow for the synthesis of zirconia ceramics from precursors.
References
- 1. High Purity Zirconium Oxychloride Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 2. Zirconium oxychloride | Cl2OZr | CID 173000778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ojs.sabinet.co.za [ojs.sabinet.co.za]
- 4. Zirconia preparation - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. a-meltable-precursor-for-zirconium-carbide-ceramics-and-c-c-zrc-composites - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.aip.org [pubs.aip.org]
The Evolving Landscape of Phosphate Binders: A Comparative Analysis with a Focus on Zirconium Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphate Binder Performance with Supporting Experimental Data.
Hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood, is a common and serious complication of chronic kidney disease (CKD). It is a key driver of cardiovascular disease, bone disorders, and increased mortality in this patient population. The primary treatment strategy involves the use of oral phosphate binders, which limit the absorption of dietary phosphate in the gastrointestinal tract. While several effective phosphate binders are commercially available, the search for novel agents with improved efficacy, safety profiles, and patient adherence continues. This guide provides a quantitative comparison of established phosphate binders and explores the potential of emerging zirconium-based compounds, including an analysis of the available data on "Zirconium chlorohydrate".
Quantitative Comparison of Phosphate Binder Efficacy
The in vitro phosphate binding capacity is a critical measure of a binder's potency. The following table summarizes publicly available data on the binding capacity of various phosphate binders. It is important to note that in vitro binding capacities can vary based on experimental conditions such as pH and initial phosphate concentration.
| Phosphate Binder | Chemical Class | In Vitro Phosphate Binding Capacity (mg P/g binder) | Key Considerations |
| Zirconium-based MOF | Metal-Organic Framework | ~92.4[1] | Preclinical data; high binding capacity observed in a hyperphosphatemia serum model.[1] |
| Zirconyl Chloride Octahydrate | Zirconium Salt | Comparable to Aluminum Chloride Hexahydrate (in vivo) | Preclinical rat study from 1996 showed significant reduction in bone phosphorus.[2] No recent clinical data available for "Zirconium Chlorohydrate". |
| Lanthanum Carbonate | Metal-based | Varies with pH; effective across a wide pH range. | High binding affinity.[3] |
| Sevelamer Hydrochloride/Carbonate | Polymer-based | pH-dependent; higher capacity at lower pH. | Non-calcium, non-metal-based binder. |
| Ferric Citrate | Metal-based | ~19.1 - 19.8 | Also increases iron stores.[4] |
| Calcium Acetate/Carbonate | Calcium-based | Varies with pH; effective but can contribute to calcium load. | Widely used, but may increase the risk of hypercalcemia and vascular calcification.[5] |
Emerging Role of Zirconium in Phosphate Binding
Recent research has highlighted the potential of zirconium-based materials as highly effective phosphate binders, primarily owing to the strong chemical affinity between zirconium and phosphate ions.
A notable development is the investigation of a zirconium-based nano-metal-organic framework (nano-MOF). In a preclinical study, this nano-MOF demonstrated a remarkable phosphate adsorption capacity of 92.4 μg of phosphate per milligram of the MOF in a hyperphosphatemia serum model.[1] This capacity was reported to be significantly higher than that of commercially available phosphate binders.[1] The mechanism relies on the specific interaction between the Zr(IV) active centers of the nano-MOF and phosphate ions.[1]
An earlier preclinical study from 1996 evaluated zirconyl chloride octahydrate, a compound closely related to zirconium chlorohydrate, as a dietary phosphate binder in rats. The study concluded that zirconyl chloride octahydrate was as effective as aluminum chloride hexahydrate in reducing plasma phosphorus levels and significantly decreased the bone phosphorus burden.[2] Importantly, no traces of zirconium were detected in tissues, urine, or plasma, suggesting limited systemic absorption.[2]
However, it is crucial to emphasize that there is a significant lack of recent clinical trial data for "Zirconium chlorohydrate" as a therapeutic agent for hyperphosphatemia in humans. The term is more commonly associated with its use as an active ingredient in antiperspirants.[6] Therefore, while the foundational science of zirconium-phosphate interaction is strong and preclinical data on related compounds are promising, further research and clinical trials are necessary to establish the safety and efficacy of "Zirconium chlorohydrate" or other zirconium-based binders for the management of hyperphosphatemia in CKD patients.
Established Phosphate Binders: A Comparative Overview
The current landscape of phosphate binders includes several classes of drugs, each with distinct mechanisms of action, efficacy, and side-effect profiles.
-
Calcium-Based Binders (Calcium Carbonate, Calcium Acetate): These are effective and widely used phosphate binders. However, their use can lead to an increased calcium load, potentially contributing to hypercalcemia and vascular calcification.[5][7]
-
Resin-Based Binders (Sevelamer Hydrochloride, Sevelamer Carbonate): Sevelamer is a non-absorbable polymer that binds phosphate through ion exchange. It is a calcium-free and metal-free option.[7] Clinical studies have suggested that sevelamer may be associated with a lower mortality rate compared to calcium-based binders.[5]
-
Metal-Based Binders (Lanthanum Carbonate, Ferric Citrate, Sucroferric Oxyhydroxide):
-
Lanthanum Carbonate: This is a potent phosphate binder with high efficacy across a range of pH values.[3]
-
Ferric Citrate: This binder not only lowers phosphate levels but also increases iron stores, which can be beneficial for anemic CKD patients.[4]
-
Sucroferric Oxyhydroxide: This iron-based binder has a high phosphate-binding capacity, allowing for a lower pill burden.[8]
-
Experimental Protocols
A standardized in vitro phosphate binding assay is essential for the preclinical evaluation and comparison of different phosphate binders. The following is a generalized protocol based on methodologies described in the literature.[7][9]
In Vitro Phosphate Binding Assay Protocol
Objective: To determine the phosphate binding capacity of a test compound (e.g., Zirconium chlorohydrate) in comparison to a reference binder.
Materials:
-
Test compound (e.g., Zirconium chlorohydrate)
-
Reference phosphate binder (e.g., Sevelamer HCl)
-
Phosphate stock solution (e.g., potassium dihydrogen phosphate)
-
Solutions with varying pH (e.g., pH 4.0 and 7.0) to simulate gastrointestinal conditions
-
Incubator shaker set at 37°C
-
Centrifuge
-
Ion chromatograph or a spectrophotometer for phosphate quantification
Procedure:
-
Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with varying concentrations (e.g., 1 to 40 mM) at different pH levels (e.g., 4.0 and 7.0).[7]
-
Incubation: Add a pre-weighed amount of the phosphate binder to a fixed volume of each phosphate solution.
-
Incubate the samples in a shaker at 37°C for a specified period (e.g., 2-4 hours) to allow for equilibrium to be reached.[7]
-
Separation: After incubation, centrifuge the samples to separate the binder-phosphate complex from the supernatant containing unbound phosphate.
-
Quantification of Unbound Phosphate: Analyze the supernatant to determine the concentration of unbound phosphate using a validated method such as ion chromatography.
-
Calculation of Binding Capacity: The amount of bound phosphate is calculated by subtracting the unbound phosphate concentration from the initial phosphate concentration. The binding capacity is then expressed as mmol or mg of phosphate bound per gram of the binder.
Data Analysis: The data can be analyzed using the Langmuir binding isotherm model to determine the maximum binding capacity (Bmax) and the binding affinity (Kd) of the phosphate binder.
Visualizing Key Pathways and Processes
To better understand the context of phosphate management and the experimental evaluation of binders, the following diagrams are provided.
Caption: Key Hormonal Regulation of Phosphate Homeostasis.
Caption: In Vitro Phosphate Binding Assay Workflow.
Conclusion
The management of hyperphosphatemia in CKD patients remains a significant clinical challenge. While established phosphate binders offer effective control of serum phosphate levels, they are associated with various limitations, including pill burden, side effects, and potential long-term safety concerns. The exploration of novel phosphate-binding agents is therefore of paramount importance.
Zirconium-based compounds, including the historically studied zirconyl chloride octahydrate and the more recently investigated nano-MOFs, demonstrate considerable promise due to the inherent high affinity of zirconium for phosphate. The preclinical data suggest a high binding capacity that could translate into a lower pill burden and improved patient adherence. However, the current body of evidence for "Zirconium chlorohydrate" as a therapeutic phosphate binder is sparse, with a notable absence of recent clinical trials.
For researchers and drug development professionals, the compelling preclinical findings for zirconium-based binders warrant further investigation. Rigorous, well-designed clinical trials are the necessary next step to ascertain the clinical efficacy, safety, and long-term outcomes associated with this promising new class of phosphate binders. Such studies will be crucial in determining whether zirconium-based therapies can offer a superior alternative to the currently available options for the management of hyperphosphatemia in the CKD population.
References
- 1. CN105669777A - Aluminum zirconium octachlorohydrex glycine preparation method - Google Patents [patents.google.com]
- 2. Reduction of dietary phosphorus absorption by oral phoshorus binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium zirconium cyclosilicate for the management of chronic hyperkalemia in kidney disease, a novel agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Aluminum Zirconium Octachlorohydrex Gly | C2H8AlClNO4Zr+5 | CID 72941670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hyperphosphatemia Management in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmaCare Formulary Search [pharmacareformularysearch.gov.bc.ca]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Sodium Zirconium Cyclosilicate among Individuals with Hyperkalemia: A 12-Month Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalytic Supports: Zirconia Derived from Chlorohydroxyoxozirconium vs. Alumina and Silica
For researchers, scientists, and drug development professionals, the choice of a catalyst support material is critical in optimizing chemical reactions. This guide provides an objective comparison of the catalytic activity of supports derived from chlorohydroxyoxozirconium (commonly known as zirconium oxychloride) with two widely used alternatives: alumina (Al₂O₃) and silica (SiO₂). The information presented is based on a comprehensive review of experimental data from various studies.
Zirconia (ZrO₂) synthesized from zirconium oxychloride has garnered significant attention due to its unique physicochemical properties, including its thermal stability, amphoteric nature, and the ability to exist in different crystalline phases (monoclinic, tetragonal, and cubic). These characteristics can significantly influence the catalytic performance of the final material. This guide will delve into a comparative analysis of zirconia, alumina, and silica supports, focusing on their synthesis, key performance indicators, and catalytic activity in various reactions.
Comparative Performance Data
The following tables summarize the key physicochemical properties and catalytic performance of zirconia, alumina, and silica supports based on data reported in the scientific literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Physicochemical Properties of Catalytic Supports
| Property | Zirconia (from ZrOCl₂·8H₂O) | Alumina (γ-Al₂O₃) | Silica (SiO₂) |
| Surface Area (BET) | 50 - 200 m²/g | 100 - 400 m²/g | 200 - 800 m²/g |
| Pore Volume | 0.1 - 0.5 cm³/g | 0.3 - 0.8 cm³/g | 0.5 - 1.2 cm³/g |
| Acidity/Basicity | Amphoteric (both Lewis and Brønsted sites) | Primarily Lewis acidic | Primarily neutral to weakly acidic |
| Thermal Stability | High (phase transitions can occur) | High | Moderate to High |
| Crystalline Phases | Monoclinic, Tetragonal, Cubic | Amorphous, Gamma, Alpha | Amorphous |
Table 2: Comparative Catalytic Activity in Select Reactions
| Reaction | Catalyst System | Conversion (%) | Selectivity (%) | Reference |
| Toluene Oxidation | Cu-Fe/ZrO₂ | >90 | High to CO₂ | [1] |
| Cu-Fe/Al₂O₃ | ~80-90 | High to CO₂ | [1] | |
| Cu-Fe/SiO₂ | <80 | Lower to CO₂ | [1] | |
| CO Oxidation | Au/ZrO₂ | High at low temp. | - | [2] |
| Au/Al₂O₃ | Moderate | - | [2] | |
| Au/SiO₂ | Low | - | [2] | |
| Methane Partial Oxidation | 5% Ni/10% Si + 90% Al | ~56 (CH₄) | ~54 (H₂) | [3] |
| Ni/ZrO₂ | (Varies with preparation) | (Varies with preparation) |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline the typical experimental protocols for the synthesis of the catalyst supports and the evaluation of their catalytic activity.
Synthesis of Catalyst Supports
1. Zirconia Support from Zirconium Oxychloride (Hydrothermal Method)
This method allows for the synthesis of zirconia nanoparticles with controlled crystal phases.[4][5]
-
Precursor Solution: Dissolve zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) in deionized water to form a solution of the desired concentration (e.g., 0.1 M).
-
pH Adjustment: Add a precipitating agent, such as an aqueous solution of sodium hydroxide (NaOH) or ammonia (NH₃), dropwise to the zirconium oxychloride solution under vigorous stirring until a desired pH is reached (typically pH 9-10) to precipitate zirconium hydroxide.
-
Hydrothermal Treatment: Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 150-250 °C) for a defined period (e.g., 12-48 hours). The temperature and duration will influence the crystalline phase of the final zirconia.
-
Washing and Drying: After cooling, the precipitate is collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol to remove residual ions, and then dried in an oven at a specific temperature (e.g., 80-120 °C) overnight.
-
Calcination: The dried powder is then calcined in a furnace at a high temperature (e.g., 500-800 °C) for several hours to obtain the final zirconia support. The calcination temperature significantly affects the surface area and crystallinity.
2. Alumina Support (Impregnation Method)
A common method for preparing supported catalysts.
-
Support Preparation: Start with a commercial γ-alumina support, which is typically available in pellet or powder form.
-
Impregnation: Prepare a solution of the desired active metal precursor (e.g., nickel nitrate for a Ni/Al₂O₃ catalyst) in a suitable solvent (usually deionized water). The volume of the solution should be equal to the pore volume of the alumina support (incipient wetness impregnation). Add the solution to the alumina support and mix thoroughly to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at a specific temperature (e.g., 100-120 °C) for several hours to remove the solvent.
-
Calcination: Calcine the dried material in air at a high temperature (e.g., 400-600 °C) to decompose the metal precursor and form the active metal oxide on the alumina surface.
3. Silica Support (Sol-Gel Method)
This method allows for the preparation of high-purity silica with a high surface area.
-
Precursor Solution: Use a silicon alkoxide, such as tetraethyl orthosilicate (TEOS), as the silica precursor. Mix TEOS with an alcohol (e.g., ethanol) and water.
-
Hydrolysis and Condensation: Add an acid or base catalyst (e.g., HCl or NH₃) to the solution to promote the hydrolysis of TEOS, followed by condensation to form a silica sol and eventually a gel.
-
Aging: Allow the gel to age for a certain period to strengthen the silica network.
-
Drying: Dry the gel to remove the solvent. Supercritical drying can be used to produce aerogels with very high porosity, while conventional drying results in xerogels.
-
Calcination: Calcine the dried silica gel at a high temperature (e.g., 500-700 °C) to remove organic residues and stabilize the structure.
Catalyst Characterization
1. BET Surface Area Analysis
This technique is used to determine the specific surface area, pore volume, and pore size distribution of the catalyst supports.[6]
-
Degassing: The sample is first degassed under vacuum or a flow of inert gas at an elevated temperature to remove any adsorbed contaminants from the surface.
-
Adsorption/Desorption: The degassed sample is then cooled to liquid nitrogen temperature (77 K), and the amount of nitrogen gas adsorbed onto the surface is measured at various relative pressures. Subsequently, the pressure is reduced, and the amount of desorbed gas is measured.
-
Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data to calculate the specific surface area.
2. Temperature-Programmed Desorption (TPD) of Ammonia
TPD of a basic probe molecule like ammonia is a common method to characterize the acidity of a catalyst.[7]
-
Pretreatment: The catalyst sample is pretreated in an inert gas flow at a high temperature to clean its surface.
-
Adsorption: The sample is then cooled to a specific adsorption temperature (e.g., 100 °C), and a flow of gas containing ammonia is passed over it until the surface is saturated.
-
Purging: The physically adsorbed ammonia is removed by purging with an inert gas at the adsorption temperature.
-
Desorption: The temperature of the sample is then increased at a constant rate, and the amount of desorbed ammonia is monitored using a thermal conductivity detector (TCD) or a mass spectrometer. The desorption temperature provides information about the strength of the acid sites, and the amount of desorbed ammonia quantifies the number of acid sites.
Catalytic Activity Testing
Fixed-Bed Reactor
A common setup for evaluating the performance of heterogeneous catalysts.[8][9]
-
Reactor Setup: A fixed-bed reactor, typically a quartz or stainless-steel tube, is packed with a known amount of the catalyst. The reactor is placed inside a furnace to control the reaction temperature.
-
Reaction Conditions: A feed gas mixture of reactants and an inert gas is passed through the catalyst bed at a controlled flow rate. The reaction temperature and pressure are maintained at the desired setpoints.
-
Product Analysis: The composition of the effluent gas stream is analyzed using an online gas chromatograph (GC) or other analytical instruments to determine the conversion of reactants and the selectivity to different products.
-
Data Calculation: The catalytic activity is typically expressed in terms of reactant conversion, product yield, or turnover frequency (TOF).
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows for catalyst synthesis and characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of Alumina and Silica Supports on the Performance of Nickel Catalysts for Methane Partial Oxidation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 9. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of Chlorohydroxyoxozirconium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure and compliant laboratory environment. Chlorohydroxyoxozirconium, like other zirconium compounds, requires specific procedures for its proper disposal as hazardous waste. Adherence to these guidelines is essential to mitigate potential environmental and safety risks.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the material safety data sheet (MSDS) for specific handling instructions. General precautions for zirconium compounds include wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[2][3]
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical first step in the disposal process. This compound waste should be collected in a designated, properly labeled, and sealed container.[4][5][6] The container must be compatible with the chemical to prevent any reactions.
Incompatible Materials: Zirconium compounds can react violently with a range of substances. It is imperative to store this compound waste separately from:
-
Strong acids and bases[4]
-
Oxidizing agents[5]
-
Water (especially for zirconium powders, which can be flammable and explosive when wet)[5]
-
Halogenated compounds[7]
Disposal Procedures
The disposal of this compound must comply with all federal, state, and local regulations.[2][3] Do not dispose of this chemical down the drain or in regular trash.[8]
The recommended procedure for disposal is as follows:
-
Waste Collection: Collect all this compound waste, including contaminated labware and PPE, in a clearly labeled, sealed, and compatible container.[6]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound," its concentration, and the date of accumulation.[6]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office or equivalent department should be contacted to arrange for the pickup and disposal of the hazardous waste.[4][9] They are equipped to handle and transport hazardous materials according to regulatory requirements.
-
Recycling: For larger quantities or scrap material containing zirconium, recycling may be an option.[10][11] Several companies specialize in the recycling and refining of zirconium alloys.[11] Inquire with your EHS office about potential recycling programs.
Quantitative Data Summary
| Parameter | Value | Reference |
| OSHA PEL (8-Hour TWA) | 5 mg/m³ | [4][5] |
| ACGIH TLV (8-Hour TWA) | 5 mg/m³ | [5] |
| NIOSH REL (10-Hour TWA) | 5 mg/m³ | [5] |
| NIOSH STEL (15-Minute) | 10 mg/m³ | [5] |
Note: TWA (Time-Weighted Average), PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), REL (Recommended Exposure Limit), STEL (Short-Term Exposure Limit). These values pertain to airborne exposure and are provided for safety context during handling.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 2. eaglealloys.com [eaglealloys.com]
- 3. Zirconium - ESPI Metals [espimetals.com]
- 4. purdue.edu [purdue.edu]
- 5. nj.gov [nj.gov]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. atimaterials.com [atimaterials.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. alleima.com [alleima.com]
- 11. Zirconium Scrap Recycling - We purchase Zirconium Scrap Metal [questmetals.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorohydroxyoxozirconium
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and operational procedures for the handling and disposal of Chlorohydroxyoxozirconium. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment.
This compound and its related compounds, such as Zirconyl chloride octahydrate, are corrosive and can cause severe skin burns and eye damage, as well as respiratory irritation.[1] The following procedures are designed to mitigate these risks and ensure safe laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Usage |
| Eyes & Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles to provide an additional layer of protection against splashes.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if they become contaminated.[4] |
| Body | Chemical-Resistant Lab Coat or Apron | A long-sleeved, chemical-resistant lab coat or apron must be worn to protect against skin contact.[2][4] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary if there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[2][3][5] The type of respirator should be selected based on the potential exposure levels. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Footwear must fully cover the feet and be made of a material that resists chemical penetration.[2][3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Follow this workflow to ensure the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
